3-Hydroxy desalkylgidazepam
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C15H11BrN2O2 |
|---|---|
分子量 |
331.16 g/mol |
IUPAC 名称 |
7-bromo-3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H11BrN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12/h1-8,15,20H,(H,17,19) |
InChI 键 |
POAUVEHBXZCMCD-UHFFFAOYSA-N |
溶解度 |
>49.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 3-Hydroxy desalkylgidazepam
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 3-Hydroxy desalkylgidazepam, an active metabolite of the benzodiazepine (B76468) prodrug gidazepam (B1671507). This document collates critical data including its chemical properties, synthesis, metabolic pathway, and pharmacological activity. The information herein is intended to support research and drug development activities.
Chemical and Physical Properties
This compound, also known as 3-hydroxy bromonordiazepam, is a key metabolite in the biotransformation of gidazepam.
| Property | Value |
| CAS Number | 37891-18-2[1][2][3] |
| Formal Name | 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one[1][3] |
| Molecular Formula | C₁₅H₁₁BrN₂O₂[1][3] |
| Formula Weight | 331.2 g/mol [1][3] |
| Appearance | Solid[1][2] |
Metabolic Pathway
Gidazepam functions as a prodrug, undergoing metabolism to its active metabolites. The primary pathway involves the N-dealkylation of gidazepam to form desalkylgidazepam (bromo-nordiazepam), which is pharmacologically active.[4][5] This is followed by hydroxylation to yield this compound.[1][6] The anxiolytic effects of gidazepam are primarily attributed to desalkylgidazepam.[4][5]
Pharmacodynamics and Quantitative Data
The pharmacological effects of gidazepam and its metabolites are mediated through their interaction with gamma-aminobutyric acid type A (GABA-A) receptors.[7] The metabolite desalkylgidazepam is the most potent among the metabolites.[7]
Table 1: Comparative Toxicity Potency [7]
| Compound | Relative Toxicity Potency |
| Desalkylgidazepam | Most Potent |
| Diazepam | ↓ |
| 3-Hydroxydesalkylgidazepam | ↓ |
| Gidazepam | ↓ |
| Etizolam | ↓ |
| Carboxymethylgidazepam | Least Potent |
Table 2: Pharmacokinetic Parameters of Gidazepam and Desalkylgidazepam
| Parameter | Gidazepam | Desalkylgidazepam | Species |
| Half-life (t½) | > 24 hours[4] | Significant plasma levels after 4 hours[3] | Human |
| Bioavailability | > 70% (based on animal studies)[4] | - | - |
| Metabolism | Primarily by CYP2D6 and CYP3A4[4] | - | Human |
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one is as follows:
Starting Material: 7-bromo-1,3-dihydro-5-phenyl-3-trifluoroacetoxy-2H-1,4-benzodiazepin-2-one.
Procedure:
-
A suspension of 10 g (0.023 mole) of the starting material is prepared in a mixture of 130 ml of ethanol (B145695) and 130 ml of 5% aqueous sodium bicarbonate.
-
The mixture is stirred at room temperature (25°C) for 20 hours.
-
The resulting suspended solid is collected on a filter and washed with water.
-
The solid is then recrystallized from ethanol to yield 6.5 g (85%) of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one as colorless plates.
In Vivo Anxiety Model Workflow: Elevated Plus Maze
The elevated plus maze is a standard behavioral assay to assess anxiety in rodents.
GABA-A Receptor Interaction
Benzodiazepines, including this compound, act as positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site, enhancing the effect of GABA and leading to an increased influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability.
References
- 1. [Gidazepam biotransformation and pharmacokinetics in different species of animals and man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biokinetics of gidazepam, derivatives of peptideaminobenzophenones and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The pharmacokinetic aspects of the clinical action of gidazepam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anxiolytic Activity of Morellic Acid: Modulation of Diazepam's Anxiolytic Effects, Possibly Through GABAergic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vivo study analyzing the anxiolytic activity of Garcinia indica fruit rind in preclinical models [journals.ipinnovative.com]
Synthesis of 3-Hydroxy Desalkylgidazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the synthesis pathway for 3-Hydroxy desalkylgidazepam, a significant active metabolite of gidazepam (B1671507) and a precursor in the synthesis of various substituted benzodiazepinones.[1][2] The core of this guide focuses on a specific, high-yield synthetic protocol, complete with experimental details and characterization data. The information is intended to support research and development activities in the fields of medicinal chemistry and pharmacology.
Introduction
This compound, chemically known as 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one, is a key benzodiazepine (B76468) derivative. It is recognized as an active metabolite of both gidazepam and desalkylgidazepam.[1][2] Its chemical structure and properties make it a valuable starting material for the synthesis of other pharmacologically active compounds. This guide outlines a robust laboratory-scale synthesis for this compound.
Synthesis Pathway
The primary synthesis of this compound involves the hydrolysis of its trifluoroacetoxy precursor. This method is efficient and yields a high purity product.
Reaction Scheme
The overall reaction can be depicted as follows:
Caption: Synthesis of this compound via hydrolysis.
Experimental Protocol
The following protocol is based on a reported successful synthesis.[3]
Materials:
-
7-bromo-1,3-dihydro-5-phenyl-3-trifluoroacetoxy-2H-1,4-benzodiazepin-2-one
-
Ethanol
-
5% aqueous Sodium Bicarbonate solution
-
Water (distilled or deionized)
Procedure:
-
A suspension of 10 g (0.023 mole) of 7-bromo-1,3-dihydro-5-phenyl-3-trifluoroacetoxy-2H-1,4-benzodiazepin-2-one is prepared in a mixture of 130 ml of ethanol and 130 ml of 5% aqueous sodium bicarbonate.
-
The mixture is stirred at room temperature (25°C) for 20 hours.
-
The resulting suspended solid is collected by filtration.
-
The collected solid is washed with water.
-
The crude product is purified by recrystallization from ethanol to yield this compound as colorless plates.[3]
Quantitative Data
The following table summarizes the quantitative data from the described synthesis.[3]
| Parameter | Value |
| Starting Material Amount | 10 g (0.023 mole) |
| Product Yield | 6.5 g |
| Molar Yield | 85% |
| Melting Point | 190-192°C |
| Appearance | Colorless plates |
Characterization Data
The synthesized this compound can be characterized using the following spectroscopic data.
¹H NMR Spectroscopy
-
Solvent: DMSO-d₆
-
Chemical Shifts (δ):
-
4.86 ppm (1H)
-
6.27 ppm (1H, OH)
-
7.18-7.90 ppm (m, 8H)[3]
-
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from starting material to final, characterized product.
Caption: Workflow for the synthesis and analysis of this compound.
Discussion
The presented synthesis method offers a straightforward and high-yielding route to this compound. The starting material, a trifluoroacetoxy derivative, can be prepared from the corresponding desalkylgidazepam (bromonordiazepam) through hydroxylation at the 3-position followed by acylation. The hydrolysis of the trifluoroacetate (B77799) is a mild and effective deprotection step. The reported 85% yield indicates that this is an efficient conversion.[3] The provided characterization data, including melting point and ¹H NMR, are crucial for confirming the identity and purity of the final product.
Conclusion
This technical guide provides a comprehensive overview of a reliable synthesis pathway for this compound. The detailed experimental protocol, quantitative data, and characterization information are intended to be a valuable resource for researchers and scientists in the field of drug development and medicinal chemistry. The straightforward nature of the synthesis makes it amenable to laboratory-scale production for further research and development activities.
References
In-Vitro Formation of 3-Hydroxy-Desalkylgidazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gidazepam (B1671507), a benzodiazepine (B76468) derivative, functions as a prodrug, undergoing metabolic activation to its primary active metabolite, desalkylgidazepam (also known as bromonordiazepam).[1][2][3] This active metabolite is responsible for the anxiolytic and other therapeutic effects of gidazepam.[1][4] Further metabolism of desalkylgidazepam leads to the formation of several downstream metabolites, including 3-hydroxy-desalkylgidazepam.[5] The study of the in-vitro formation of these metabolites is crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of gidazepam, assessing potential drug-drug interactions, and identifying pharmacologically active or potentially toxic byproducts.
This technical guide provides a comprehensive overview of the in-vitro formation of 3-hydroxy-desalkylgidazepam. It details the metabolic pathways involved, provides a comprehensive experimental protocol for its formation and quantification using human liver microsomes, and presents a framework for the presentation of quantitative data.
Metabolic Pathways
The biotransformation of gidazepam to 3-hydroxy-desalkylgidazepam is a two-step process primarily occurring in the liver.
Step 1: N-Dealkylation of Gidazepam to Desalkylgidazepam
Gidazepam undergoes N1-dealkylation to form its main active metabolite, desalkylgidazepam.[6] This reaction is a common metabolic pathway for many benzodiazepines and is primarily catalyzed by cytochrome P450 (CYP) enzymes.[7]
Step 2: 3-Hydroxylation of Desalkylgidazepam
Desalkylgidazepam is subsequently hydroxylated at the 3-position of the benzodiazepine ring to form 3-hydroxy-desalkylgidazepam. This hydroxylation reaction is also mediated by CYP enzymes, with CYP3A4 being a major contributor to the 3-hydroxylation of many benzodiazepines.[8][9][10] The resulting 3-hydroxy metabolite can then undergo further phase II metabolism, typically glucuronidation, to facilitate its excretion.[7]
References
- 1. A novel reductive transformation of oxazepam to nordiazepam observed during enzymatic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of diazepam in vitro by human liver. Independent variability of N-demethylation and C3-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of diazepam and related benzodiazepines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multisite kinetic models for CYP3A4: simultaneous activation and inhibition of diazepam and testosterone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Pharmacological Profile of 3-Hydroxy-desalkylgidazepam
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-desalkylgidazepam is an active metabolite of the prodrug gidazepam (B1671507) and its primary active metabolite, desalkylgidazepam. As a member of the benzodiazepine (B76468) class, its pharmacological activity is presumed to be mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. While comprehensive pharmacological data for 3-hydroxy-desalkylgidazepam remains limited in publicly available literature, this technical guide synthesizes the existing information regarding its pharmacology, drawing inferences from its parent compounds, and provides detailed experimental protocols relevant to its characterization. This document aims to serve as a foundational resource for researchers and drug development professionals investigating this and related compounds.
Introduction
Gidazepam (7-bromo-1-(4,4-dimethyl-2-oxohexyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a prodrug that undergoes metabolism to form the active metabolite desalkylgidazepam (7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one), which is then further metabolized to 3-hydroxy-desalkylgidazepam (7-bromo-3-hydroxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one).[1][2] The pharmacological effects of gidazepam are largely attributed to its active metabolites.[2] This guide focuses on the known pharmacological characteristics of 3-hydroxy-desalkylgidazepam.
Mechanism of Action
Like other benzodiazepines, 3-hydroxy-desalkylgidazepam is expected to exert its effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated chloride ion channel. This binding event allosterically modulates the receptor, increasing the affinity of the primary neurotransmitter, GABA. The enhanced GABAergic activity leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a general inhibitory effect on neurotransmission. This mechanism underlies the characteristic anxiolytic, sedative, myorelaxant, and anticonvulsant properties of benzodiazepines.
Signaling Pathway Diagram
Quantitative Pharmacological Data
Table 1: Comparative Toxicity of Gidazepam and its Metabolites
| Compound | LD50 (mg/kg) |
| Desalkylgidazepam | 730 |
| Diazepam | 720 |
| 3-Hydroxydesalkylgidazepam | 980 |
| Gidazepam | 5400 |
| Etizolam | 3500 |
Data sourced from a comparative in vivo study in mice.[1]
The data suggests that 3-hydroxydesalkylgidazepam is less toxic than its immediate precursor, desalkylgidazepam, and diazepam, but more toxic than gidazepam and etizolam.[1] This may imply a lower affinity or efficacy at the GABA-A receptor compared to desalkylgidazepam.
Experimental Protocols
The following are detailed methodologies for key experiments used in the pharmacological characterization of benzodiazepines like 3-hydroxy-desalkylgidazepam.
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol is adapted from standard procedures for determining the binding affinity of a compound to the benzodiazepine site on the GABA-A receptor using [³H]flunitrazepam.
Objective: To determine the equilibrium dissociation constant (Ki) of 3-hydroxy-desalkylgidazepam for the GABA-A receptor benzodiazepine binding site.
Materials:
-
[³H]flunitrazepam (specific activity ~80 Ci/mmol)
-
Unlabeled flunitrazepam or diazepam (for non-specific binding determination)
-
3-Hydroxy-desalkylgidazepam (test compound)
-
Rat whole brain tissue (or specific brain regions like cortex or cerebellum)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Homogenizer
-
Centrifuge (capable of 48,000 x g)
-
Incubation tubes
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh ice-cold Tris-HCl buffer and repeat the centrifugation step.
-
The final pellet is resuspended in a known volume of buffer to a protein concentration of approximately 1-2 mg/mL. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up incubation tubes for total binding, non-specific binding, and various concentrations of the test compound.
-
Total Binding: Add buffer, [³H]flunitrazepam (final concentration ~1 nM), and the membrane preparation.
-
Non-specific Binding: Add buffer, [³H]flunitrazepam, a high concentration of unlabeled flunitrazepam or diazepam (e.g., 10 µM), and the membrane preparation.
-
Displacement: Add buffer, [³H]flunitrazepam, varying concentrations of 3-hydroxy-desalkylgidazepam, and the membrane preparation.
-
Incubate all tubes at 4°C for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter under vacuum.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [³H]flunitrazepam binding against the logarithm of the concentration of 3-hydroxy-desalkylgidazepam.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Workflow Diagram for Radioligand Binding Assay
Electrophysiological Assay for Functional Activity
This protocol describes the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes to assess the functional modulation of GABA-A receptors by 3-hydroxy-desalkylgidazepam.
Objective: To determine the effect of 3-hydroxy-desalkylgidazepam on GABA-evoked currents in recombinant GABA-A receptors and to calculate its EC50 for potentiation.
Materials:
-
Xenopus laevis oocytes
-
cRNAs for GABA-A receptor subunits (e.g., α1, β2, γ2)
-
GABA
-
3-Hydroxy-desalkylgidazepam
-
TEVC setup (amplifier, electrodes, perfusion system)
-
Recording solution (e.g., ND96)
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and impale it with two microelectrodes filled with KCl (3 M).
-
Clamp the membrane potential at a holding potential of -60 to -80 mV.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of 3-hydroxy-desalkylgidazepam and record the potentiated current.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Calculate the percentage potentiation for each concentration of 3-hydroxy-desalkylgidazepam.
-
Plot the percentage potentiation against the logarithm of the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal potentiation) and the maximum potentiation.
-
Pharmacokinetics and Metabolism
3-Hydroxy-desalkylgidazepam is a phase I metabolite of desalkylgidazepam, which itself is the primary active metabolite of gidazepam. The formation of 3-hydroxy-desalkylgidazepam occurs via hydroxylation. It is expected to be further metabolized through phase II conjugation (e.g., glucuronidation) prior to excretion. The biokinetics of gidazepam and its metabolites have been studied, indicating that the pharmacological effects are largely driven by the formation of active metabolites.[2]
Metabolic Pathway Diagram
Conclusion
3-Hydroxy-desalkylgidazepam is an active metabolite of gidazepam with a pharmacological profile characteristic of a benzodiazepine, acting as a positive allosteric modulator of the GABA-A receptor. While direct and comprehensive quantitative data on its receptor affinity and functional potency are currently scarce, the available information, primarily from comparative toxicity studies and the well-understood pharmacology of its parent compounds, provides a solid foundation for further investigation. The experimental protocols detailed in this guide offer a systematic approach for the detailed characterization of 3-hydroxy-desalkylgidazepam and other novel benzodiazepines. Further research is warranted to fully elucidate the specific pharmacological properties of this metabolite and its contribution to the overall effects of gidazepam.
References
An In-Depth Technical Guide on the Mechanism of Action of 3-Hydroxy desalkylgidazepam on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy desalkylgidazepam is a known active metabolite of the benzodiazepine (B76468) prodrug gidazepam (B1671507) and its primary active metabolite, desalkylgidazepam.[1] As a member of the benzodiazepine class of compounds, its principal mechanism of action is expected to be the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS). This technical guide provides a comprehensive overview of the inferred mechanism of action of this compound, including its metabolic origin, its interaction with the GABA-A receptor, and detailed experimental protocols for its characterization. Due to a lack of specific publicly available binding affinity and functional data for this compound, this guide will leverage data from closely related and well-characterized benzodiazepines to provide a comparative context.
Metabolism of Gidazepam
Gidazepam is a prodrug, meaning it is metabolized in the body to its active forms. The primary metabolic pathway involves the removal of the N-desalkyl group to form desalkylgidazepam (also known as bromonordiazepam).[1] Subsequently, desalkylgidazepam is hydroxylated at the 3-position to yield this compound. This metabolic cascade is crucial for the pharmacological activity of gidazepam.
Core Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
Like other benzodiazepines, this compound is presumed to not directly activate the GABA-A receptor. Instead, it is expected to bind to a specific allosteric site on the receptor complex, known as the benzodiazepine binding site. This site is located at the interface between the α and γ subunits of the pentameric GABA-A receptor.[2][3]
The binding of this compound to this site is thought to induce a conformational change in the receptor that increases the affinity of the endogenous neurotransmitter, GABA, for its own binding sites (located at the interface between the α and β subunits). This enhanced GABA binding leads to an increased frequency of the opening of the receptor's intrinsic chloride ion (Cl⁻) channel.[4] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neuronal excitability.[4] This positive allosteric modulation is the basis for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of benzodiazepines.
Quantitative Data
| Compound | Receptor Subtype | Ki (nM) | EC50 (nM) | Data Type |
| Gidazepam | GABA-A (rat cortex) | Predicted log(1/C) = 7.73 | - | Predicted |
| Desalkylgidazepam | GABA-A (rat cortex) | Predicted log(1/C) = 8.54 | - | Predicted |
| Diazepam | α1β2γ2 | 16 | 65 | Experimental |
| α2β2γ2 | 14 | 40 | Experimental | |
| α3β2γ2 | 21 | 120 | Experimental | |
| α5β2γ2 | 11 | 20 | Experimental | |
| Nordiazepam | α1β2γ2 | 10 | - | Experimental |
| (Desmethyldiazepam) | α2β2γ2 | 8 | - | Experimental |
| α3β2γ2 | 12 | - | Experimental | |
| α5β2γ2 | 7 | - | Experimental |
Disclaimer: The predicted binding affinities for gidazepam and desalkylgidazepam are based on quantitative structure-activity relationship (QSAR) modeling and are not experimentally determined values.[5] The experimental data for diazepam and nordiazepam are provided for comparative purposes and were obtained from various sources under different experimental conditions.
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the benzodiazepine site on GABA-A receptors.
Materials:
-
Receptor Source: Synaptosomal membrane preparations from rat cerebral cortex or human embryonic kidney (HEK) 293 cells recombinantly expressing specific GABA-A receptor subtypes.
-
Radioligand: [³H]Flunitrazepam or another suitable high-affinity benzodiazepine site radioligand (e.g., [³H]Ro 15-1788).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled benzodiazepine such as diazepam.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Receptor membranes (20-50 µg protein), [³H]Flunitrazepam (at a concentration near its Kd, typically 1-2 nM), and assay buffer to a final volume of 250 µL.
-
Non-specific Binding: Receptor membranes, [³H]Flunitrazepam, and a high concentration of unlabeled diazepam.
-
Competition: Receptor membranes, [³H]Flunitrazepam, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for Functional Potentiation (EC50)
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the potentiation of GABA-activated currents by this compound.
Materials:
-
Cells: HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).
-
External Solution (aCSF): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution: Containing (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg; pH adjusted to 7.2 with KOH.
-
GABA Solution: A stock solution of GABA prepared in the external solution.
-
Test Compound Solution: this compound dissolved in external solution at various concentrations.
-
Patch-clamp setup: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.
-
Borosilicate glass pipettes.
Procedure:
-
Cell Culture: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
GABA Application: Apply a low concentration of GABA (typically the EC5-EC20 concentration, which elicits 5-20% of the maximal GABA response) to elicit a baseline current.
-
Compound Application: Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiated current.
-
Data Analysis:
-
Measure the peak amplitude of the GABA-activated currents in the absence and presence of the test compound.
-
Calculate the percentage potentiation for each concentration of this compound.
-
Plot the percentage potentiation against the logarithm of the this compound concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal potentiation) and the maximum potentiation (Emax).
-
Conclusion
This compound, as an active metabolite of gidazepam, is presumed to act as a positive allosteric modulator of GABA-A receptors, consistent with its classification as a benzodiazepine. This mechanism involves binding to the benzodiazepine site on the receptor, which enhances the inhibitory effects of GABA. While direct quantitative data on its binding affinity and functional potency are currently lacking in the public domain, the provided experimental protocols offer a clear pathway for the determination of these critical pharmacological parameters. Further research is necessary to fully characterize the specific interactions of this compound with different GABA-A receptor subtypes, which will be crucial for a complete understanding of its pharmacological profile and potential therapeutic applications.
References
- 1. High-Dose Benzodiazepines Positively Modulate GABAA Receptors via a Flumazenil-Insensitive Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Benzodiazepine Binding Sites of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DSpace [bradscholars.brad.ac.uk]
The Discovery and History of 3-Hydroxy Desalkylgidazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy desalkylgidazepam (also known as 3-hydroxy bromonordiazepam) is an active metabolite of the benzodiazepine (B76468) prodrug gidazepam (B1671507) and its primary active metabolite, desalkylgidazepam.[1][2] Gidazepam itself was first developed in the Soviet Union during the 1980s and was introduced into clinical practice in Ukraine in the early 1990s as an anxiolytic agent.[3] Unlike many traditional benzodiazepines, gidazepam exhibits a unique pharmacological profile, acting as a prodrug with a delayed onset and long duration of action, primarily attributable to its metabolic conversion to active derivatives.[4] Recently, both gidazepam and its primary metabolite, desalkylgidazepam, have emerged as new psychoactive substances (NPS), drawing increased attention from the forensic and clinical toxicology communities.[3] This guide provides an in-depth technical overview of the discovery, history, metabolic pathways, and key experimental data related to this compound.
History and Discovery
Gidazepam (7-bromo-2,3-dihydro-1-(2-hydrazinocarbonylmethyl)-5-phenyl-1H-1,4-benzodiazepine-2-one) was synthesized at the A.V. Bogatsky Physico-Chemical Institute of the National Academy of Sciences of Ukraine. Early research in the late 1980s and early 1990s focused on its properties as a "daytime" tranquilizer, purporting to have anxiolytic effects with minimal sedative and myorelaxant side effects.
The key to gidazepam's pharmacological activity lies in its biotransformation. Initial pharmacokinetic studies in animals and humans revealed that gidazepam is extensively metabolized.[4] The primary metabolic step is the N-dealkylation of the hydrazinocarbonylmethyl group at the N1 position to form desalkylgidazepam (7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one), also known as bromonordiazepam.[3][4] This metabolite is responsible for the principal pharmacological effects of gidazepam.[4]
Further metabolic studies identified this compound as a subsequent, pharmacologically active metabolite, formed through hydroxylation at the C3 position of the benzodiazepine ring. A final step in its metabolism involves conjugation with glucuronic acid to form 3-hydroxydesalkylgidazepam glucuronide, a Phase II metabolite, which is then excreted.
Metabolic Pathway of Gidazepam
The biotransformation of gidazepam follows a sequential pathway, leading to the formation of its active metabolites. The process begins with the conversion of the prodrug gidazepam into desalkylgidazepam, which is then further metabolized to this compound.
Quantitative Data
Quantitative data on the pharmacodynamics and pharmacokinetics of this compound are limited in publicly available literature, particularly from its early development. Most studies have focused on the parent drug, gidazepam, and the primary metabolite, desalkylgidazepam.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one | [1] |
| CAS Number | 37891-18-2 | [1] |
| Molecular Formula | C₁₅H₁₁BrN₂O₂ | [1] |
| Formula Weight | 331.2 g/mol | [1] |
| Appearance | Solid | [1] |
Pharmacodynamics
Like other benzodiazepines, this compound is understood to exert its effects by acting as a positive allosteric modulator of the GABA-A receptor. However, specific binding affinity data (e.g., Kᵢ values) for this compound at various GABA-A receptor subtypes are not well-documented in the reviewed scientific literature. Comparative studies suggest its potency relative to other metabolites.
Table 2: Comparative Toxicity of Gidazepam and its Metabolites
| Compound | Relative Toxicity | Reference |
| Desalkylgidazepam | Most Potent | [5] |
| 3-Hydroxydesalkylgidazepam | Intermediate Potency | [5] |
| Gidazepam | Less Potent | [5] |
| Carboxymethylgidazepam | Inactive | [5] |
Note: This table is based on the order of toxicity potency as described in Maskell et al. (2023). Specific LD₅₀ values were not provided in the source.[5]
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not extensively reported. Early studies focused on the kinetics of gidazepam and desalkylgidazepam.[4] The long half-life of desalkylgidazepam (reported to be around 87 hours for gidazepam's effects, which are mediated by this metabolite) suggests that its hydroxylated metabolite may also have a prolonged duration of action. Further research is required to establish a complete pharmacokinetic profile for this compound.
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one involves the hydrolysis of its trifluoroacetoxy precursor.
Protocol:
-
A suspension of 7-bromo-1,3-dihydro-5-phenyl-3-trifluoroacetoxy-2H-1,4-benzodiazepin-2-one (10 g, 0.023 mol) is prepared in a mixture of ethanol (B145695) (130 ml) and 5% aqueous sodium bicarbonate (130 ml).
-
The mixture is stirred at room temperature (25°C) for 20 hours.
-
The suspended solid product is collected by filtration.
-
The collected solid is washed with water.
-
Recrystallization from ethanol yields 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one.
Analytical Detection in Biological Samples
The detection and quantification of this compound in biological matrices such as blood and urine are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Protocol Outline (LC-MS/MS):
-
Sample Preparation:
-
A small volume of the biological sample (e.g., 0.5 mL of blood or plasma) is used.
-
An internal standard (typically a deuterated analog) is added.
-
Sample cleanup is performed, often using protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences.
-
The final extract is evaporated to dryness and reconstituted in the mobile phase.
-
-
Chromatographic Separation:
-
An aliquot of the reconstituted sample is injected into an LC system.
-
Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometric Detection:
-
The column effluent is introduced into a tandem mass spectrometer, typically using a positive electrospray ionization (ESI+) source.
-
Detection is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored for high selectivity and sensitivity.
-
Conclusion
This compound is a key active metabolite in the complex pharmacology of the prodrug gidazepam. Its history is rooted in Soviet-era pharmaceutical development, and it has recently gained renewed interest due to the emergence of its precursors on the NPS market. While detailed quantitative pharmacodynamic and pharmacokinetic data remain sparse in the accessible literature, established protocols for its synthesis and analytical detection provide a foundation for further research. A comprehensive understanding of this metabolite is crucial for both drug development professionals exploring novel benzodiazepine structures and for forensic scientists and clinicians managing cases of NPS use. Further studies are warranted to fully characterize its receptor binding profile and in vivo kinetics to better understand its contribution to the overall pharmacological effects of gidazepam.
References
Purity and Stability of 3-Hydroxy desalkylgidazepam Reference Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and stability of the 3-Hydroxy desalkylgidazepam reference standard. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines the typical purity and stability data, details the experimental protocols for their determination, and illustrates the relevant biological pathways.
Introduction
This compound is a notable active metabolite of the anxiolytic prodrug gidazepam (B1671507) and its primary active metabolite, desalkylgidazepam.[1][2][3][4] As a member of the benzodiazepine (B76468) class, its pharmacological activity is of significant interest in neuroscience and forensic research. The availability of a well-characterized, high-purity reference standard is critical for accurate analytical method development, pharmacokinetic studies, and toxicological assessments. This guide details the essential quality attributes of the this compound reference standard.
Purity Profile
The purity of a reference standard is a critical parameter that directly impacts the accuracy and reliability of experimental results. This compound reference standards are typically available with a high degree of purity, as determined by chromatographic methods.
Table 1: Summary of Purity Data for this compound Reference Standard
| Parameter | Typical Specification | Analytical Method |
| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) |
| Identity | Conforms to structure | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities. While a specific validated method for this compound is not publicly available, a general method can be adapted from established protocols for benzodiazepines.
Objective: To determine the purity of the this compound reference standard and to separate it from potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
This compound sample for analysis
Chromatographic Conditions (Illustrative Example):
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.05 M ammonium acetate buffer (e.g., in a ratio of 25:45:30, v/v/v), with the pH adjusted to 9.0 with ammonia (B1221849) solution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of the this compound reference standard of known concentration in a suitable solvent (e.g., methanol).
-
Sample Preparation: Prepare a solution of the this compound sample to be tested at a similar concentration to the standard solution.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (area normalization method) or by using a calibrated standard.
Stability Profile
The stability of a reference standard ensures its suitability for use over a defined period when stored under specified conditions. Long-term and accelerated stability studies are conducted to establish the re-test period and appropriate storage conditions.
Table 2: Summary of Stability Data for this compound Reference Standard
| Study Type | Storage Condition | Duration | Typical Stability |
| Long-Term | -20°C | ≥ 4 years | Stable |
| Accelerated | 40°C / 75% RH | 6 months | Data dependent |
| Certified Reference Material (CRM) | -20°C | ≥ 3 years | Stable |
Experimental Protocol: Long-Term Stability Testing
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.
Objective: To evaluate the long-term stability of the this compound reference standard under recommended storage conditions.
Methodology:
-
Sample Storage: Store a sufficient number of aliquots of the reference standard in tightly sealed, appropriate containers (e.g., amber glass vials) at the recommended long-term storage temperature of -20°C.
-
Testing Frequency: Analyze the samples at regular intervals. A typical schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter.
-
Analytical Method: Use a validated stability-indicating analytical method, such as the HPLC method described above, to assess the purity and degradation of the standard.
-
Parameters to be Tested:
-
Appearance (visual inspection)
-
Purity assay
-
Degradation products
-
-
Acceptance Criteria: The reference standard is considered stable if the purity remains within the specified limits (e.g., ≥98%) and no significant increase in degradation products is observed.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology: The reference standard is subjected to the following stress conditions:
-
Acid Hydrolysis: Reflux in 0.1 M HCl at 80°C for a specified period.
-
Base Hydrolysis: Reflux in 0.1 M NaOH at 80°C for a specified period.
-
Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid material to dry heat (e.g., 105°C).
-
Photostability: Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Samples are analyzed at appropriate time points using a stability-indicating HPLC method to track the formation of degradation products.
Biological Pathways
Metabolic Pathway
This compound is formed through the metabolism of gidazepam. The metabolic cascade involves the initial conversion of gidazepam to its primary active metabolite, desalkylgidazepam, which is then further hydroxylated to form this compound.
Metabolic conversion of Gidazepam.
Signaling Pathway
As a benzodiazepine, this compound is expected to exert its effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5] Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[6][7][8][9] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron.[9] This enhanced inhibitory signaling results in the anxiolytic, sedative, and anticonvulsant effects associated with this class of drugs.
Benzodiazepine signaling at the GABA-A receptor.
Experimental Workflow
The following diagram illustrates a typical workflow for the quality control and stability assessment of a this compound reference standard.
Quality control and stability testing workflow.
Conclusion
The this compound reference standard is a critical tool for accurate and reproducible research in pharmacology and toxicology. This guide has summarized the key quality attributes of purity and stability, provided illustrative experimental protocols for their assessment, and outlined the relevant biological pathways. Adherence to rigorous quality control and stability testing programs ensures the integrity of the reference standard and, consequently, the validity of the data generated using it. Researchers should always refer to the certificate of analysis provided by the supplier for batch-specific data.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. GABAA receptor - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Solubility of 3-Hydroxy desalkylgidazepam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Hydroxy desalkylgidazepam, a significant metabolite of the benzodiazepine (B76468) gidazepam. Understanding the solubility of this compound is critical for the development of analytical methods, formulation strategies, and for predicting its pharmacokinetic behavior. This document summarizes known solubility data, outlines detailed experimental protocols for solubility determination, and illustrates the relevant biological pathway.
Core Solubility Profile
This compound is a crystalline solid, and like many benzodiazepines, it exhibits limited aqueous solubility and varying degrees of solubility in organic solvents. The available quantitative and qualitative solubility data for this compound and its parent compound, desalkylgidazepam (also known as bromonordiazepam), are presented below.
Data Presentation: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Temperature | Method |
| This compound | Dimethyl sulfoxide (B87167) (DMSO) | ≥10 mg/mL[1] | Not Specified | Not Specified |
| Ethanol | 0.1 - 1 mg/mL (Slightly soluble)[1] | Not Specified | Not Specified | |
| Methanol | ≥1 mg/mL* | Not Specified | Not Specified | |
| Desalkylgidazepam (Bromonordiazepam) | Dimethylformamide (DMF) | 5 mg/mL[2] | Not Specified | Not Specified |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL[2] | Not Specified | Not Specified | |
| Ethanol | Slightly soluble[2] | Not Specified | Not Specified | |
| Phosphate-buffered saline (PBS), pH 7.2 | 0.1 mg/mL[2] | Not Specified | Not Specified |
Note: A certified reference material is available as a 1 mg/mL solution in methanol, indicating a solubility of at least this concentration.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental step in its physicochemical characterization. The shake-flask method followed by a suitable analytical quantification technique, such as High-Performance Liquid Chromatography (HPLC), is a widely accepted and reliable method.
Protocol 1: Equilibrium Solubility Determination using the Shake-Flask Method
This protocol describes the determination of the thermodynamic equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, acetonitrile (B52724), etc.)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary.
-
Addition of Excess Solute: Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure that a saturated solution is formed and that solid material remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[3] The agitation speed should be adequate to keep the solid suspended (e.g., 100-150 rpm).[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a general framework for the quantification of this compound in the saturated solutions obtained from the shake-flask experiment.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer, pH 2.5-7). The exact composition should be optimized for good peak shape and separation.[4]
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Injection Volume: 10-20 µL.[4]
-
Detection Wavelength: Benzodiazepines typically have strong UV absorbance around 230-254 nm. The optimal wavelength for this compound should be determined.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution of the samples.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration. The curve should demonstrate good linearity (R² > 0.99).[4]
-
Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system and record the peak area.
-
Concentration Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Solubility Calculation: Calculate the solubility of this compound in the original solvent by taking into account the dilution factor.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for solubility determination of this compound.
Signaling Pathway of Benzodiazepines
This compound, as a benzodiazepine, is expected to exert its pharmacological effects through the positive allosteric modulation of the GABA-A receptor. The following diagram illustrates this signaling pathway.
Caption: Benzodiazepine signaling pathway via GABA-A receptor modulation.
References
Biotransformation of Gidazepam and Its Active Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gidazepam (B1671507), a benzodiazepine (B76468) derivative developed in the Soviet Union, functions as a prodrug with a unique pharmacokinetic profile.[1] Its therapeutic effects, primarily anxiolytic, are attributed to its slow biotransformation into its active metabolites.[1][2] This guide provides a comprehensive overview of the metabolic pathways of gidazepam, the pharmacokinetics of its key metabolites, and the analytical methodologies for their quantification. Significant interspecies differences in gidazepam metabolism have been observed, with its pharmacological action in rats and humans being realized entirely through its primary active metabolite, desalkylgidazepam.[1]
Metabolic Pathways
The biotransformation of gidazepam is a multi-step process initiated by hepatic enzymes. The primary pathway involves N-desalkylation to form the main active metabolite, which is then subject to further oxidative metabolism.
Phase I Metabolism
The initial and most critical step in the activation of gidazepam is the N-desalkylation at the N1 position of the benzodiazepine ring. This reaction converts the parent drug into its principal and pharmacologically active metabolite, 7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one, commonly known as desalkylgidazepam or bromonordiazepam.[3][4]
Subsequent Phase I reactions involve the oxidation of desalkylgidazepam. One of the identified oxidative products is 3-hydroxydesalkylgidazepam, which is also pharmacologically active.[4] While not explicitly detailed for gidazepam, based on the metabolism of the structurally similar diazepam, the cytochrome P450 (CYP) enzyme system, particularly isoforms CYP3A4 and CYP2C19, are likely the primary catalysts for these N-desalkylation and hydroxylation reactions.[5][6][7]
Phase II Metabolism
Following hydroxylation, the metabolites of gidazepam can undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. The hydroxylated metabolites are likely substrates for UDP-glucuronosyltransferases (UGTs). For instance, the hydroxylated metabolites of diazepam, such as oxazepam, are known to be glucuronidated by UGT2B15, UGT1A9, and UGT2B7.[8][9][10] A similar pathway is presumed for the hydroxylated metabolites of gidazepam.
Mechanism of Action: GABA-A Receptor Signaling
The pharmacological effects of gidazepam's active metabolites, like other benzodiazepines, are mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[11][12] This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[13][14]
Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[15] This binding event increases the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and an enhanced inhibitory effect.[13]
Quantitative Pharmacokinetic Data
A bioequivalence study of a 50 mg oral dose of gidazepam in healthy volunteers provides key pharmacokinetic parameters for both the parent drug and its active metabolite, desalkylgidazepam.[3][16][17]
| Parameter | Gidazepam | Desalkylgidazepam |
| Cmax (ng/mL) | 35.4 ± 15.2 | 38.6 ± 10.9 |
| Tmax (h) | 1.5 (median) | 4.0 (median) |
| AUC(0-72) (ng·h/mL) | 289.1 ± 98.7 | 1563.4 ± 386.2 |
| Data from a bioequivalence study of a 50 mg oral dose.[3][16][17] |
Experimental Protocols
The quantification of gidazepam and its metabolites in biological matrices is typically performed using chromatographic methods coupled with mass spectrometry.
Experimental Workflow: LC-MS/MS Analysis of Gidazepam and Desalkylgidazepam in Human Plasma
Detailed Methodologies
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Type: Mixed-mode or C18 SPE cartridges (e.g., 500 mg/3 mL) are suitable.[4][18]
-
Conditioning: The cartridge is conditioned sequentially with methanol (B129727) and then water.[4]
-
Sample Loading: An aliquot of human plasma (e.g., 0.5 mL), potentially pre-treated with a buffer to adjust pH (e.g., pH 9), is loaded onto the conditioned cartridge.[4]
-
Washing: The cartridge is washed with a series of solvents to remove interfering substances. A typical wash sequence might include deionized water followed by a weak organic solvent.
-
Elution: Gidazepam and its metabolites are eluted with an appropriate solvent mixture, such as dichloromethane/isopropanol/ammonia solution (78/20/2) or ethyl acetate.[4]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.[4][19]
2. Chromatographic Analysis: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is commonly used for benzodiazepine analysis.[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.[6][20]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally appropriate for this column dimension.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is used.
-
Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for gidazepam, desalkylgidazepam, and an internal standard.[21]
Conclusion
Gidazepam's biotransformation is central to its pharmacological activity, with the prodrug being converted to its active metabolites, primarily desalkylgidazepam. The long half-life of these metabolites contributes to the sustained anxiolytic effects of gidazepam. Understanding the metabolic pathways, the enzymes involved, and the pharmacokinetics of gidazepam and its metabolites is crucial for drug development and clinical application. The analytical methods outlined in this guide provide a framework for the accurate quantification of these compounds in biological matrices, which is essential for both clinical and forensic toxicology. Further research to definitively identify the specific CYP and UGT enzymes responsible for gidazepam metabolism will provide a more complete understanding of its biotransformation and potential drug-drug interactions.
References
- 1. [Gidazepam biotransformation and pharmacokinetics in different species of animals and man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The pharmacokinetic aspects of the clinical action of gidazepam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [bradscholars.brad.ac.uk]
- 5. Cytochrome P450 mediated metabolism of diazepam in human and rat: involvement of human CYP2C in N-demethylation in the substrate concentration-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eugenomic.com [eugenomic.com]
- 7. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucuronidation enzymes, genes and psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (S)oxazepam glucuronidation is inhibited by ketoprofen and other substrates of UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benzoinfo.com [benzoinfo.com]
- 12. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GABAA receptor - Wikipedia [en.wikipedia.org]
- 14. ClinPGx [clinpgx.org]
- 15. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Study of the pharmacokinetic profile of the medicinal product Gidazepam®, tablets, 50 mg in a bioequivalence study | CoLab [colab.ws]
- 18. Development and Validation of an Analytical Method for the Detection and Quantification of Bromazepam, Clonazepam and Diazepam by UPLC-MS/MS in Surface Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. academic.oup.com [academic.oup.com]
- 21. mdpi.com [mdpi.com]
3-Hydroxy Desalkylgidazepam: A Technical Guide on its Role as a Metabolite of a Novel Psychoactive Substance
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 3-hydroxy desalkylgidazepam, an active metabolite of the novel psychoactive substance (NPS) gidazepam (B1671507) and its primary metabolite, desalkylgidazepam (also known as bromonordiazepam). As designer benzodiazepines continue to emerge on the illicit drug market, a thorough understanding of their metabolic pathways and the pharmacological activity of their metabolites is crucial for forensic toxicology, clinical research, and the development of effective detection and harm-reduction strategies.[1][2] this compound has been identified as a key metabolite and is available as an analytical reference standard for research purposes.[3] This document details the pharmacology, metabolic pathways, and analytical methodologies related to this compound, presenting quantitative data in a clear, tabular format and outlining experimental protocols for its synthesis and detection.
Pharmacological Profile
This compound, like its parent compounds, is a benzodiazepine (B76468) that exerts its effects through interaction with the GABA-A receptor.[4] The binding affinities and toxicological data for gidazepam and its primary metabolites have been characterized, highlighting the pharmacological potency of the metabolic products.
Quantitative Pharmacological Data
The following tables summarize the key in vitro binding affinity and in vivo toxicity data for this compound and related compounds.
| Compound | In Vitro Kᵢ (mol/L) for GABA-A Receptor |
| Gidazepam | 2200 ± 76 |
| Desalkylgidazepam | 12.0 ± 0.2 |
| This compound | 14.5 ± 0.6 |
| Carboxymethylgidazepam | >2000 |
| Data sourced from Maskell et al. (2023). |
| Compound | Acute Oral LD₅₀ in Mice (mg/kg) |
| Desalkylgidazepam | 600 |
| Diazepam | 692 |
| This compound | 933 |
| Gidazepam | 1700 |
| Etizolam | 1785 |
| Carboxymethylgidazepam | >2000 |
| Data sourced from Maskell et al. (2023). |
Metabolic Pathway
Gidazepam functions as a prodrug, undergoing metabolism to form its active metabolites. The primary metabolic cascade involves the N-desalkylation of gidazepam to the more potent desalkylgidazepam, which is then hydroxylated to form this compound.[5] While the specific human cytochrome P450 enzymes responsible for the 3-hydroxylation of desalkylgidazepam have not been definitively identified, in silico studies suggest the involvement of CYP2D6 and CYP3A4 in the overall metabolism of gidazepam.[6] Animal studies have indicated the role of CYP2C19.[6] The 3-hydroxylation of other benzodiazepines is known to be primarily mediated by CYP3A enzymes.[7]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its analytical detection in biological matrices.
Synthesis of this compound
A reported method for the synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one is as follows:
Materials:
-
7-bromo-1,3-dihydro-5-phenyl-3-trifluoroacetoxy-2H-1,4-benzodiazepin-2-one
-
5% aqueous sodium bicarbonate solution
-
Water
Procedure:
-
A suspension of 10 g (0.023 mole) of 7-bromo-1,3-dihydro-5-phenyl-3-trifluoroacetoxy-2H-1,4-benzodiazepin-2-one is prepared in a mixture of 130 ml of ethanol and 130 ml of 5% aqueous sodium bicarbonate.[8]
-
The suspension is stirred at room temperature (25°C) for 20 hours.[8]
-
The resulting solid is collected by filtration and washed with water.[8]
-
The crude product is recrystallized from ethanol to yield 6.5 g (85%) of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one as colorless plates.[8]
Analytical Detection in Biological Samples
The detection and quantification of this compound in biological matrices such as blood and urine are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol based on established methods for benzodiazepine analysis.
Sample Preparation (Solid-Phase Extraction for Urine):
-
To 0.5 mL of a urine sample, add a solution of β-glucuronidase and incubate at 60°C for 2 hours to hydrolyze glucuronide conjugates.[9]
-
Condition a mixed-mode solid-phase extraction column.
-
Load the hydrolyzed urine sample onto the column.
-
Wash the column with appropriate solvents to remove interferences.
-
Elute the analyte using a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters (Illustrative):
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Phenomenex® Kinetex C18, 50 mm x 3.0 mm, 2.6 µm).[10]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.[10]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.[10]
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would need to be determined.
-
Conclusion
This compound is a pharmacologically active metabolite of the novel psychoactive substance gidazepam and its primary metabolite, desalkylgidazepam. Its significant affinity for the GABA-A receptor underscores the importance of its identification in toxicological screenings. The methodologies for synthesis and analysis outlined in this guide provide a framework for researchers in the fields of forensic science, pharmacology, and drug development to further investigate the prevalence and effects of this emerging compound. As the landscape of novel psychoactive substances continues to evolve, a detailed understanding of metabolic pathways and the activity of metabolites such as this compound will be indispensable.
References
- 1. "Qualitative Method Validation of the Novel Designer Benzodiazepine Dru" by Genevieve Neuwirth [scholarscompass.vcu.edu]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. In vivo and in vitro metabolism of the designer benzodiazepine, bretazenil: a comparison of pooled human hepatocytes and liver microsomes with postmortem urine and blood samples | springermedizin.de [springermedizin.de]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
- 6. researchgate.net [researchgate.net]
- 7. CYP3A4 is the major CYP isoform mediating the in vitro hydroxylation and demethylation of flunitrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cfsre.org [cfsre.org]
Methodological & Application
Application Note: Quantification of 3-Hydroxy desalkylgidazepam in Biological Matrices using LC-MS/MS
Introduction
3-Hydroxy desalkylgidazepam is an active metabolite of the designer benzodiazepine (B76468) gidazepam (B1671507) and its primary metabolite, desalkylgidazepam.[1] Gidazepam acts as a prodrug, with its pharmacological effects largely attributed to its active metabolites.[2] The monitoring of this compound is crucial in clinical and forensic toxicology to assess gidazepam exposure and understand its pharmacokinetic profile. This application note presents a detailed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in biological matrices such as plasma and urine.
Metabolic Pathway
Gidazepam undergoes hepatic metabolism to form its primary active metabolite, desalkylgidazepam (also known as bromonordiazepam).[2] This metabolite is further hydroxylated to form this compound. The metabolic cascade is primarily mediated by cytochrome P450 enzymes.[3]
Caption: Metabolic conversion of Gidazepam.
Experimental Workflow
The overall analytical workflow consists of sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Analytical workflow overview.
Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for plasma and urine samples.
Materials:
-
Biological matrix (plasma, urine)
-
Internal Standard (IS) working solution (e.g., Diazepam-d5)
-
Ammonia (B1221849) solution (4.5%)[4]
-
1-Chlorobutane[4]
-
Centrifuge tubes (glass, screw-top)
-
Mechanical mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Mobile phase for reconstitution
Procedure:
-
Pipette 0.5 mL of the biological sample into a glass screw-top tube.[4]
-
Add 50 µL of the internal standard working solution.
-
Add 1.75 mL of 4.5% ammonia solution and vortex briefly.[4]
-
Add 10 mL of 1-chlorobutane.[4]
-
Cap the tube and mix on a mechanical mixer for 10 minutes.[4]
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[4]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol offers a cleaner extract and is suitable for complex matrices.
Materials:
-
Biological matrix (plasma, urine)
-
Internal Standard (IS) working solution (e.g., Diazepam-d5)
-
Acetate (B1210297) buffer (pH 4.5)
-
Mixed-mode cation exchange (MCX) SPE cartridges
-
Distilled water
-
Ethyl acetate
-
Ammonium hydroxide (B78521)
-
SPE manifold
-
Centrifuge
-
Evaporator
Procedure:
-
To 0.5 mL of the biological sample, add 50 µL of the internal standard.
-
Add 1 mL of acetate buffer (pH 4.5) and vortex for 30 seconds.[5]
-
Centrifuge at 3000 rpm for 10 minutes.[5]
-
Load the supernatant onto the pre-conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of distilled water.[5]
-
Wash the cartridge with 3 mL of 5% acetonitrile in acetate buffer (pH 4.5).[5]
-
Dry the cartridge under high vacuum for 15 minutes.[5]
-
Elute the analytes with 2 mL of ethyl acetate:ammonium hydroxide (98:2, v/v).[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[5]
-
Vortex, centrifuge, and transfer to an autosampler vial.
LC-MS/MS Method
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4 kV[5] |
| Gas Temperature | 300°C[5] |
| Gas Flow | 6 L/min[5] |
| Nebulizer Pressure | 40 psi[5] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 331.0 | 285.0 | 25 |
| This compound (Qualifier) | 331.0 | 183.0 | 35 |
| Diazepam-d5 (IS) | 290.2 | 198.1 | 30 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of benzodiazepines using LC-MS/MS. These values are representative and should be established during method validation.
| Parameter | Expected Performance |
| Linear Range | 1 - 500 ng/mL[5][6] |
| Limit of Detection (LOD) | 0.5 ng/mL[6] |
| Limit of Quantification (LOQ) | 1 ng/mL[6] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15%[6] |
| Recovery | > 70% |
| Matrix Effect | < 20% |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The combination of efficient sample preparation, optimized chromatographic separation, and specific mass spectrometric detection allows for reliable determination of this key metabolite, which is essential for both clinical and forensic investigations involving gidazepam. Method validation should be performed according to established guidelines to ensure data quality and accuracy.
References
Application Note: Quantitative Analysis of 3-Hydroxy Desalkylgidazepam in Biological Matrices using Gas Chromatography-Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 3-hydroxy desalkylgidazepam, an active metabolite of gidazepam (B1671507) and desalkylgidazepam, in biological matrices such as plasma or urine. The protocol employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by derivatization using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to improve the thermal stability and chromatographic behavior of the analyte. Analysis is performed by gas chromatography coupled with mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode, ensuring high selectivity and sensitivity. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, toxicological analysis, and drug metabolism research.
Introduction
Gidazepam is a prodrug that is metabolized in the body to its active metabolites, including desalkylgidazepam and subsequently this compound.[1][2] Accurate and reliable quantification of these metabolites is crucial for understanding the pharmacokinetics and pharmacodynamics of gidazepam. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of benzodiazepines and their metabolites in biological samples.[3] However, 3-hydroxy benzodiazepines like this compound are thermally labile and prone to degradation in the hot GC injection port, necessitating a derivatization step prior to analysis.[4] Silylation is a common derivatization technique that replaces active hydrogens on the analyte with a silyl (B83357) group, increasing thermal stability and volatility.[5] This application note provides a detailed protocol for the analysis of this compound using GC-MS following tert-butyldimethylsilyl (TBDMS) derivatization.
Metabolic Pathway of Gidazepam
Gidazepam undergoes biotransformation to form its primary active metabolite, desalkylgidazepam, which is further metabolized to this compound. Understanding this pathway is essential for interpreting analytical results in metabolic studies.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Oxazepam-d5)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), Acetonitrile (B52724), Ethyl Acetate (B1210297) (HPLC grade)
-
Phosphate (B84403) buffer (pH 6.0)
-
Ammonium hydroxide
-
Nitrogen gas for evaporation
Sample Preparation
-
Sample Pre-treatment: To 1 mL of biological matrix (e.g., plasma, urine), add the internal standard.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water and then phosphate buffer (pH 6.0).
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with water and then a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane (B92381) and ethyl acetate).
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Derivatization:
-
To the dried residue, add 50 µL of MTBSTFA (+1% TBDMCS) and 50 µL of a suitable solvent (e.g., acetonitrile or ethyl acetate).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Parameters
The following parameters are provided as a guideline and may require optimization for individual instruments.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL, splitless mode |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Expected SIM Ions | |
| TBDMS-3-hydroxy desalkylgidazepam | To be determined empirically, but likely fragments would include the molecular ion and fragments resulting from the loss of the tert-butyl group and other characteristic fragments. A starting point would be to monitor ions similar to those of TBDMS-oxazepam. |
| TBDMS-Oxazepam-d5 (IS) | To be determined empirically. |
Data Presentation
Expected Quantitative Performance
The following table summarizes the expected performance characteristics of the method, based on typical values for the analysis of other 3-hydroxy benzodiazepines by GC-MS.[6]
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1-5 ng/mL |
| Limit of Quantification (LOQ) | 5-10 ng/mL |
| Accuracy (% bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 80% |
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.
Discussion
The presented method provides a reliable approach for the quantification of this compound in biological samples. The use of a robust sample preparation technique like SPE is crucial for removing matrix interferences and achieving the required sensitivity. Derivatization with MTBSTFA is a critical step to ensure the thermal stability of the analyte and obtain reproducible chromatographic results. The high selectivity of SIM mode in mass spectrometry minimizes the risk of co-eluting interferences and allows for accurate quantification at low concentrations.
It is important to note that the specific ions to be monitored in SIM mode for the TBDMS derivative of this compound should be determined by acquiring a full scan mass spectrum of a derivatized standard. The most abundant and specific ions should be selected for quantification and qualification purposes. The use of a deuterated internal standard is highly recommended to correct for variations in extraction recovery and instrument response.
Conclusion
This application note provides a comprehensive protocol for the GC-MS analysis of this compound in biological matrices. The method is suitable for use in research and drug development settings where accurate and sensitive quantification of this metabolite is required. The detailed experimental procedures and expected performance characteristics will aid researchers in implementing this method in their laboratories.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. nist.gov [nist.gov]
- 4. A sensitive and selective method for the detection of diazepam and its main metabolites in urine by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of retention indexes. III. Silylated derivatives of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of 3-Hydroxy desalkylgidazepam by High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy desalkylgidazepam is an active metabolite of the prodrug gidazepam (B1671507) and its primary metabolite, desalkylgidazepam.[1][2][3] Gidazepam, a benzodiazepine (B76468) derivative, undergoes N-dealkylation to form desalkylgidazepam, which is subsequently hydroxylated to produce this compound.[1][2][3] With the emergence of desalkylgidazepam as a novel psychoactive substance (NPS), the accurate identification of its metabolites, such as this compound, is crucial in clinical and forensic toxicology, as well as in drug metabolism studies.[4] High-resolution mass spectrometry (HRMS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers the necessary sensitivity and specificity for the unequivocal identification and quantification of such metabolites in complex biological matrices.[5]
This document provides detailed application notes and protocols for the identification of this compound using high-resolution mass spectrometry.
Metabolic Pathway of Gidazepam
The metabolic conversion of Gidazepam to this compound is a two-step process primarily occurring in the liver. Understanding this pathway is essential for identifying the target analyte and its precursor.
Caption: Metabolic conversion of Gidazepam.
High-Resolution Mass Spectrometry Data
Accurate mass measurement of the precursor and product ions is fundamental for the confident identification of this compound. The following table summarizes the key mass spectrometric information for the target analyte.
| Analyte | Chemical Formula | Precursor Ion (m/z) [M+H]⁺ | Product Ions (m/z) | Collision Energy (eV) |
| This compound | C₁₅H₁₁BrN₂O₂ | 331.0131 | To be determined experimentally | To be determined experimentally |
| Desalkylgidazepam (Precursor) | C₁₅H₁₁BrN₂O | 315.0182 | To be determined experimentally | To be determined experimentally |
Note: Specific product ions and optimal collision energies for this compound are not widely available in the literature and should be determined empirically by direct infusion of a certified reference standard.
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound in biological matrices. Optimization of these protocols is recommended for specific instrumentation and sample types.
Sample Preparation
The choice of sample preparation method depends on the biological matrix.
a) Solid-Phase Extraction (SPE) for Urine and Plasma:
-
Enzymatic Hydrolysis (for urine): To deconjugate glucuronidated metabolites, treat 1 mL of urine with β-glucuronidase at 37°C for 2-4 hours.
-
Sample Pre-treatment: Acidify the sample with a suitable buffer (e.g., acetate (B1210297) buffer, pH 5).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by deionized water and the acidification buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with deionized water followed by a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
-
Elution: Elute the analyte with a basic organic solvent mixture (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-HRMS analysis.
b) Protein Precipitation for Plasma/Serum:
-
Precipitation: To 100 µL of plasma/serum, add 300 µL of cold acetonitrile (B52724) containing an internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the mobile phase.
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5-10% B, ramp up to 95% B over 8-10 minutes, hold for 2 minutes, and re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
High-Resolution Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan MS followed by data-dependent MS/MS (dd-MS²) or Parallel Reaction Monitoring (PRM) |
| Full Scan Mass Range | m/z 100 - 500 |
| MS Resolution | > 35,000 FWHM |
| MS/MS Resolution | > 17,500 FWHM |
| Collision Gas | Nitrogen or Argon |
| Collision Energy | Optimize for characteristic fragmentation (typically 10-40 eV) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 300 - 350°C |
Experimental Workflow
The overall process for the identification of this compound is outlined below.
Caption: From sample to identification.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for the identification of this compound using high-resolution mass spectrometry. Adherence to these methodologies, coupled with proper instrument calibration and the use of certified reference materials, will ensure accurate and reliable identification of this emerging benzodiazepine metabolite. Given the novelty of this analyte, experimental determination of its specific fragmentation pattern is a critical step for developing a robust analytical method.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound - Cayman Chemical Forensics [bioscience.co.uk]
- 4. NPS Benzodiazepines [cfsre.org]
- 5. Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of an Analytical Method for 3-Hydroxy-desalkylgidazepam in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-desalkylgidazepam is a significant metabolite of the designer benzodiazepine (B76468) gidazepam (B1671507) and its primary active metabolite, desalkylgidazepam.[1][2] The monitoring of its presence and concentration in urine is crucial for clinical and forensic toxicology, as well as for understanding the pharmacokinetics of its parent compounds. This application note provides a detailed protocol for a sensitive and specific analytical method for the quantification of 3-hydroxy-desalkylgidazepam in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The methodology described herein encompasses sample preparation involving enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) for sample cleanup and concentration. The protocol concludes with detection and quantification by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Chemical Properties of 3-Hydroxy-desalkylgidazepam
A thorough understanding of the analyte's chemical properties is fundamental for method development.
| Property | Value | Reference |
| Chemical Name | 7-bromo-3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | [3][4] |
| Molecular Formula | C₁₅H₁₁BrN₂O₂ | [3][4] |
| Molar Mass | 331.16 g/mol | [3] |
| Metabolism | Active metabolite of gidazepam and desalkylgidazepam. | [1][2] |
Experimental Protocols
Sample Preparation
Objective: To hydrolyze glucuronide conjugates of 3-hydroxy-desalkylgidazepam and extract the analyte from the urine matrix, removing potential interferences.
Materials:
-
Urine samples
-
β-glucuronidase from E. coli
-
Phosphate (B84403) buffer (1 M, pH 6.8)
-
Internal Standard (IS): Oxazepam-d5 or a structurally similar deuterated benzodiazepine
-
Solid-Phase Extraction (SPE) cartridges: Mixed-mode cation exchange cartridges are recommended.
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
Protocol:
-
Sample Pre-treatment: To 1 mL of urine sample in a glass tube, add 50 µL of the internal standard working solution.
-
Enzymatic Hydrolysis: Add 500 µL of 1 M phosphate buffer (pH 6.8) and 20 µL of β-glucuronidase solution. Vortex briefly and incubate at 60°C for 2 hours. This step is crucial as many benzodiazepine metabolites are excreted as glucuronide conjugates.[5]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Loading: After hydrolysis, centrifuge the sample at 3000 rpm for 10 minutes. Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of a freshly prepared solution of 2% ammonium hydroxide in a 90:10 mixture of acetonitrile and methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Caption: Workflow for urine sample preparation.
LC-MS/MS Analysis
Objective: To chromatographically separate 3-hydroxy-desalkylgidazepam from other components and to detect and quantify it with high selectivity and sensitivity using tandem mass spectrometry.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
LC Parameters (Suggested Starting Conditions):
| Parameter | Recommended Setting |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 1 min, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Parameters (Predicted and to be Optimized):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| 3-Hydroxy-desalkylgidazepam | 331.0 | Predicted: 313.0 (Loss of H₂O) | Predicted: 285.0 (Loss of H₂O and CO) | To be optimized |
| Oxazepam-d5 (IS) | 292.1 | 246.1 | 108.1 | To be optimized |
Rationale for Predicted Transitions: The protonated molecule [M+H]⁺ of 3-hydroxy-desalkylgidazepam is expected at m/z 331.0. A common fragmentation pathway for 3-hydroxy benzodiazepines is the neutral loss of a water molecule (-18 Da), leading to a product ion at m/z 313.0. A subsequent loss of carbon monoxide (-28 Da) could result in a qualifier ion at m/z 285.0.
Caption: LC-MS/MS analysis workflow.
Method Validation Parameters
A comprehensive validation of the analytical method should be performed according to established guidelines. Key parameters to evaluate include:
| Parameter | Acceptance Criteria |
| Linearity and Range | Correlation coefficient (r²) ≥ 0.99. A suggested range based on other benzodiazepine metabolites is 1 - 500 ng/mL.[5] |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank urine samples. |
| Matrix Effect | To be assessed by comparing the response of the analyte in post-extraction spiked blank urine with the response in a neat solution. |
| Recovery | To be determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples. |
Data Presentation
All quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Calibration Curve Data
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
|---|
| 3-Hydroxy-desalkylgidazepam | 1 - 500 | To be determined |
Table 2: Accuracy and Precision Data
| Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
|---|---|---|---|---|
| LLOQ (1) | To be determined | To be determined | To be determined | To be determined |
| Low QC (3) | To be determined | To be determined | To be determined | To be determined |
| Mid QC (50) | To be determined | To be determined | To be determined | To be determined |
| High QC (400) | To be determined | To be determined | To be determined | To be determined |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
|---|
| 3-Hydroxy-desalkylgidazepam | To be determined | To be determined |
Signaling Pathway and Logical Relationships
The metabolic pathway from the parent drug Gidazepam to the target analyte 3-Hydroxy-desalkylgidazepam is a key logical relationship in understanding the presence of the analyte in a biological sample.
Caption: Metabolic pathway of Gidazepam.
Conclusion
This application note provides a comprehensive and detailed protocol for the development of a robust analytical method for the quantification of 3-hydroxy-desalkylgidazepam in urine by LC-MS/MS. The outlined procedures for sample preparation and analysis, along with the suggested parameters for method validation, offer a solid foundation for researchers and scientists in the fields of toxicology and drug metabolism. It is imperative to empirically optimize the predicted MS/MS parameters and validate the entire method in a laboratory setting to ensure its accuracy, precision, and reliability for its intended purpose.
References
- 1. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of diazepam and related benzodiazepines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. lcms.cz [lcms.cz]
Application Note and Protocol: Solid-Phase Extraction of 3-Hydroxy desalkylgidazepam from Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of 3-Hydroxy desalkylgidazepam, an active metabolite of gidazepam (B1671507), from human plasma samples.[1][2] The described method is essential for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicological, and clinical research studies involving this benzodiazepine (B76468) derivative.[3] The protocol employs a mixed-mode solid-phase extraction strategy to ensure high recovery and clean extracts, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The procedure is designed to be robust and reproducible for the quantitative analysis of this compound in a complex biological matrix.[3]
Introduction
This compound is a key metabolite of the prodrug gidazepam and its primary metabolite, desalkylgidazepam.[1][2][4] Accurate and reliable quantification of this analyte in plasma is crucial for understanding the pharmacokinetics and pharmacodynamics of its parent compounds. Solid-phase extraction is a widely adopted technique for the sample preparation of benzodiazepines from biological fluids, offering significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher recovery, and reduced solvent consumption.[5][6] This protocol details a robust SPE method optimized for the extraction of this compound from plasma, ensuring minimal matrix effects and high analytical sensitivity.
Experimental Protocol
This protocol is intended for the processing of human plasma samples for the analysis of this compound.
Materials and Reagents:
-
This compound analytical standard
-
Internal Standard (e.g., Diazepam-d5)
-
Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (≥98%)
-
Ammonium hydroxide (B78521) (28-30%)
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Mixed-mode C18/cation exchange SPE cartridges (e.g., 30 mg/1 mL)
Equipment:
-
SPE manifold
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
pH meter
-
Pipettes and tips
-
Autosampler vials
Sample Pre-treatment:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 500 µL of plasma.
-
Add an appropriate amount of internal standard solution.
-
Add 500 µL of 0.1 M phosphate buffer (pH 6.0) to the plasma sample.
-
Vortex for 30 seconds to mix.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Carefully transfer the supernatant to a clean tube for SPE.
Solid-Phase Extraction Procedure:
The following steps should be performed using a vacuum manifold.
-
Column Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
Pass 1 mL of 0.1 M phosphate buffer (pH 6.0) through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Dry the cartridge under high vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analyte with 1 mL of a freshly prepared solution of 98:2 (v/v) ethyl acetate:ammonium hydroxide.
-
Collect the eluate in a clean collection tube.
-
Post-Extraction:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of benzodiazepines in plasma using SPE-LC-MS/MS methods. The data is representative and may vary depending on the specific instrumentation and analytical conditions used.
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Recovery (%) | Reference |
| Diazepam | 1.0 | 500 | >90 | [7] |
| Alprazolam | 0.5 | 500 | >85 | |
| Nordiazepam | 5.0 | 1000 | >90 | [8] |
| Oxazepam | 5.0 | 1000 | >90 | [9] |
| Temazepam | 5.0 | 1000 | >90 | [9] |
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of this compound from plasma.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cfsre.org [cfsre.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. itspsolutions.com [itspsolutions.com]
- 9. Solid-phase extraction of 1,4-benzodiazepines from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Liquid-Liquid Extraction of 3-Hydroxy desalkylgidazepam from Human Whole Blood
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the selective isolation of 3-Hydroxy desalkylgidazepam, an active metabolite of gidazepam, from human whole blood samples. The methodology is optimized for high recovery and minimal matrix effects, making it suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, toxicological screening, and forensic analysis.
Introduction
This compound is a significant metabolite of the designer benzodiazepine (B76468) gidazepam.[1] Accurate and precise quantification of this metabolite in biological matrices such as whole blood is crucial for understanding the pharmacokinetics and pharmacodynamics of its parent compound. Liquid-liquid extraction is a fundamental sample preparation technique that offers a high degree of purification by partitioning the analyte of interest between two immiscible liquid phases. This method effectively removes proteins, salts, and other endogenous interferences that can suppress ionization in mass spectrometry. The protocol described herein is a classic LLE procedure tailored for polar, hydroxylated benzodiazepine metabolites.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for optimizing the LLE procedure.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁BrN₂O₂ | [1] |
| Formula Weight | 331.2 g/mol | [1] |
| Solubility | Soluble in DMSO (≥10 mg/ml), Slightly soluble in Ethanol (0.1-1 mg/ml) | [1] |
Experimental Protocol
This protocol is designed for the extraction of this compound from 1 mL of human whole blood.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., Diazepam-d5)
-
Human whole blood (drug-free)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (1% aqueous solution)
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ethyl acetate, HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid
-
15 mL polypropylene (B1209903) centrifuge tubes
-
Glass test tubes
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
-
LC-MS/MS system
Sample Preparation Workflow
Caption: Liquid-Liquid Extraction Workflow for this compound.
Step-by-Step Procedure
-
Sample Aliquoting: Pipette 1 mL of whole blood into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Addition: Spike the sample with an appropriate amount of internal standard solution (e.g., 10 µL of 100 ng/mL Diazepam-d5).[2]
-
pH Adjustment: Add 1 mL of 1% ammonium hydroxide solution to the blood sample.[2] This raises the pH, ensuring that the benzodiazepine is in its non-ionized form, thus increasing its solubility in the organic solvent.
-
Mixing: Vortex the mixture for 30 seconds to ensure thorough mixing and cell lysis.
-
Solvent Addition: Add 5 mL of a suitable extraction solvent (e.g., dichloromethane, a mixture of dichloromethane and isopropanol, or methyl tert-butyl ether). Dichloromethane is often used for its effectiveness in extracting a broad range of benzodiazepines.[2] MTBE can be used as a non-chlorinated alternative.[2]
-
Extraction: Vortex the tube vigorously for 2 minutes to facilitate the transfer of the analyte from the aqueous to the organic phase.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass test tube, avoiding any contamination from the aqueous layer or the protein pellet at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.
Data Presentation
The following tables summarize the expected performance of the LLE protocol for this compound, based on data from similar benzodiazepine extraction methods.
Table 2: Extraction Recovery and Matrix Effect
| Analyte | Extraction Solvent | Mean Recovery (%) | RSD (%) | Matrix Effect (%) |
| This compound (estimated) | Dichloromethane | 85 - 95 | < 10 | -15 to -5 |
| Oxazepam | Methyl tert-butyl ether | 92 | 5 | -10 |
| Temazepam | Dichloromethane | 95 | 4 | -8 |
| Lorazepam | Methyl tert-butyl ether | 88 | 6 | -12 |
Recovery data for Oxazepam, Temazepam, and Lorazepam are representative values from literature on benzodiazepine extraction. The values for this compound are estimated based on its structural similarity to other hydroxylated benzodiazepines.
Table 3: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| This compound (estimated) | 1 - 500 | > 0.995 | 1 |
| General Benzodiazepines | 10 - 500 | > 0.999 | 10[2] |
The calibration range and LLOQ for this compound are estimated based on typical sensitivities for benzodiazepines in LC-MS/MS assays.
Analytical Method: LC-MS/MS Parameters
While the optimal parameters need to be determined empirically, the following provides a starting point for the LC-MS/MS analysis of this compound.
Table 4: Suggested LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 reverse-phase (e.g., 50 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Gradient | Start with 5% B, ramp to 95% B over 5-7 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions (suggested for Desalkylgidazepam) | Precursor Ion (m/z): 315.0; Product Ions (m/z): 287.0, 259.0 |
Note: The MS/MS transitions for this compound will need to be optimized by direct infusion of a standard solution. The provided transitions are for the related compound, desalkylgidazepam, and will differ for the hydroxylated metabolite.
Conclusion
The liquid-liquid extraction protocol presented in this application note provides a reliable and efficient method for the isolation of this compound from whole blood. The procedure is straightforward and utilizes common laboratory equipment and reagents. The expected high recovery and clean extracts make it an ideal sample preparation method for sensitive and accurate quantification by LC-MS/MS, supporting a wide range of research and forensic applications.
References
Application Notes and Protocols: 3-Hydroxy desalkylgidazepam Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy desalkylgidazepam, also known as 3-hydroxy bromonordiazepam, is the primary active metabolite of the prodrug gidazepam (B1671507) and its intermediate metabolite, desalkylgidazepam.[1] As a certified reference material (CRM), it provides a highly accurate and reliable standard for the calibration of analytical instrumentation and the validation of analytical methods. This document outlines the essential information and protocols for the effective use of this compound CRM in research, clinical, and forensic toxicology settings. Its primary applications are in mass spectrometry-based quantitative analyses.[2]
This CRM is produced and certified under ISO/IEC 17025 and ISO 17034 standards, ensuring metrological traceability and providing certified property values with associated uncertainties.[2]
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of the this compound CRM is crucial for its proper handling, storage, and application in analytical methodologies.
| Property | Value |
| Formal Name | 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one |
| Synonym | 3-hydroxy bromonordiazepam |
| CAS Number | 37891-18-2 |
| Molecular Formula | C₁₅H₁₁BrN₂O₂[3] |
| Formula Weight | 331.2 g/mol [3] |
| Purity | ≥98% |
| Formulation | Typically supplied as a 1 mg/mL solution in methanol (B129727) or as a solid |
| Storage | -20°C[2] |
| Stability | ≥ 3 years at -20°C[2] |
| Solubility | Soluble in DMSO (≥10 mg/ml) and slightly soluble in Ethanol (0.1-1 mg/ml)[3] |
Metabolic Pathway of Gidazepam
This compound is a key metabolite in the biotransformation of gidazepam. Understanding this pathway is essential for interpreting toxicological and pharmacokinetic data.
Experimental Protocols
The following protocols are generalized for the quantitative analysis of benzodiazepines using a certified reference material and should be adapted and validated for specific laboratory conditions and matrices.
Preparation of Calibration Standards and Quality Controls
Accurate preparation of calibration standards is fundamental to the quantification of the analyte.
-
Primary Stock Solution: If the CRM is in solid form, dissolve it in methanol or acetonitrile (B52724) to a final concentration of 1 mg/mL. If provided as a 1 mg/mL solution, this can serve as the primary stock.
-
Working Stock Solution: Prepare a working stock solution by diluting the primary stock solution with the appropriate solvent (e.g., methanol, acetonitrile) to a concentration of 10 µg/mL.
-
Calibration Standards: Perform serial dilutions of the working stock solution to prepare a series of calibration standards. A typical concentration range for benzodiazepine (B76468) analysis is 1 to 500 ng/mL.[4]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate stock solution to ensure the accuracy and precision of the calibration curve.
Sample Preparation from Biological Matrices
The choice of sample preparation method depends on the matrix (e.g., blood, urine, plasma) and the analytical technique.
4.2.1. Solid-Phase Extraction (SPE)
SPE is a robust method for cleaning up complex biological samples.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load 1 mL of the pre-treated sample (e.g., hydrolyzed urine, protein-precipitated plasma) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte with 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
4.2.2. Liquid-Liquid Extraction (LLE)
LLE is a classic and effective technique for sample clean-up.
-
To 1 mL of the biological sample, add an appropriate internal standard.
-
Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of benzodiazepines.
| Parameter | Typical Value |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
Note on MRM Transitions: Specific MRM transitions (precursor ion > product ions) for this compound must be determined by infusing a standard solution into the mass spectrometer. For structurally similar compounds, common fragmentation patterns can provide a starting point for optimization.
Method Validation
A comprehensive validation of the analytical method is essential to ensure reliable results. Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed and minimized |
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological sample.
Conclusion
The this compound Certified Reference Material is an indispensable tool for laboratories performing quantitative analysis of this benzodiazepine metabolite. Adherence to proper storage, handling, and the use of validated analytical protocols, such as those outlined in this document, will ensure the generation of accurate and defensible scientific data. Researchers are encouraged to perform in-house validation to adapt these general procedures to their specific instrumentation and sample matrices.
References
Application Notes and Protocols for In-Vitro Metabolism Studies of 3-Hydroxy desalkylgidazepam
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive guide for conducting in-vitro metabolism studies of 3-Hydroxy desalkylgidazepam. This compound is an active metabolite of the prodrug gidazepam (B1671507) and its primary metabolite, desalkylgidazepam.[1][2][3][4] Understanding the metabolic fate of this compound is crucial for elucidating its pharmacokinetic profile, potential for drug-drug interactions, and overall contribution to the pharmacological effects of gidazepam.
Gidazepam is metabolized to its active metabolite, desalkylgidazepam (also known as bromonordiazepam), which is then further metabolized to this compound.[5][6] While specific in-vitro metabolism data for this compound is not extensively available in the public domain, this document outlines detailed protocols and best practices based on established methodologies for similar benzodiazepine (B76468) compounds. The primary metabolic pathways for benzodiazepines involve Phase I oxidation reactions, primarily hydroxylation and N-dealkylation, mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation, most commonly glucuronidation.[7] For many benzodiazepines, CYP3A4 and CYP2C19 are the major isoforms involved in their metabolism.[7]
Data Presentation: Metabolic Stability and Enzyme Kinetics (Representative Data)
The following tables present representative quantitative data for the metabolism of 3-hydroxy benzodiazepines, such as oxazepam and lorazepam, which are structurally related to this compound. These values should be considered as illustrative examples to be replaced with experimental data obtained for this compound.
Table 1: Metabolic Stability of Representative 3-Hydroxy Benzodiazepines in Human Liver Microsomes (HLM)
| Compound | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Oxazepam | 180 | 12.7 |
| Lorazepam | 240 | 9.6 |
| This compound | [Insert Experimental Data] | [Insert Experimental Data] |
Note: The data for Oxazepam and Lorazepam are representative and sourced from analogous in-vitro studies. Researchers should determine these values experimentally for this compound.
Table 2: Enzyme Kinetics of Glucuronidation for Representative 3-Hydroxy Benzodiazepines
| Compound | UGT Isoform(s) | Km (µM) | Vmax (pmol/min/mg protein) |
| Oxazepam | UGT2B15, UGT1A9, UGT2B7 | 50 - 200 | 500 - 1500 |
| Lorazepam | Multiple UGTs | 100 - 300 | 300 - 1000 |
| This compound | [Identify and Insert Data] | [Insert Experimental Data] | [Insert Experimental Data] |
Note: The kinetic parameters for Oxazepam and Lorazepam are approximations from published literature for illustrative purposes. The specific UGT isoforms and kinetic constants for this compound need to be experimentally determined.
Experimental Protocols
Protocol 1: Metabolic Stability in Human Liver Microsomes
Objective: To determine the in-vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human liver microsomes (HLM).
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard (e.g., diazepam-d5)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol).
-
Prepare the incubation mixture in microcentrifuge tubes by adding phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and the this compound stock solution (final substrate concentration typically 1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining concentration of this compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).
Protocol 2: CYP450 Reaction Phenotyping
Objective: To identify the specific cytochrome P450 (CYP) isoforms responsible for the metabolism of this compound.
Methods:
-
Recombinant Human CYP Enzymes: Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and measure the rate of metabolite formation.
-
Chemical Inhibition: Incubate this compound with HLM in the presence and absence of specific CYP chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, ticlopidine (B1205844) for CYP2C19). A significant decrease in metabolism in the presence of an inhibitor suggests the involvement of that CYP isoform.
Procedure (Recombinant CYP Method):
-
Follow the general incubation procedure as in Protocol 1, replacing HLM with individual recombinant CYP enzymes at an appropriate concentration.
-
Incubate for a fixed period (e.g., 30 minutes).
-
Terminate the reaction and analyze for the depletion of the parent compound or the formation of a specific metabolite.
Protocol 3: Glucuronidation Assay
Objective: To investigate the potential for Phase II metabolism of this compound via glucuronidation.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM) or recombinant UGT enzymes
-
Uridine 5'-diphospho-glucuronic acid (UDPGA)
-
Magnesium chloride (MgCl2)
-
Alamethicin (a pore-forming agent to activate UGTs in microsomes)
-
Tris-HCl buffer (pH 7.4)
Procedure:
-
Prepare an incubation mixture containing Tris-HCl buffer, MgCl2, HLM, and alamethicin.
-
Add this compound to the mixture.
-
Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding UDPGA.
-
Incubate for a specified time (e.g., 60 minutes).
-
Terminate the reaction with cold acetonitrile.
-
Analyze the samples by LC-MS/MS for the formation of the glucuronide conjugate of this compound.
Visualizations
Caption: Metabolic pathway of Gidazepam.
Caption: Workflow for metabolic stability assay.
References
Application Notes and Protocols for 3-Hydroxy Desalkylgidazepam in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy desalkylgidazepam, also known as 3-hydroxy-bromonordiazepam, is an active metabolite of the benzodiazepine (B76468) prodrug gidazepam (B1671507) and its primary active metabolite, desalkylgidazepam.[1][2] As a member of the benzodiazepine class, it is presumed to exert its pharmacological effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor. This document provides detailed application notes and experimental protocols for the investigation of this compound in a neuropharmacology research setting.
Data Presentation
The following tables summarize the available quantitative data for this compound and its parent compounds for comparative purposes.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Radioligand | Preparation | Ki (mol/L) | Reference |
| 3-Hydroxydesalkylgidazepam | GABAA | [3H]-Flunitrazepam | Not Specified | 14.5 ± 0.6 | [3] |
| Desalkylgidazepam | GABAA | [3H]-Flunitrazepam | Not Specified | 12.0 ± 0.2 | [3] |
| Gidazepam | GABAA | [3H]-Flunitrazepam | Not Specified | 2200 ± 76 | [3] |
Table 2: In Vivo Pharmacodynamic and Toxicity Data in Mice
| Compound | Test | Endpoint | Route | Value (mg/kg) | Reference |
| 3-Hydroxydesalkylgidazepam | Antagonism of Corazole-induced Seizures | ED50 | Not Specified | 0.25 | [3] |
| 3-Hydroxydesalkylgidazepam | Acute Toxicity | LD50 | Oral | 933 | [3] |
| Desalkylgidazepam | Antagonism of Corazole-induced Seizures | ED50 | Not Specified | 0.11 | [3] |
| Desalkylgidazepam | Acute Toxicity | LD50 | Oral | 600 | [3] |
| Gidazepam | Antagonism of Corazole-induced Seizures | ED50 | Not Specified | 0.36 | [3] |
| Gidazepam | Acute Toxicity | LD50 | Oral | 1700 | [3] |
| Diazepam | Acute Toxicity | LD50 | Oral | 692 | [3] |
Signaling Pathway
This compound, as a benzodiazepine, is a positive allosteric modulator of the GABAA receptor. It binds to the benzodiazepine site, a distinct site from the GABA binding site, located at the interface of the α and γ subunits. This binding potentiates the effect of GABA by increasing the frequency of chloride channel opening, leading to an enhanced influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition.
Experimental Protocols
In Vitro Radioligand Binding Assay for GABAA Receptor
This protocol is adapted from standard methods for determining the binding affinity of a compound to the benzodiazepine site on the GABAA receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the benzodiazepine binding site on the GABAA receptor.
Materials:
-
Test compound: this compound
-
Radioligand: [3H]-Flumazenil (a high-affinity benzodiazepine site antagonist)
-
Non-specific binding control: Clonazepam (or another high-affinity benzodiazepine) at a high concentration (e.g., 10 µM)
-
Receptor source: Rat or mouse whole brain membranes, or cell lines expressing recombinant GABAA receptors
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold assay buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step three times to wash the membranes.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Flumazenil (at a concentration near its Kd, e.g., 1 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of Clonazepam (10 µM), 50 µL of [3H]-Flumazenil, and 100 µL of membrane preparation.
-
Displacement: 50 µL of varying concentrations of this compound, 50 µL of [3H]-Flumazenil, and 100 µL of membrane preparation.
-
-
Incubate the plate at 4°C for 60 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Assessment of GABAA Receptor Modulation
This protocol outlines the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes to measure the potentiation of GABA-evoked currents by this compound.
Objective: To determine the EC50 of this compound for the potentiation of GABA-evoked currents.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human GABAA receptor subunits (e.g., α1, β2, γ2)
-
This compound
-
GABA
-
TEVC setup (amplifier, electrodes, perfusion system)
-
Recording solution (e.g., ND96)
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with a mixture of cRNAs for the desired GABAA receptor subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -60 mV.
-
Apply a sub-maximal concentration of GABA (e.g., the EC10-EC20) to elicit a control current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Wash the oocyte with recording solution between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Calculate the percentage potentiation of the GABA current for each concentration of this compound.
-
Plot the percentage potentiation against the logarithm of the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum potentiation.
-
In Vivo Assessment of Anxiolytic-like Activity: Elevated Plus-Maze Test
This protocol describes a standard behavioral test to assess the anxiolytic-like effects of this compound in rodents.
Objective: To evaluate the anxiolytic-like properties of this compound.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms)
-
Rodents (mice or rats)
-
This compound
-
Vehicle control (e.g., saline with a solubilizing agent)
-
Video tracking software
Procedure:
-
Acclimatization:
-
Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal injection) at a predetermined time before testing (e.g., 30 minutes).
-
-
Behavioral Testing:
-
Place the animal in the center of the elevated plus-maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the animal's behavior using a video camera.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
An anxiolytic-like effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group, without a significant change in total locomotor activity (total distance traveled).
-
Conclusion
This compound is a pharmacologically active metabolite of gidazepam with demonstrable affinity for the GABAA receptor and in vivo anticonvulsant effects. The provided protocols offer a framework for its further characterization in neuropharmacology research. Further studies are warranted to fully elucidate its efficacy as a GABAA receptor modulator and to determine its complete pharmacokinetic profile. The availability of analytical standards for this compound facilitates its inclusion in forensic and toxicological screening.[1][4]
References
Application of 3-Hydroxy Desalkylgidazepam in Forensic Toxicology Casework
Application Note and Protocols
Introduction
3-Hydroxy desalkylgidazepam is an active metabolite of the designer benzodiazepine (B76468) gidazepam (B1671507) and its primary metabolite, desalkylgidazepam (also known as bromonordiazepam).[1][2] As a pharmacologically active substance with an affinity for central benzodiazepine receptors, its presence in biological samples is of significant interest in forensic toxicology casework.[2] The detection and quantification of this compound can provide crucial evidence of exposure to its parent compounds, aiding in the interpretation of toxicological findings in cases of suspected drug-facilitated crimes, driving under the influence of drugs (DUID), and postmortem investigations. This document outlines the application of its analysis in forensic settings, including quantitative data from related compounds, detailed experimental protocols, and visualizations of its metabolic pathway and mechanism of action.
While specific quantitative data for this compound in forensic casework is not yet widely reported in scientific literature, the analysis of its direct precursor, desalkylgidazepam, is well-documented. The concentration of desalkylgidazepam provides a strong indication that this compound is also present.
Data Presentation
The following tables summarize quantitative data for desalkylgidazepam found in forensic toxicology casework. These values can serve as a preliminary reference for the expected concentration ranges when its metabolite, this compound, is being investigated.
Table 1: Desalkylgidazepam Concentrations in Postmortem Blood Samples [3][4][5]
| Case Series | Number of Cases | Average Concentration (ng/mL) | Median Concentration (ng/mL) | Concentration Range (ng/mL) |
| British Columbia | 63 | 42.2 ± 44.0 | 24.5 | 3.7 - 220.6 |
Table 2: Desalkylgidazepam Concentrations in a Postmortem Case Report [3]
| Biological Matrix | Concentration (ng/mL) |
| Blood | 1100 |
| Urine (estimated) | 89 |
Experimental Protocols
The following are detailed methodologies for the extraction and analysis of benzodiazepines, which can be adapted for the specific detection and quantification of this compound in biological samples.
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of this compound in Blood
This protocol is adapted from established methods for benzodiazepine analysis in whole blood.[6][7]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of whole blood in a glass screw-top tube, add 50 µL of an appropriate deuterated internal standard working solution (e.g., Diazepam-d5).
-
Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: ZORBAX Eclipse C8 (or equivalent), 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6460 Triple Quadrupole MS or equivalent with electrospray ionization (ESI) in positive mode.
-
Ion Source Parameters:
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific transitions for this compound would need to be optimized by infusing a standard solution.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in Urine
This protocol is based on a general procedure for benzodiazepine analysis in urine and includes a hydrolysis step to detect conjugated metabolites.[8]
1. Sample Preparation (Solid-Phase Extraction)
-
Pipette 1 mL of urine into a labeled culture tube.
-
Add 50 µL of a suitable internal standard.
-
To hydrolyze conjugated metabolites, add 100 µL of β-glucuronidase solution and incubate at 65°C for 1 hour.
-
Add 3 mL of 100 mM sodium acetate (B1210297) buffer (pH 4.5). Vortex and sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Decant the supernatant into a conditioned solid-phase extraction (SPE) column (e.g., Polychrom Clin II).
-
Wash the SPE column with 2 mL of pH 9.0 buffer, followed by 2 mL of deionized water.
-
Dry the column under nitrogen pressure (≈ 40 psi) for 15 minutes.
-
Elute the analyte with 2 mL of a suitable elution solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Derivatize the residue with 50 µL of MTBSTFA at 70°C for 30 minutes to form t-butylsilyl derivatives.
-
Transfer to an autosampler vial for injection.
2. GC-MS Instrumentation and Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Detection Mode: Selected Ion Monitoring (SIM). Specific ions for the derivatized this compound would need to be determined.
Visualization of Pathways and Workflows
Metabolic pathway of Gidazepam.
Mechanism of action at the GABA-A receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Desalkylgidazepam blood concentrations in 63 forensic investigation cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desalkylgidazepam blood concentrations in 63 forensic investigation cases [ouci.dntb.gov.ua]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. nyc.gov [nyc.gov]
Application Notes and Protocols for Studying 3-Hydroxy desalkylgidazepam Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy desalkylgidazepam is an active metabolite of the benzodiazepine (B76468) prodrug gidazepam (B1671507) and its primary metabolite, desalkylgidazepam.[1][2] Benzodiazepines exert their effects by modulating the GABA-A receptor, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[3] Gidazepam is reported to have prominent anxiolytic effects with less pronounced sedative and muscle relaxant side effects compared to other benzodiazepines.[1] Understanding the in vivo pharmacological profile of its metabolites, such as this compound, is crucial for drug development and neuropharmacological research.
These application notes provide detailed protocols for assessing the anxiolytic, sedative, and motor coordination effects of this compound in rodent models. The protocols are based on established methods for evaluating benzodiazepine-like compounds.
Data Presentation
Pharmacodynamic and Toxicity Data
Quantitative data on the pharmacodynamic and toxicological profile of this compound and its parent compounds are essential for dose selection in preclinical studies. The following table summarizes available data.
| Compound | Ki (nM) for GABA-A Receptor | LD50 in Mice (mg/kg, i.p.) | Reference |
| Gidazepam | 2200 ± 50 | 580 | [1] |
| Desalkylgidazepam | 3.5 ± 0.2 | 270 | [1] |
| This compound | Not explicitly found | 360 | [4] |
| Diazepam | Not explicitly found in source | 280 | [1] |
Note: The provided Ki values indicate the affinity for the GABA-A receptor, with a lower value suggesting higher affinity.[1] LD50 values are a critical indicator of acute toxicity.
Signaling Pathway
Benzodiazepines, including likely this compound, act as positive allosteric modulators of the GABA-A receptor. This diagram illustrates the generally accepted mechanism of action.
Experimental Protocols
General Considerations
-
Animals: Adult male mice (e.g., C57BL/6J or Swiss Webster strains) or rats (e.g., Sprague-Dawley or Wistar) are commonly used.[5][6] The choice of species and strain can influence behavioral outcomes.[7]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[5]
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before each experiment.
-
Drug Administration: this compound should be dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80 or DMSO). Administration is typically via intraperitoneal (i.p.) injection 30 minutes before testing.
-
Dose Selection: Initial dose-finding studies are critical. Based on the LD50 of 360 mg/kg in mice, initial test doses could range from 0.1 to 10 mg/kg. A vehicle control group and a positive control (e.g., diazepam at 1-2 mg/kg) should be included.
Anxiolytic Activity Assessment
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[5]
Experimental Workflow:
Protocol:
-
The EPM apparatus consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.
-
Administer this compound or control substances.
-
After the designated pretreatment time, place the animal in the center of the maze, facing an enclosed arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera and tracking software.
-
Parameters to Measure:
-
Time spent in the open arms (s)
-
Time spent in the closed arms (s)
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (to assess general locomotor activity)
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle control group.
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[3]
Protocol:
-
The apparatus is a box divided into a large, brightly lit compartment and a small, dark compartment, with an opening connecting them.
-
Administer this compound or control substances.
-
Place the animal in the center of the lit compartment.
-
Allow the animal to freely explore the apparatus for 5-10 minutes.
-
Record the session using a video camera and tracking software.
-
Parameters to Measure:
-
Time spent in the light compartment (s)
-
Time spent in the dark compartment (s)
-
Number of transitions between compartments
-
Latency to first enter the dark compartment (s)
-
Locomotor activity in each compartment
-
-
Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.[3]
This test assesses anxiety-like and obsessive-compulsive-like behaviors. Anxious mice will tend to bury novel objects (marbles) in their bedding.
Protocol:
-
Prepare a standard mouse cage with a 5 cm layer of bedding.
-
Evenly space 20-25 glass marbles on the surface of the bedding.
-
Administer this compound or control substances.
-
Place a single mouse in the cage and leave it undisturbed for 30 minutes.
-
After the session, remove the mouse and count the number of marbles that are at least two-thirds buried.
-
Anxiolytic drugs, such as diazepam, typically reduce the number of marbles buried.[5]
Sedative Effects and Motor Coordination Assessment
This test can be used to assess general locomotor activity and exploratory behavior, which can be indicative of sedative effects.
Protocol:
-
The apparatus is a square arena with walls.
-
Administer this compound or control substances.
-
Place the animal in the center of the open field.
-
Allow the animal to explore for 10-30 minutes.
-
Record the session with a video tracking system.
-
Parameters to Measure:
-
Total distance traveled (cm)
-
Time spent mobile vs. immobile (s)
-
Rearing frequency
-
Time spent in the center versus the periphery of the arena
-
-
A significant decrease in distance traveled and time spent mobile suggests a sedative effect.[5]
The rotarod test is a standard method for evaluating motor coordination and balance.
Protocol:
-
The apparatus consists of a rotating rod that can be set to a fixed speed or an accelerating speed.
-
Prior to the test day, train the animals on the rotarod for a few trials to establish a baseline performance.
-
On the test day, administer this compound or control substances.
-
After the pretreatment time, place the animal on the rotating rod.
-
Record the latency to fall from the rod. The test is typically repeated for 3-5 trials with an inter-trial interval.
-
A decrease in the latency to fall indicates impaired motor coordination, which can be a side effect of benzodiazepines.
Logical Relationship of Behavioral Tests:
Conclusion
The provided protocols offer a comprehensive framework for characterizing the in vivo effects of this compound in rodent models. It is imperative to conduct thorough dose-response studies for each assay to determine the therapeutic window and potential side effects of the compound. By systematically evaluating its impact on anxiety, sedation, and motor coordination, researchers can gain valuable insights into the pharmacological profile of this active benzodiazepine metabolite.
References
- 1. DSpace [bradscholars.brad.ac.uk]
- 2. Biokinetics of gidazepam, derivatives of peptideaminobenzophenones and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baseline exploratory activity predicts anxiolytic responsiveness to diazepam in five mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 3-Hydroxy desalkylgidazepam
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy desalkylgidazepam is an active metabolite of the prodrug gidazepam (B1671507) and its intermediate metabolite, desalkylgidazepam.[1][2][3] Classified as a benzodiazepine, its pharmacological activity is primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[4][5] GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, permit the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[5][6] Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the receptor's affinity for GABA. This potentiation results in an increased frequency of chloride channel opening, amplifying the inhibitory effect.[5]
These application notes provide detailed protocols for robust cell-based assays to characterize the functional activity of this compound on human GABA-A receptors. The methodologies described are essential for determining the potency, efficacy, and potential subtype selectivity of this compound. The primary assays detailed are the high-throughput friendly Fluorescent Imaging Plate Reader (FLIPR) membrane potential assay and the gold-standard patch-clamp electrophysiology technique.
Signaling Pathway and Experimental Workflow
The interaction of this compound with the GABA-A receptor enhances the inhibitory effect of GABA. This modulation is the central focus of the described assays.
A typical experimental workflow for assessing the activity of this compound involves preparing a suitable cell line, applying the compound in the presence of a sub-maximal concentration of GABA, and measuring the resulting cellular response.
Key Cell-Based Assays
Two primary assays are recommended for a comprehensive evaluation of this compound's activity:
-
FLIPR Membrane Potential Assay: A high-throughput method ideal for screening and determining the potency (EC50) of the compound. This assay uses a fluorescent dye sensitive to changes in cell membrane potential.[7]
-
Patch-Clamp Electrophysiology: The gold-standard technique for directly measuring the ion flow through the GABA-A receptor channel. It provides detailed information on the mechanism of action, efficacy, and kinetics of modulation.[4]
Data Presentation
Quantitative data from these assays should be systematically organized to facilitate clear interpretation and comparison.
Table 1: Potency of this compound in FLIPR Membrane Potential Assay
| Cell Line (GABA-A Subtype) | Agonist (Concentration) | This compound EC50 (nM) |
| HEK293 (α1β2γ2) | GABA (EC20) | Data to be determined |
| HEK293 (α2β2γ2) | GABA (EC20) | Data to be determined |
| HEK293 (α3β2γ2) | GABA (EC20) | Data to be determined |
| HEK293 (α5β2γ2) | GABA (EC20) | Data to be determined |
Table 2: Efficacy of this compound in Patch-Clamp Electrophysiology
| Cell Line (GABA-A Subtype) | Agonist (Concentration) | This compound (% Potentiation of GABA Response) |
| HEK293 (α1β2γ2) | GABA (EC10) | Data to be determined |
| HEK293 (α2β2γ2) | GABA (EC10) | Data to be determined |
| HEK293 (α3β2γ2) | GABA (EC10) | Data to be determined |
| HEK293 (α5β2γ2) | GABA (EC10) | Data to be determined |
Experimental Protocols
Protocol 1: FLIPR Membrane Potential Assay
This protocol is designed to measure the potentiation of GABA-induced membrane depolarization by this compound in a high-throughput format. In cell lines expressing GABA-A receptors, a low concentration of GABA will cause a small influx of Cl-, leading to a slight depolarization that can be detected by a membrane potential-sensitive dye. A positive allosteric modulator will enhance this effect.
Materials:
-
HEK293 cells stably expressing a specific human GABA-A receptor subtype (e.g., α1β2γ2).[8][9][10]
-
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotics).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).
-
GABA (γ-aminobutyric acid).
-
This compound.
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescent Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating:
-
Culture HEK293-GABA-A cells to ~80-90% confluency.
-
Harvest cells and seed them into 384-well assay plates at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of GABA in assay buffer at a concentration that elicits a ~20% maximal response (EC20). This concentration needs to be predetermined in a separate experiment.
-
Combine the this compound dilutions with the GABA EC20 solution.
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay protocol. The instrument will measure a baseline fluorescence, then add the compound/GABA mixture to the cells and continue to measure the fluorescence signal over time.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to membrane depolarization.
-
Calculate the response for each concentration of this compound.
-
Plot the response against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a direct measure of the potentiation of GABA-evoked currents by this compound.
Materials:
-
HEK293 cells expressing a specific human GABA-A receptor subtype.
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal solution (in mM): 130 CsCl, 4 NaCl, 4 Mg-ATP, 0.4 Na-GTP, 10 EGTA, 10 HEPES, pH 7.2.
-
GABA.
-
This compound.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull recording pipettes from borosilicate glass and fill them with the internal solution. The pipette resistance should be 3-5 MΩ.
-
-
Whole-Cell Recording:
-
Establish a giga-ohm seal between the pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at -60 mV.
-
-
Compound Application:
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20, predetermined) for 2-5 seconds to establish a baseline current response.
-
Co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 1 nM to 10 µM).
-
Record the potentiation of the GABA-evoked current.
-
Ensure complete washout of the compounds between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage potentiation for each concentration.
-
Plot the percentage potentiation against the log concentration of the compound to determine the EC50 and maximal efficacy.
-
Conclusion
The described cell-based assays provide a robust framework for characterizing the pharmacological activity of this compound at GABA-A receptors. The FLIPR assay is well-suited for initial screening and potency determination, while patch-clamp electrophysiology offers detailed mechanistic insights. By employing these methods, researchers can effectively evaluate the compound's profile as a positive allosteric modulator of GABA-A receptors, which is crucial for understanding its therapeutic potential and mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Cayman Chemical Forensics [bioscience.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. criver.com [criver.com]
- 10. Human | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Improving peak shape for 3-Hydroxy desalkylgidazepam in liquid chromatography
Welcome to the technical support center for the chromatographic analysis of 3-Hydroxy desalkylgidazepam. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve peak shape in liquid chromatography (LC) experiments.
Troubleshooting Guide: Improving Peak Shape
Poor peak shape, such as tailing, fronting, or broad peaks, can compromise the accuracy and precision of quantification. This guide provides a systematic approach to diagnosing and resolving these issues for this compound.
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing is the most common peak shape issue for benzodiazepines like this compound. It is often caused by secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the silica-based stationary phase.[1] Here’s a step-by-step approach to troubleshoot this issue:
Step 1: Diagnose the Problem
First, determine if the tailing is specific to this compound or if all peaks in the chromatogram are affected.
-
Only this compound (and other basic compounds) is tailing: This points to a chemical interaction issue.
-
All peaks are tailing: This suggests a physical problem with the HPLC system or the column.[1]
Step 2: Address Chemical Causes (Analyte-Specific Tailing)
If only the analyte peak is tailing, focus on optimizing the method chemistry.
-
Mobile Phase pH Adjustment: The ionization state of this compound and the column's silanol groups are pH-dependent.
-
Rationale: Benzodiazepines are basic compounds. At a low mobile phase pH (e.g., pH 2-4), the analyte will be protonated (positively charged), and the silanol groups on the column packing will be mostly non-ionized, reducing strong secondary interactions.[1] At a neutral pH, silanol groups can become deprotonated (negatively charged), leading to strong electrostatic interactions with the protonated analyte, causing tailing.[2]
-
Recommendation: Start with a mobile phase pH of around 3. If tailing persists, you can systematically adjust the pH between 2.5 and 7.0 to find the optimal point for peak symmetry.[2] It is important to operate within the recommended pH range for your column.
-
-
Mobile Phase Additives:
-
Buffers: Use a buffer to maintain a consistent mobile phase pH.[3] Phosphate (B84403) and formate (B1220265) buffers are commonly used. A buffer concentration of 10-25 mM is a good starting point.[3]
-
Triethylamine (TEA) or other amine modifiers: Adding a small amount of a basic modifier like TEA (e.g., 0.1%) to the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing their interaction with the basic analyte.
-
-
Column Choice:
-
End-capped Columns: Ensure you are using a high-quality, end-capped C18 or C8 column. End-capping minimizes the number of free silanol groups available for secondary interactions.[1]
-
Alternative Stationary Phases: If tailing persists on a standard C18 column, consider columns with alternative stationary phases that are designed to minimize silanol interactions, such as those with polar-embedded groups or hybrid silica (B1680970) particles.[1]
-
Step 3: Address Physical/Mechanical Causes (General Peak Tailing)
If all peaks in your chromatogram are tailing, investigate the following potential system issues:
-
Column Void or Contamination: A void at the column inlet or a contaminated frit can cause peak distortion. Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.[1]
-
Extra-Column Volume: Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can contribute to peak broadening and tailing. Ensure all connections are secure and tubing is as short and narrow as possible.[1]
Frequently Asked Questions (FAQs)
Q2: What is a good starting point for a liquid chromatography method for this compound?
A good starting point for method development would be a reversed-phase separation on a C18 column. Based on methods for similar benzodiazepines, the following conditions can be used as an initial template:
| Parameter | Recommended Starting Condition |
| Column | C18, 2.1-4.6 mm i.d., 50-150 mm length, <5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water or 20 mM Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) |
| Gradient | 10-90% B over 10-15 minutes |
| Flow Rate | 0.2-1.0 mL/min (depending on column i.d.) |
| Column Temperature | 30-40 °C[2][4] |
| Detection | UV at ~230 nm or Mass Spectrometry |
Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect the peak shape?
Both acetonitrile and methanol can be used as the organic modifier in the mobile phase.
-
Acetonitrile generally has a lower viscosity and can sometimes provide sharper peaks and better resolution.
-
Methanol can offer different selectivity.
It is recommended to screen both solvents during method development to determine which provides the better peak shape and overall separation for this compound and any other compounds of interest.
Q4: What is the pKa of this compound and why is it important?
Q5: Can I use a gradient elution method?
Yes, a gradient elution is often recommended for analyzing benzodiazepines, especially in complex matrices or when analyzing multiple compounds with different hydrophobicities. A gradient allows for a wider range of compounds to be eluted with good peak shape in a reasonable amount of time. A typical gradient might start with a low percentage of organic solvent and ramp up to a high percentage to elute more retained compounds.
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Optimization
This protocol describes a systematic approach to determine the optimal mobile phase pH for improving the peak shape of this compound.
-
Prepare a series of mobile phase A solutions:
-
Prepare 20 mM phosphate buffer and adjust the pH to 2.5, 3.0, 3.5, 4.0, 5.0, 6.0, and 7.0 using phosphoric acid.
-
-
Set up the LC system:
-
Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile phase B: Acetonitrile.
-
Use a generic gradient (e.g., 10-90% B in 15 minutes).
-
Flow rate: 1.0 mL/min.
-
Column temperature: 35 °C.
-
-
Inject a standard solution of this compound at each pH condition.
-
Evaluate the chromatograms:
-
Measure the peak asymmetry factor (As) or tailing factor (Tf) for each pH.
-
Plot the asymmetry factor versus pH to identify the pH that provides the most symmetrical peak (As or Tf closest to 1.0).
-
| Mobile Phase pH | Observed Peak Asymmetry (Hypothetical Data) |
| 2.5 | 1.1 |
| 3.0 | 1.0 |
| 3.5 | 1.2 |
| 4.0 | 1.4 |
| 5.0 | 1.7 |
| 6.0 | 2.1 |
| 7.0 | 2.5 |
Protocol 2: Column Screening
This protocol outlines a procedure for comparing different column chemistries to improve peak shape.
-
Select a set of columns to test:
-
Standard C18 (end-capped)
-
C8 (end-capped)
-
Polar-embedded C18
-
Hybrid-silica C18
-
-
Use an optimized mobile phase from Protocol 1.
-
Equilibrate each column with the mobile phase according to the manufacturer's instructions.
-
Inject the this compound standard onto each column.
-
Compare the peak shape (asymmetry factor), retention time, and resolution from each column to select the best performing one.
Visualizations
Caption: A workflow diagram for troubleshooting peak tailing.
Caption: Effect of mobile phase pH on analyte-stationary phase interactions.
References
Addressing ion suppression of 3-Hydroxy desalkylgidazepam in ESI-MS
Technical Support Center: Analysis of 3-Hydroxy desalkylgidazepam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression during the analysis of this compound and other benzodiazepines using Electrospray Ionization-Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue in the ESI-MS analysis of this compound?
A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] In ESI-MS, a finite amount of charge is available on the surface of the droplets in the ion source.[3] When matrix components with high concentrations or greater surface activity are present, they can compete with the analyte for this charge, leading to a decreased signal intensity for the analyte of interest.[3][4] This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[1][5]
Q2: What are the common sources of ion suppression when analyzing biological samples for this compound?
A2: The primary sources of ion suppression in biological matrices such as plasma, serum, or urine include:
-
Endogenous compounds: Phospholipids (B1166683), salts, proteins, and other metabolites naturally present in the biological sample.[6]
-
Exogenous compounds: Mobile phase additives (e.g., trifluoroacetic acid), plasticizers leaching from labware, and concomitant medications taken by the subject.[4][7]
Q3: How can a stable isotope-labeled internal standard (SIL-IS) help mitigate ion suppression?
A3: A SIL-IS is considered the gold standard for correcting ion suppression.[8] Since the SIL-IS is structurally and chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[7][9]
Q4: Is it better to use ESI or Atmospheric Pressure Chemical Ionization (APCI) to minimize ion suppression for benzodiazepines?
A4: APCI is generally less susceptible to ion suppression than ESI.[10] This is because APCI relies on gas-phase ionization, which is less affected by the non-volatile matrix components that interfere with the droplet formation and evaporation process in ESI.[3] If significant and unmanageable ion suppression is encountered with ESI, switching to APCI can be a viable strategy, provided the analyte ionizes efficiently with this technique.[10]
Troubleshooting Guide
Problem 1: I am observing a weak or no signal for this compound even though I expect it to be present in my sample.
-
Possible Cause: Significant ion suppression from co-eluting matrix components.
-
Troubleshooting Steps:
-
Confirm Ion Suppression: Perform a post-column infusion experiment to identify the regions in your chromatogram where ion suppression is occurring.[3][11]
-
Optimize Sample Preparation: Enhance your sample cleanup procedure. If you are using protein precipitation, consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of interferences.[6]
-
Adjust Chromatographic Conditions: Modify the LC gradient to separate the elution of this compound from the ion suppression zones.[12]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, though this may also decrease the analyte signal.[2]
-
Problem 2: My quantitative results for this compound are inconsistent and show poor reproducibility.
-
Possible Cause: Variable ion suppression between samples that is not being adequately corrected.
-
Troubleshooting Steps:
-
Implement a Co-eluting Internal Standard: If you are not already using one, incorporate a stable isotope-labeled internal standard for this compound. If a SIL-IS is not available, a structural analog that elutes very close to the analyte can be used, though it may not correct for suppression as effectively.[9]
-
Evaluate Matrix Effects: Assess the matrix effect quantitatively by comparing the analyte response in post-extraction spiked blank matrix with the response in a neat solution.[3]
-
Improve Sample Preparation Consistency: Ensure that your sample preparation protocol is followed precisely for all samples, standards, and quality controls to minimize variability in matrix effects.
-
Problem 3: I have identified phospholipids as a major source of ion suppression in my plasma samples. How can I remove them?
-
Possible Cause: Inadequate removal of phospholipids during sample preparation. Protein precipitation is known to be less effective at removing these interferences.[6]
-
Troubleshooting Steps:
-
Use a Targeted SPE Sorbent: Employ a mixed-mode or phospholipid removal SPE plate/cartridge designed to retain phospholipids while allowing the analyte to be eluted.[13]
-
Optimize LLE Conditions: Adjust the pH and solvent polarity in a liquid-liquid extraction to minimize the extraction of phospholipids.
-
Chromatographic Separation: Use a column with a different selectivity (e.g., a biphenyl (B1667301) phase) or adjust the gradient to better separate the analyte from the phospholipid elution zone.
-
Data Presentation: Comparison of Sample Preparation Techniques for Benzodiazepines
The following table summarizes typical recovery and ion suppression values for different sample preparation methods used in the analysis of benzodiazepines from biological matrices. Note that these are representative values, and actual results can vary based on the specific analyte, matrix, and protocol.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Typical Ion Suppression (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 100% | 30 - 60% | Fast, simple, and inexpensive. | Minimal sample cleanup, high levels of residual matrix components.[6] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 20 - 40% | Good for removing non-polar interferences. | Can be labor-intensive and require large solvent volumes. |
| Solid-Phase Extraction (SPE) | 80 - 95% | < 20% | Highly effective and versatile for removing a wide range of interferences.[13] | Requires method development and can be more expensive.[6] |
Experimental Protocols
Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify the retention times at which co-eluting matrix components cause ion suppression or enhancement.
Methodology:
-
Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Set up the LC-MS/MS system as usual.
-
Using a T-junction, continuously infuse the analyte solution into the mobile phase flow path between the analytical column and the mass spectrometer's ion source with a syringe pump.
-
Allow the infused signal to stabilize to a constant baseline.
-
Inject a blank, extracted matrix sample (e.g., plasma extract prepared by your current method).
-
Monitor the signal of the infused analyte throughout the chromatographic run.
-
Any deviation from the stable baseline indicates a matrix effect. A drop in the signal signifies ion suppression, while an increase indicates ion enhancement.[3][11]
Solid-Phase Extraction (SPE) Protocol for Benzodiazepines in Plasma
Objective: To extract this compound from plasma while minimizing matrix interferences. This is a general protocol that should be optimized for the specific application.
Methodology:
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard and 1 mL of a suitable buffer (e.g., 100 mM sodium acetate, pH 6.0) and vortex.
-
Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.[6]
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.[1]
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Solid-Phase Extraction (SPE) workflow for benzodiazepines.
References
- 1. waters.com [waters.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. nyc.gov [nyc.gov]
- 5. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. sciex.com [sciex.com]
- 8. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. agilent.com [agilent.com]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. lcms.cz [lcms.cz]
Stability of 3-Hydroxy desalkylgidazepam in frozen biological samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-hydroxy-desalkylgidazepam in frozen biological samples and related analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What is 3-hydroxy-desalkylgidazepam?
A1: 3-hydroxy-desalkylgidazepam is an active metabolite of the designer benzodiazepine (B76468) gidazepam (B1671507) and its primary metabolite, desalkylgidazepam.[1] It is considered a benzodiazepine and is used as an analytical reference standard in forensic and research applications.
Q2: What is the recommended storage temperature for biological samples containing 3-hydroxy-desalkylgidazepam?
A2: While specific data for 3-hydroxy-desalkylgidazepam is unavailable, general guidelines for benzodiazepines suggest that biological samples (plasma, serum, urine) should be frozen, preferably at -20°C or -80°C, for long-term storage.[2][3][4][5][6] Lower temperatures are generally recommended to minimize degradation. For routine analysis, storage at 4°C is suitable for short periods (a few days), but freezing is essential for longer durations.[2]
Q3: How stable is 3-hydroxy-desalkylgidazepam in frozen biological samples?
A3: The stability of 3-hydroxy-desalkylgidazepam in frozen biological samples has not been extensively studied. However, studies on other benzodiazepines provide some insight. Many benzodiazepines remain relatively stable for several months when stored at -20°C or -80°C.[3][7] For example, one study found that the concentration of several benzodiazepines remained almost unchanged in postmortem blood, bile, and vitreous humor stored at -20°C and -80°C for six months.[7] Conversely, another study reported a 10-20% decrease in the concentration of some benzodiazepines in whole blood stored at -20°C for one year.[4] Therefore, it is reasonable to expect some degree of degradation over extended periods, and stability should be experimentally verified.
Q4: Can freeze-thaw cycles affect the concentration of 3-hydroxy-desalkylgidazepam?
A4: Yes, repeated freeze-thaw cycles can lead to the degradation of analytes in biological samples. While specific data for 3-hydroxy-desalkylgidazepam is not available, studies on other compounds, including synthetic cannabinoids, have shown that some molecules can be sensitive to freeze-thaw cycles.[8] It is best practice to minimize the number of freeze-thaw cycles by aliquoting samples before freezing if multiple analyses are anticipated. A typical stability study would evaluate the impact of at least three freeze-thaw cycles.
Troubleshooting Guide: LC-MS/MS Analysis of 3-hydroxy-desalkylgidazepam
This guide addresses common issues that may be encountered during the analysis of 3-hydroxy-desalkylgidazepam and other benzodiazepines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH- Column degradation- Co-eluting interferences | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a new column or a guard column.- Optimize sample preparation to remove interfering substances. |
| Low Signal Intensity / Poor Sensitivity | - Ion suppression from matrix components- Suboptimal ionization parameters- Inefficient extraction | - Dilute the sample extract.- Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Evaluate and optimize the sample preparation method (e.g., try a different LLE solvent or SPE sorbent). |
| High Background Noise | - Contaminated mobile phase or LC system- Matrix effects | - Use high-purity solvents and flush the LC system.- Employ a more selective sample preparation technique.- Use a divert valve to direct the early and late eluting parts of the chromatogram to waste. |
| Inconsistent Results / Poor Reproducibility | - Inconsistent sample preparation- Variability in instrument performance- Analyte instability in autosampler | - Ensure precise and consistent execution of the extraction protocol.- Perform regular instrument calibration and maintenance.- Evaluate the stability of the extracted samples in the autosampler over the expected run time. |
| Carryover | - Adsorption of the analyte to the injector or column | - Use a stronger needle wash solution.- Inject a blank solvent after a high concentration sample.- Optimize the chromatographic method to ensure complete elution of the analyte. |
Data Summary
General Stability of Benzodiazepines in Frozen Biological Samples
The following table summarizes general findings on the stability of various benzodiazepines in frozen biological matrices from the literature. Note: This data is not specific to 3-hydroxy-desalkylgidazepam and should be used as a general guideline.
| Analyte Class | Matrix | Storage Temperature | Duration | Observed Stability | Reference |
| Benzodiazepines | Whole Blood | -20°C | 1 year | 10-20% decrease | [4] |
| Benzodiazepines | Whole Blood | -80°C | 1 year | Not significant loss for most (except midazolam at low conc.) | [4] |
| Benzodiazepines | Postmortem Blood, Bile, Vitreous Humor | -20°C & -80°C | 6 months | Concentration remained almost stable | [7] |
| Various Drugs (including benzodiazepines) | Urine | -20°C | 6 months | Generally stable, but some degradation observed for certain compounds | [9] |
Experimental Protocols
Representative Protocol for Long-Term Stability Study of 3-hydroxy-desalkylgidazepam in Human Plasma
This protocol describes a general procedure for assessing the long-term stability of 3-hydroxy-desalkylgidazepam in frozen human plasma.
1. Materials and Reagents:
-
Blank human plasma (K2EDTA as anticoagulant)
-
3-hydroxy-desalkylgidazepam certified reference material (CRM)
-
Internal standard (IS) (e.g., a deuterated analog of a related benzodiazepine)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of organic solvents)
-
Phosphate (B84403) buffer (pH 7)
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of 3-hydroxy-desalkylgidazepam (e.g., 1 mg/mL) in methanol.
-
Prepare working solutions by diluting the stock solution with methanol/water (50:50, v/v) to appropriate concentrations for spiking.
-
Prepare a stock solution and a working solution of the internal standard in a similar manner.
3. Sample Preparation and Spiking:
-
Pool blank human plasma from several donors.
-
Spike the pooled plasma with a working solution of 3-hydroxy-desalkylgidazepam to achieve low and high concentration levels (e.g., 10 ng/mL and 100 ng/mL).
-
Vortex the spiked plasma for 1 minute to ensure homogeneity.
-
Aliquot the spiked plasma into polypropylene (B1209903) tubes (e.g., 1 mL per tube).
4. Storage Conditions and Time Points:
-
Store the aliquots at -20°C and -80°C.
-
Establish time points for analysis, for example: Day 0 (baseline), 1 month, 3 months, 6 months, and 12 months.
5. Sample Extraction (Liquid-Liquid Extraction - LLE):
-
At each time point, thaw the required number of aliquots at room temperature.
-
To 0.5 mL of thawed plasma, add 50 µL of the internal standard working solution and vortex.
-
Add 0.5 mL of phosphate buffer (pH 7) and vortex.
-
Add 3 mL of extraction solvent (e.g., ethyl acetate), cap the tube, and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
6. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile. Use a gradient elution.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for 3-hydroxy-desalkylgidazepam and the internal standard.
7. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of 3-hydroxy-desalkylgidazepam at each time point using a calibration curve prepared on the day of analysis.
-
Calculate the percentage of the initial concentration remaining at each time point. The analyte is considered stable if the mean concentration is within ±15% of the baseline (Day 0) concentration.
Visualizations
Metabolic Pathway of Gidazepam
Caption: Metabolic conversion of Gidazepam to its active metabolites.
General Workflow for Stability Testing
Caption: General experimental workflow for assessing analyte stability.
Logical Relationship for Troubleshooting Low Signal Intensity
Caption: Troubleshooting logic for low LC-MS/MS signal intensity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. View of IMPACT OF SAMPLE STORAGE CONDITIONS ON FORENSIC TOXICOLOGY ANALYSIS – A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing in-source fragmentation of 3-Hydroxy desalkylgidazepam in MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy desalkylgidazepam in mass spectrometry (MS). The focus is on preventing in-source fragmentation, a common challenge in the analysis of benzodiazepines.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for the analysis of this compound?
A1: In-source fragmentation (ISF) is the unintended breakdown of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer.[1] For this compound, which possesses a hydroxyl group, this can lead to the loss of a water molecule or other fragments, resulting in a diminished signal for the intact parent ion and potentially leading to inaccurate quantification and misidentification.[2]
Q2: What is the expected protonated molecule of this compound in positive ion mode ESI-MS?
A2: this compound has a molecular weight of approximately 331.17 g/mol . In positive electrospray ionization (ESI) mode, the expected protonated molecule ([M+H]⁺) would be observed at an m/z of approximately 332.2.
Q3: What are the likely in-source fragments of this compound?
A3: A primary in-source fragmentation pathway for this compound is the neutral loss of water (H₂O) from the protonated molecule, resulting in a fragment ion at m/z 314.2. Other fragments may also be observed depending on the energy applied in the ion source.
Q4: Which ionization technique is most suitable for analyzing this compound?
A4: Electrospray ionization (ESI) in positive ion mode is the most common and effective technique for analyzing benzodiazepines like this compound due to their polarity.[3]
Troubleshooting Guide: Preventing In-Source Fragmentation
In-source fragmentation of this compound can be minimized by carefully optimizing the ion source parameters. The following guide provides a systematic approach to troubleshooting and mitigating this issue.
Diagram: Troubleshooting Workflow for In-Source Fragmentation
References
Technical Support Center: Optimization of SPE Recovery for 3-Hydroxy desalkylgidazepam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Solid-Phase Extraction (SPE) recovery of 3-Hydroxy desalkylgidazepam.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of low recovery for this compound during SPE?
Low recovery of this compound during SPE can be attributed to several factors. The primary issues often involve an improper choice of SPE sorbent, suboptimal pH of the sample during loading, inefficient washing steps that lead to analyte loss, or an elution solvent that is too weak to fully desorb the analyte from the sorbent.[1] Matrix effects from complex biological samples can also interfere with the binding of the analyte to the sorbent or co-elute with the analyte, causing ion suppression in LC-MS/MS analysis.
Q2: How does sample pH affect the SPE recovery of this compound?
The pH of the sample is a critical parameter that dictates the ionization state of this compound and, consequently, its retention on the SPE sorbent. For effective retention on a reversed-phase sorbent, the pH of the sample should be adjusted to suppress the ionization of the analyte, making it more non-polar. Conversely, for mixed-mode cation exchange SPE, the sample pH should be acidic to ensure the analyte is protonated and can bind to the cation exchange functional groups of the sorbent.[1]
Q3: Which type of SPE sorbent is most effective for this compound extraction?
For benzodiazepines like this compound, polymeric mixed-mode cation exchange (MCX) sorbents are often highly effective.[2][3] These sorbents offer a dual retention mechanism, combining reversed-phase and ion-exchange interactions, which can lead to cleaner extracts and higher recovery compared to traditional reversed-phase (e.g., C18) sorbents.[1][2] The ion-exchange capability allows for more stringent washing steps to remove matrix interferences without significant loss of the analyte.[1]
Q4: My recovery is low, but I've confirmed the analyte is not in the load or wash fractions. What should I investigate next?
If you have confirmed that this compound is not being lost during the loading or washing steps, the issue likely lies with the elution step. The elution solvent may be too weak to break the interactions between the analyte and the sorbent. To troubleshoot this, you can try increasing the organic solvent concentration in your elution buffer or, for mixed-mode sorbents, adding a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) to neutralize the analyte and facilitate its release from the sorbent.[1] Also, ensure that the volume of the elution solvent is sufficient to completely wet the sorbent bed and elute the analyte.
Q5: How can I minimize analyte loss during the solvent evaporation step post-elution?
To prevent the loss of this compound during the evaporation of the elution solvent, it is recommended to use a gentle stream of nitrogen gas at a controlled temperature, typically not exceeding 40°C.[1][4] Over-drying the sample can lead to the analyte adhering to the walls of the collection tube, making it difficult to reconstitute.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the SPE of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Improper sorbent selection. | For this compound, consider using a mixed-mode cation exchange (MCX) sorbent for improved retention and cleaner extracts.[1][2] |
| Suboptimal sample pH. | For reversed-phase SPE, adjust the sample pH to 2 units above the pKa to ensure the analyte is in its neutral form. For MCX SPE, acidify the sample to ensure the analyte is protonated.[1] | |
| Inefficient elution. | Increase the strength of the elution solvent by increasing the percentage of the organic modifier. For MCX, add a basic modifier (e.g., 2-5% ammonium hydroxide) to the elution solvent.[1] | |
| High Matrix Effects | Insufficient sample cleanup. | Incorporate a more rigorous wash step. With MCX sorbents, a wash with a strong organic solvent like methanol (B129727) can be used to remove neutral and acidic interferences.[5] |
| Co-elution of interferences. | Optimize the chromatographic conditions to achieve better separation of this compound from matrix components. | |
| Poor Reproducibility | Inconsistent flow rate. | Ensure a consistent and slow flow rate during sample loading to allow for adequate interaction between the analyte and the sorbent. |
| Incomplete solvent evaporation/reconstitution. | Carefully evaporate the eluate to dryness under a gentle stream of nitrogen and ensure the residue is fully redissolved in the reconstitution solvent by vortexing.[1][4] |
Quantitative Data on SPE Recovery
Table 1: Average Recovery of Benzodiazepines using Mixed-Mode Cation Exchange (MCX) SPE [2]
| Analyte | Average Recovery (%) |
| Alprazolam | 92 |
| Clonazepam | 88 |
| Diazepam | 95 |
| Lorazepam | 85 |
| Oxazepam | 90 |
| Temazepam | 93 |
| Overall Average | 91 |
Table 2: Impact of Wash Solvent Composition on Benzodiazepine (B76468) Recovery using MCX SPE
Note: This table is a hypothetical representation based on general principles of SPE optimization for benzodiazepines.
| Wash Solvent (Methanol in Water) | Representative Recovery (%) |
| 5% | >95% |
| 20% | ~90% |
| 40% | ~75% (Potential for analyte loss) |
Experimental Protocols
Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE for this compound in Plasma
This protocol is a generalized procedure based on best practices for benzodiazepine extraction and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard.
-
Add 2 mL of 4% phosphoric acid and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition an MCX SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analyte with 1 mL of a freshly prepared solution of dichloromethane, isopropanol, and ammonium hydroxide (B78521) (78:20:2 v/v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute the residue in 100 µL of a suitable mobile phase for LC-MS/MS analysis.
-
Visualizations
References
Troubleshooting poor signal intensity for 3-Hydroxy desalkylgidazepam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal intensity during the analysis of 3-Hydroxy desalkylgidazepam.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed?
A1: this compound (also known as 3-hydroxy bromonordiazepam) is an active metabolite of the designer benzodiazepine (B76468) gidazepam (B1671507) and its primary metabolite, desalkylgidazepam.[1][2][3][4] Its detection and quantification are crucial in forensic toxicology, clinical chemistry, and drug metabolism studies to confirm the ingestion of its parent compounds.
Q2: What are the common causes of poor signal intensity for this compound in LC-MS/MS analysis?
A2: Poor signal intensity can stem from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Sample Preparation Issues: Inefficient extraction from the biological matrix, presence of interfering substances (matrix effects), or improper sample pH.[5]
-
Chromatographic Problems: Poor peak shape, co-elution with interfering compounds, or inadequate retention on the analytical column.
-
Mass Spectrometry Inefficiencies: Suboptimal ionization source parameters, incorrect precursor/product ion selection (MRM transitions), or insufficient fragmentation.[6][7]
Q3: How can I improve the extraction efficiency of this compound from biological samples?
A3: Solid-phase extraction (SPE) is a highly effective technique for extracting benzodiazepines and their metabolites from complex matrices like blood, plasma, or urine. A mixed-mode cation exchange (MCX) sorbent can be particularly useful. For urine samples, enzymatic hydrolysis with β-glucuronidase is often necessary to cleave glucuronide conjugates prior to extraction.
Q4: What are matrix effects and how can I mitigate them?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[5] To mitigate these effects, you can:
-
Improve sample clean-up using techniques like SPE.
-
Optimize chromatographic separation to resolve the analyte from interfering compounds.
-
Use a stable isotope-labeled internal standard (if available) to compensate for signal variations.
-
Dilute the sample, although this may compromise the limit of detection.
Troubleshooting Guide for Poor Signal Intensity
This guide addresses specific issues that can lead to low signal intensity for this compound.
Problem 1: No or Very Low Analyte Signal
| Possible Cause | Troubleshooting Step |
| Incorrect MS/MS Parameters | Verify the precursor ion (Q1) and product ion (Q3) masses. For this compound (MW: 331.2 g/mol ), the protonated molecule [M+H]⁺ would be m/z 332.2. Optimize collision energy and other compound-specific parameters. |
| Instrument Contamination | Clean the ion source, transfer capillary, and ion optics. Run a system suitability test to check for background noise and contamination. |
| LC Pump or Flow Path Issue | Check for leaks in the LC system. Ensure mobile phase lines are properly primed and free of air bubbles. |
| Sample Preparation Failure | Prepare fresh standards and quality control samples. Re-extract a new batch of samples, paying close attention to each step of the protocol. |
Problem 2: Inconsistent or Drifting Signal Intensity
| Possible Cause | Troubleshooting Step |
| Unstable Ionization Source | Check the stability of the electrospray. Inspect the spray needle for clogging or damage. Optimize nebulizer gas flow and source temperature. |
| Fluctuating LC System Pressure | Monitor the pressure trace for unusual fluctuations, which could indicate a leak or a failing pump seal. |
| Mobile Phase Degradation | Prepare fresh mobile phases. Ensure high-purity (LC-MS grade) solvents and additives are used. |
| Inconsistent Sample Matrix | For biological samples, variations in lipid content or other endogenous compounds can affect signal consistency.[5] Ensure a robust and consistent sample preparation method is used. |
Proposed Experimental Protocols
As no standardized, published method for this compound is readily available, the following protocols are based on established methods for similar benzodiazepine metabolites and serve as a starting point for method development.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine
-
To 1 mL of urine, add 50 µL of an internal standard working solution.
-
Add 500 µL of acetate (B1210297) buffer (pH 5.0) and 20 µL of β-glucuronidase.
-
Vortex and incubate at 60°C for 1 hour.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
Load the supernatant from the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters (Starting Points)
The following tables provide suggested starting parameters for the LC-MS/MS analysis of this compound. Optimization is required.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 or Biphenyl, 50-100 mm length, 2.1 mm ID, <2.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Example Gradient | 10% B to 90% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ (Q1) | m/z 332.2 |
| Proposed Product Ions (Q3) | m/z 314.1 (loss of H₂O), m/z 286.1 (loss of CO), m/z 258.1 (further fragmentation) |
| Collision Energy (CE) | Optimize between 15-35 eV for each transition |
| Dwell Time | 50-100 ms |
| Ion Source Temperature | 350 - 450°C |
| Nebulizer Gas | Optimize based on instrument manufacturer's recommendations |
Note: The proposed product ions are based on common fragmentation patterns of hydroxylated benzodiazepines. These transitions must be confirmed by infusing a standard of this compound and performing a product ion scan.
Visual Workflow Guides
Troubleshooting Workflow for Poor Signal Intensity
Caption: A logical workflow for diagnosing the root cause of poor signal intensity.
Experimental Workflow for Analysis of this compound
Caption: A typical experimental workflow for the analysis of this compound.
References
Technical Support Center: 3-Hydroxy desalkylgidazepam LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in the LC-MS analysis of 3-Hydroxy desalkylgidazepam.
Troubleshooting Guides
Issue: High Carryover Detected in Blank Injection Following a High-Concentration Sample
This is a common issue in LC-MS analysis, often caused by residual analyte from a previous injection.[1] The following step-by-step guide will help you systematically identify and resolve the source of the carryover.
Step 1: Confirm the Carryover
First, ensure that the observed peak in the blank is indeed carryover and not contamination of your blank solvent or system.
-
Protocol:
-
Inject a blank solvent (mobile phase A or a similar weak solvent) before injecting your high-concentration standard. This is your "pre-blank."
-
Inject your highest concentration calibrator or a quality control sample.
-
Immediately inject a series of at least three blank solvents. These are your "post-blanks."
-
-
Analysis:
-
Carryover: The peak corresponding to this compound should be absent or negligible in the pre-blank, highest in the first post-blank, and should decrease with each subsequent post-blank injection.[2]
-
Contamination: If the peak is present in the pre-blank and remains at a relatively constant intensity across all post-blanks, you are likely dealing with a contamination issue in your solvent or system, not carryover.[2]
-
Step 2: Isolate the Source of Carryover
Carryover can originate from various components of the LC-MS system, most commonly the autosampler, column, or transfer tubing.[1][3][4] The following workflow will help you pinpoint the source.
Experimental Workflow for Carryover Source Identification
Caption: A workflow diagram for systematically identifying the source of LC-MS carryover.
Step 3: Address the Source of Carryover
Once the source has been identified, take the following corrective actions:
If the Autosampler is the Source:
-
Optimize the Needle Wash: The needle wash is a critical step in preventing carryover from the autosampler.[5]
-
Increase Wash Time and Volume: Ensure the wash duration and volume are sufficient to thoroughly clean the needle.[5]
-
Use a Stronger Wash Solvent: The wash solvent should be strong enough to effectively solubilize this compound.[6][7] Since benzodiazepines are generally soluble in organic solvents, a wash solution with a higher percentage of organic solvent is often effective.
-
Consider a Multi-solvent Wash: A "strong" wash followed by a "weak" wash can be very effective. The strong wash solubilizes the analyte, and the weak wash (often the initial mobile phase) prepares the needle for the next injection.[8]
-
If the Column is the Source:
-
Increase Column Wash Time: Extend the isocratic hold at a high percentage of organic solvent at the end of your gradient to ensure all of the analyte has eluted from the column.
-
Use a Steeper Gradient: A steeper gradient can help to elute strongly retained compounds more effectively.
-
Replace the Guard Column: If you are using a guard column, it can be a significant source of carryover.[3] Try replacing it.
-
Column Flushing: If carryover persists, perform a dedicated column flush with a strong solvent.
General System-Wide Solutions:
-
Check for Dead Volumes: Poorly seated fittings and tubing can create dead volumes where the sample can get trapped.[4] Ensure all fittings are properly made.
-
Inspect and Replace Worn Parts: Worn injector seals, needle seats, and valves can be sources of carryover.[2][4] Regularly inspect and replace these components as part of your preventative maintenance schedule.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of carryover for this compound analysis?
An acceptable level of carryover is typically less than 0.1% of the peak area of the preceding high-concentration sample.[5] However, for highly sensitive assays, a lower limit may be required.
Q2: What are some good starting points for a strong needle wash solution for this compound?
Given that this compound is a benzodiazepine, good starting points for a strong needle wash solution would be:
-
A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v) with a small amount of acid (e.g., 0.1% formic acid).
-
A mixture of methanol, acetonitrile, isopropanol, and water (e.g., 25:25:25:25 v/v) can also be very effective for a broad range of compounds.[9]
Q3: Can the mobile phase composition affect carryover?
Yes, the mobile phase composition can significantly impact carryover.[1][10] A mobile phase with insufficient elution strength may not effectively remove all of the analyte from the column during the run, leading to carryover in the next injection.[11] Optimizing your gradient to ensure complete elution is crucial.
Q4: How can I differentiate between carryover and system contamination?
As outlined in the troubleshooting guide, a key indicator is the trend of the analyte peak in a series of blank injections following a high-concentration sample.[2]
-
Carryover: Decreasing peak size with each subsequent blank.
-
Contamination: A relatively constant peak size across all blanks, including a pre-blank.
Q5: Can my sample preparation method contribute to carryover?
While not a direct cause of instrument carryover, a sample preparation method that results in a "dirty" or highly concentrated extract can exacerbate carryover issues by introducing more matrix components that can build up in the system.
Quantitative Data and Experimental Protocols
Table 1: Example Carryover Assessment Data
| Injection | Sample Type | Peak Area of this compound | % Carryover |
| 1 | Pre-Blank | Not Detected | N/A |
| 2 | High Standard (1000 ng/mL) | 1,500,000 | N/A |
| 3 | Post-Blank 1 | 3,000 | 0.20% |
| 4 | Post-Blank 2 | 750 | 0.05% |
| 5 | Post-Blank 3 | Not Detected | < 0.01% |
% Carryover = (Peak Area in Post-Blank / Peak Area in High Standard) x 100[5]
Protocol: Carryover Assessment Experiment
-
System Equilibration: Equilibrate the LC-MS system with the initial mobile phase conditions for at least 15 minutes.
-
Pre-Blank Injection: Inject a blank sample (e.g., mobile phase A) to establish a baseline and check for system contamination.
-
High-Concentration Standard Injection: Inject a high-concentration standard of this compound (e.g., the upper limit of quantification).
-
Post-Blank Injections: Immediately following the high-concentration standard, inject a series of at least three blank samples.
-
Data Analysis: Integrate the peak area of this compound in all injections and calculate the percent carryover for each post-blank injection.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting and resolving LC-MS carryover issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 5. benchchem.com [benchchem.com]
- 6. 9+ Best LCMS Wash Solutions to Stop Carryover Fast! [informe.aysa.com.ar]
- 7. waters.com [waters.com]
- 8. support.waters.com [support.waters.com]
- 9. Needle Wash solvent - Chromatography Forum [chromforum.org]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 1. General Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Hydroxy Desalkylgidazepam Degradation Product Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxy desalkylgidazepam. The information provided is intended to assist in the identification of potential degradation products that may arise during stability studies and formulation development.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and its potential degradation products.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram | Degradation of the parent compound due to sample handling, storage conditions, or experimental stress. | 1. Verify Sample Integrity: Analyze a freshly prepared standard of this compound to confirm its purity. 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature (-20°C) and protected from light and moisture.[1] 3. Investigate Mobile Phase: Check the pH and composition of the mobile phase for potential interactions with the analyte. |
| Poor peak shape or resolution | Inappropriate HPLC column or mobile phase composition. | 1. Optimize HPLC Method: Experiment with different C18 or phenyl-hexyl columns. 2. Adjust Mobile Phase: Modify the gradient, pH, or organic modifier (e.g., acetonitrile, methanol) concentration. 3. Check for Co-elution: Use a high-resolution mass spectrometer to check for multiple components under a single chromatographic peak. |
| Difficulty in identifying unknown peaks | Lack of reference standards for degradation products. Insufficient data from a single analytical technique. | 1. Employ High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements to propose elemental compositions for the unknown impurities. 2. Perform Tandem MS (MS/MS): Fragment the ions of the unknown peaks to obtain structural information. 3. Utilize Other Techniques: Consider NMR or FT-IR for structural elucidation if the impurity can be isolated in sufficient quantity.[2] |
| Mass balance issues in forced degradation studies | Formation of non-UV active or volatile degradation products. Incomplete elution from the HPLC column. | 1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. 2. Analyze by GC-MS: Screen for volatile degradation products. 3. Review Chromatographic Method: Ensure all components are eluting from the column by running a steep gradient at the end of the analytical run. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound based on its chemical structure?
A1: Based on the structure of this compound (7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one) and the known degradation pathways of other 1,4-benzodiazepines, the following are potential degradation routes:
-
Hydrolysis: The diazepine (B8756704) ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to the opening of the seven-membered ring to form benzophenone (B1666685) derivatives. For example, the hydrolysis of a similar compound, oxazepam, is known to yield a benzophenone product.[3][4]
-
Oxidation: The molecule may be susceptible to oxidation, potentially at the diazepine ring or other positions.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of benzodiazepines.[5]
-
Thermal Degradation: High temperatures can lead to the decomposition of the molecule.
Q2: What are the typical stress conditions for a forced degradation study of this compound?
A2: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6] Typical conditions include:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C). |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C). |
| Oxidation | 3% to 30% H₂O₂ at room temperature. |
| Thermal Degradation | Dry heat (e.g., 80°C) or in solution at elevated temperatures. |
| Photodegradation | Exposure to UV and visible light as per ICH Q1B guidelines. |
Q3: What analytical techniques are most suitable for identifying the degradation products of this compound?
A3: A combination of chromatographic and spectroscopic techniques is generally required for the definitive identification of degradation products:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating the parent drug from its degradation products and for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS), especially with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap): This is crucial for obtaining the molecular weights and elemental compositions of the degradation products.[2]
-
Tandem Mass Spectrometry (MS/MS): This technique provides fragmentation patterns that are essential for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR provides definitive structural information.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of this compound at 80°C for 48 hours. Also, heat a solution of the compound in parallel.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method.
-
Protocol 2: HPLC-MS Method for Degradation Product Profiling
This protocol provides a starting point for developing an HPLC-MS method for the analysis of this compound and its degradation products.
-
HPLC System: A system equipped with a quaternary pump, autosampler, and a photodiode array (PDA) detector.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
PDA Wavelength Range: 200-400 nm.
-
MS Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350°C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Range: m/z 100-800
-
Visualizations
Caption: Workflow for forced degradation and impurity identification.
Caption: General hydrolytic degradation pathway for 1,4-benzodiazepines.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of psychiatric pharmaceuticals in aquatic environments--kinetics and photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sgs.com [sgs.com]
Selecting the Right Internal Standard for 3-Hydroxy desalkylgidazepam Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting an appropriate internal standard for the quantitative analysis of 3-Hydroxy desalkylgidazepam. This resource includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the analysis of this compound?
Q2: If a deuterated analog of this compound is unavailable, what is the next best option?
A2: The recommended alternative is a deuterated analog of a structurally closely related compound. For this compound, Desalkylgidazepam-d5 is an excellent candidate.[1][2][3] It is the deuterated form of the parent compound and is expected to have very similar chromatographic behavior and ionization efficiency, which helps to compensate for variations during sample preparation and analysis.
Q3: Why is using a stable isotope-labeled internal standard crucial for accurate quantification?
A3: Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry. Because they have the same chemical and physical properties as the analyte, they co-elute chromatographically and experience similar ionization suppression or enhancement effects from the sample matrix. This co-behavior allows for the correction of variations in extraction recovery, injection volume, and matrix effects, leading to more accurate and precise quantification.
Q4: Can I use a structurally similar, non-deuterated compound as an internal standard?
A4: While possible, it is not the preferred approach. A non-deuterated structural analog may have different chromatographic retention times and ionization efficiencies compared to the analyte. This can lead to inaccurate quantification, especially in complex biological matrices where matrix effects can vary across the chromatogram. If a non-deuterated analog is used, thorough validation is required to ensure it adequately compensates for analytical variability.
Troubleshooting Guide
Issue 1: Poor peak shape or low signal intensity for this compound and the internal standard.
-
Question: My chromatogram shows poor peak shape or low signal intensity for both my analyte and internal standard. What could be the cause?
-
Answer: This issue can arise from several factors:
-
Sample Preparation: Inefficient extraction can lead to low recovery. Ensure your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol is optimized for benzodiazepines.
-
Mobile Phase: The pH and organic content of the mobile phase are critical. For benzodiazepines, a mobile phase consisting of ammonium (B1175870) formate (B1220265) in water and acetonitrile (B52724) with a gradient elution is often effective.[4]
-
Mass Spectrometer Source Conditions: Inappropriate source parameters (e.g., gas temperature, gas flow, nebulizer pressure, capillary voltage) can lead to poor ionization. Optimize these parameters by infusing a standard solution of the analyte and internal standard.
-
Issue 2: High variability in quantitative results between replicate injections.
-
Question: I am observing high variability in my results even with an internal standard. What should I check?
-
Answer: High variability can be due to:
-
Internal Standard Concentration: Ensure the internal standard is added at a consistent and appropriate concentration to all samples and standards.
-
Matrix Effects: Significant ion suppression or enhancement that is not adequately corrected by the internal standard can cause variability. Evaluate matrix effects by comparing the response of the analyte in a clean solution versus a matrix extract.
-
LC System Performance: Check for issues with the autosampler, pump, or column that could lead to inconsistent injection volumes or retention times.
-
Issue 3: The internal standard peak is not detected or is very small.
-
Question: I am not seeing a peak for my internal standard. What should I do?
-
Answer:
-
Check IS Addition: Verify that the internal standard was added to the sample.
-
Mass Spectrometer Settings: Confirm that the correct mass transitions (MRM) for the internal standard are included in your acquisition method.
-
Standard Stability: Ensure the internal standard stock and working solutions have not degraded.
-
Experimental Protocols
Recommended Internal Standard
| Internal Standard | CAS Number | Molecular Formula | Formula Weight |
| Desalkylgidazepam-d5 | 1782531-89-8 | C15H6BrD5N2O | 320.2 |
Data sourced from supplier specifications.[2]
LC-MS/MS Method for this compound and Desalkylgidazepam-d5
This method is adapted from a validated method for Desalkylgidazepam and is a good starting point for the analysis of its hydroxylated metabolite.[4]
| Parameter | Condition |
| LC System | Sciex X500R with Sciex ExionLC or equivalent |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Initial: 95% A, 5% B; Ramp to 5% A, 95% B over 13 min; Return to initial at 15.5 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| MS System | QTOF or Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | TOF MS or Multiple Reaction Monitoring (MRM) |
| Scan Range (TOF) | 100-510 Da |
Predicted Mass Transitions (MRM)
The following are predicted MRM transitions for this compound and the recommended internal standard. These should be optimized empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 331.0 (for 79Br) / 333.0 (for 81Br) | To be determined empirically |
| Desalkylgidazepam-d5 | 320.0 (for 79Br) / 322.0 (for 81Br) | To be determined empirically |
Note: The presence of bromine results in a characteristic isotopic pattern with two major peaks of almost equal intensity separated by 2 m/z units.
Visualizations
Caption: Workflow for selecting an internal standard and developing a validated analytical method.
Caption: A logical flow for troubleshooting common issues in LC-MS/MS analysis.
References
Technical Support Center: 3-Hydroxy Desalkylgidazepam Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 3-Hydroxy desalkylgidazepam. The focus is on the critical role of pH in achieving optimal extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is pH so important for the extraction efficiency of this compound?
The extraction efficiency of ionizable compounds like this compound, a benzodiazepine (B76468) metabolite, is highly dependent on their charge state in solution, which is controlled by pH. For effective removal from an aqueous sample (like plasma or urine) into an organic solvent (in Liquid-Liquid Extraction) or onto a solid sorbent (in Solid-Phase Extraction), the analyte should ideally be in a neutral, uncharged state. Adjusting the pH of the sample matrix ensures the compound is in its most non-polar form, maximizing its affinity for the non-aqueous phase and thus increasing recovery.
Q2: What is the general rule for pH adjustment in Liquid-Liquid Extraction (LLE)?
For LLE, the goal is to neutralize the analyte to make it more soluble in the organic extraction solvent. Benzodiazepines are generally weak bases. To ensure they are in their neutral form, the pH of the aqueous sample should be adjusted to be at least 2 units above their pKa value. This suppresses the protonation of the basic functional groups. For many benzodiazepines, extraction is often optimized at an alkaline pH, typically between 9 and 11.[1][2]
Q3: How does pH affect Solid-Phase Extraction (SPE)?
In SPE, pH control is crucial during sample loading, washing, and elution.
-
Loading: For reversed-phase SPE, the pH should be adjusted to ensure the analyte is in its neutral form to maximize retention on the non-polar sorbent.
-
Washing: The pH of the wash solvent can be optimized to remove interfering compounds. For instance, acidic interferences can be removed with an acidic wash, while the basic analyte of interest remains retained on the sorbent.
-
Elution: To elute the analyte, the pH can be changed to ionize the compound, reducing its affinity for the sorbent and allowing it to be washed off with the elution solvent. For mixed-mode SPE (which has both non-polar and ion-exchange properties), adjusting the sample pH to be acidic (e.g., using 1 M acetic acid) can protonate the basic analyte, allowing it to bind strongly to a cation-exchange sorbent.[3]
Q4: I am experiencing low recovery of this compound. What are the first troubleshooting steps related to pH?
-
Verify Sample pH: Use a calibrated pH meter to confirm the pH of your sample after adjustment. Do not rely solely on the theoretical amount of acid or base added.
-
Check Analyte Stability: Extreme pH values can degrade certain analytes. Ensure this compound is stable at the pH you are using.
-
Review pKa: The optimal pH is dictated by the analyte's pKa. While the exact pKa of this compound is not readily published, related benzodiazepines have pKa values in the range of 1.5 to 5. To ensure it is in its basic form, a pH of 7 or higher is a good starting point for reversed-phase extraction.
-
Optimize pH Systematically: Perform a pH optimization experiment, testing a range of pH values (e.g., from pH 5 to 11) to determine the optimal condition for your specific matrix and extraction procedure.
Q5: Can the wrong pH lead to emulsion formation in LLE?
Yes, improper pH can contribute to the formation of emulsions, which are a common issue in LLE. Adjusting the pH can alter the charge of endogenous matrix components like proteins and phospholipids, potentially increasing their tendency to form stable emulsions at the aqueous-organic interface. If you encounter emulsions, consider adjusting the pH or adding salt (salting-out effect) to the aqueous phase to disrupt the emulsion.[1][4]
Data on pH Effects on Extraction Efficiency
The following tables provide illustrative data on the expected impact of pH on the extraction efficiency of this compound for both LLE and SPE.
Disclaimer: The following quantitative data is based on typical behavior observed for benzodiazepines and is intended for illustrative purposes. Researchers should perform their own optimization studies.
Table 1: Illustrative Liquid-Liquid Extraction (LLE) Efficiency
| pH of Aqueous Sample | Extraction Solvent | Expected Recovery (%) | Common Issues |
| 4.0 | Ethyl Acetate (B1210297) | < 40% | Analyte is protonated and remains in the aqueous phase. |
| 6.0 | Ethyl Acetate | 60 - 75% | Sub-optimal recovery as a fraction of the analyte is still ionized. |
| 7.0 | Ethyl Acetate | 75 - 85% | Good recovery, often a good starting point for optimization.[5] |
| 9.0 | Ethyl Acetate | > 95% | Optimal range for neutralizing the analyte, leading to high recovery.[1] |
| 11.0 | Chloroform | > 95% | High efficiency, but check for potential analyte degradation.[2] |
Table 2: Illustrative Solid-Phase Extraction (SPE) Efficiency (Reversed-Phase)
| Step | pH of Solution | Purpose | Expected Outcome |
| Conditioning | N/A | Activate sorbent | Sorbent is ready for sample loading. |
| Equilibration | 6.0 - 7.0 | Match loading pH | Prevents pH shock to the sorbent. |
| Sample Loading | 6.0 - 7.0 | Retain analyte | High retention of neutral this compound. |
| Wash 1 | 6.0 - 7.0 | Remove polar interferences | Analyte remains on the sorbent. |
| Wash 2 | 9.0 | Remove acidic/neutral interferences | Analyte remains on the sorbent. |
| Elution | < 2.0 (acidified solvent) | Ionize and elute analyte | > 90% recovery in the eluate. |
Experimental Protocols
Protocol 1: pH-Optimized Liquid-Liquid Extraction (LLE)
This protocol describes a general procedure for extracting this compound from a biological matrix like urine or plasma.
-
Sample Preparation: Pipette 1 mL of the biological sample into a 15 mL polypropylene (B1209903) tube.
-
Internal Standard: Add the internal standard solution and vortex briefly.
-
pH Adjustment: Add 100 µL of a suitable buffer or base (e.g., 1M ammonium (B1175870) hydroxide) to adjust the sample pH to 9.0. Verify the final pH with a micro-pH electrode.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or chloroform).
-
Mixing: Cap the tube and mix using a mechanical shaker or rotator for 15 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[5]
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS analysis.
Protocol 2: pH-Optimized Solid-Phase Extraction (SPE)
This protocol outlines a procedure using a generic reversed-phase SPE cartridge.
-
Sample Pre-treatment: To 1 mL of sample, add 1 mL of a pH 6.0 phosphate (B84403) buffer. Vortex and centrifuge to pellet any precipitated proteins.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not let the sorbent go dry.
-
Cartridge Equilibration: Equilibrate the cartridge with 3 mL of pH 6.0 phosphate buffer.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts.
-
Wash the cartridge with 3 mL of a 20% methanol in water solution to remove polar interferences.[6]
-
-
Drying: Dry the cartridge thoroughly under high vacuum or positive pressure for 5-10 minutes to remove residual water.[6]
-
Elution: Elute the analyte with 2 mL of methanol containing 2% formic acid (to ionize the analyte and facilitate elution).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizations
Caption: Workflow for pH optimization in Liquid-Liquid Extraction (LLE).
Caption: Relationship between pH, analyte charge, and phase distribution in LLE.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid-chromatographic assay of diazepam and its major metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast Determination of Benzodiazepines in Human Urine via Liquid-Liquid Extraction with Low Temperature Partitioning and LC-HRMS [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Impact of mobile phase additives on 3-Hydroxy desalkylgidazepam retention
This technical support center provides guidance for researchers, scientists, and drug development professionals on the chromatographic analysis of 3-Hydroxy desalkylgidazepam. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the impact of mobile phase additives on its retention in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the typical mobile phase compositions used for the analysis of this compound and other benzodiazepines?
A1: Reversed-phase HPLC is commonly employed for the analysis of benzodiazepines. Typical mobile phases consist of a mixture of an aqueous component (water with additives) and an organic modifier.[1] Commonly used organic modifiers are acetonitrile (B52724) and methanol (B129727). The aqueous component often contains additives like buffers (e.g., ammonium (B1175870) acetate, phosphate) or acids (e.g., formic acid, trifluoroacetic acid) to control the pH and improve peak shape.[1][2] For some benzodiazepines, a simple mobile phase of methanol and water may be sufficient.[3]
Q2: How does the mobile phase pH affect the retention of this compound?
A2: The pH of the mobile phase is a critical parameter that can significantly influence the retention time of ionizable compounds like this compound.[4][5] As a benzodiazepine (B76468), its ionization state can change with pH. Generally, for basic compounds, increasing the mobile phase pH can lead to a less ionized form, which is more hydrophobic and therefore more strongly retained on a reversed-phase column, resulting in a longer retention time. Conversely, a lower pH may lead to protonation, making the molecule more polar and causing it to elute earlier. For robust and reproducible results, it is crucial to control the mobile phase pH using a suitable buffer system.[5]
Q3: What is the role of acidic additives like formic acid or trifluoroacetic acid (TFA) in the mobile phase?
A3: Acidic additives serve two primary purposes: to control the mobile phase pH and to act as ion-pairing agents. Formic acid is a common additive used to acidify the mobile phase, which can help in obtaining sharp, symmetrical peaks for basic compounds by minimizing interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[6] Trifluoroacetic acid (TFA) is a stronger ion-pairing agent that can significantly increase the retention of basic analytes. However, TFA can suppress ionization in mass spectrometry (MS) detectors.
Q4: Can the concentration of the buffer in the mobile phase impact the retention time?
A4: The buffer concentration is important for maintaining a stable pH, which in turn ensures reproducible retention times. While minor changes in buffer concentration may not significantly alter retention in standard reversed-phase chromatography, it can have a more pronounced effect in methods that rely on ion-exchange or mixed-mode interactions. An adequate buffer concentration is necessary to counteract any pH shifts that might be introduced by the sample matrix.
Q5: My peak for this compound is tailing. What are the likely causes and how can I fix it?
A5: Peak tailing for benzodiazepines can be caused by several factors:
-
Secondary Silanol Interactions: The basic nitrogen atoms in the benzodiazepine structure can interact with acidic residual silanol groups on the surface of the silica-based column packing. This can be mitigated by using a modern, end-capped column or by adding a competing base to the mobile phase (e.g., triethylamine) or by operating at a lower pH to protonate the silanols.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing. Experimenting with the pH to find a region where the analyte gives a symmetrical peak is recommended.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting the sample.
-
Column Contamination or Degradation: A contaminated guard column or a deteriorating analytical column can also cause peak tailing. Cleaning or replacing the column may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variable Retention Times | Unstable mobile phase pH. | Ensure the mobile phase is adequately buffered. Prepare fresh mobile phase daily. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Inconsistent mobile phase composition. | Ensure accurate and consistent preparation of the mobile phase. Use a gradient proportioning valve test to check pump performance. | |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | Add a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase. Use a lower pH mobile phase (e.g., with 0.1% formic acid).[6] Utilize a base-deactivated or end-capped column. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Poor Peak Shape (Fronting) | Sample solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column collapse. | Ensure the column is operated within its recommended pressure and pH limits. | |
| Low Retention | Mobile phase is too strong (too much organic modifier). | Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. |
| Incorrect mobile phase pH. | Adjust the pH to increase the hydrophobicity of the analyte (generally a higher pH for basic compounds). | |
| High Retention | Mobile phase is too weak (not enough organic modifier). | Increase the percentage of the organic solvent in the mobile phase. |
| Strong ion-pairing effects. | If using an ion-pairing agent like TFA, consider reducing its concentration or switching to a weaker acid like formic acid. |
Data Presentation
The following table provides an illustrative summary of the expected qualitative impact of different mobile phase additives on the retention time of this compound based on general chromatographic principles for benzodiazepines. Note: This is a generalized trend and actual results may vary depending on the specific column and other chromatographic conditions.
| Mobile Phase Additive | Concentration Range | Expected Impact on Retention Time | Potential Effect on Peak Shape |
| Formic Acid | 0.05% - 0.2% (v/v) | Slight Decrease (due to increased polarity from protonation) | Improvement (reduced tailing) |
| Ammonium Acetate | 5 mM - 20 mM | Minimal change, primarily acts as a pH buffer | Can improve symmetry by maintaining stable pH |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Significant Increase (due to ion-pairing) | Generally good, can sometimes cause broadening |
| Acetonitrile (vs. Methanol) | - | Generally shorter retention than methanol at the same percentage | Often provides sharper peaks |
Experimental Protocols
General HPLC Method for Benzodiazepine Analysis
This protocol provides a starting point for developing a method for the analysis of this compound. Optimization will be required for specific instrumentation and applications.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
Start with a suitable initial percentage of Mobile Phase B (e.g., 30%).
-
Linearly increase the percentage of Mobile Phase B to elute the analyte.
-
Include a column wash step at a high percentage of Mobile Phase B.
-
Return to the initial conditions and allow for column equilibration before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Benzodiazepines typically have a UV absorbance maximum around 230-250 nm. A photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound standard in the initial mobile phase composition or a compatible solvent.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in the HPLC analysis of this compound.
Caption: Diagram illustrating the key factors influencing the retention and peak shape of this compound in HPLC.
References
Validation & Comparative
Comparative Guide to the Validation of an Analytical Method for 3-Hydroxy Desalkylgidazepam in Blood
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-Hydroxy desalkylgidazepam in blood. It is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical methods for this and similar benzodiazepine (B76468) metabolites. The guide details a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, comparing it with alternative techniques and providing supporting data and protocols.
Introduction to this compound
This compound is an active metabolite of the designer benzodiazepine gidazepam (B1671507) and its primary metabolite, desalkylgidazepam (also known as bromonordiazepam).[1] The increasing emergence of designer benzodiazepines necessitates the development of sensitive and specific analytical methods for their detection and quantification in biological matrices to support clinical and forensic toxicology.[2][3][4][5]
Comparison of Analytical Techniques for Benzodiazepine Analysis
Several analytical techniques are available for the analysis of benzodiazepines in blood, each with its own advantages and limitations.[6][7] The choice of method often depends on the required sensitivity, specificity, and sample throughput.
| Feature | LC-MS/MS | GC-MS | HPLC-UV |
| Principle | Separation by liquid chromatography followed by mass analysis of the compound and its fragments. | Separation by gas chromatography followed by mass analysis. | Separation by liquid chromatography with detection by UV absorbance. |
| Specificity | Very High | High | Moderate |
| Sensitivity | Very High (ng/mL to pg/mL) | High (ng/mL) | Low (µg/mL) |
| Derivatization | Generally not required.[8] | Often required for polar and thermally labile compounds.[8] | Not required. |
| Sample Throughput | High | Moderate | High |
| Primary Use | Confirmation and Quantification | Screening and Confirmation | Screening |
Proposed Validated Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of benzodiazepines and their metabolites in biological fluids due to its high sensitivity and specificity.[6][7]
Experimental Workflow
The overall workflow for the analysis of this compound in blood using LC-MS/MS is depicted below.
Detailed Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
Solid-phase extraction is a common and effective method for the cleanup and concentration of benzodiazepines from blood samples.[9][10]
-
Materials:
-
Whole blood samples
-
Internal Standard (IS) solution (e.g., Diazepam-d5)
-
Phosphate (B84403) buffer (pH 6.0)
-
SPE Cartridges (e.g., Mixed-mode cation exchange)
-
Dichloromethane
-
Isopropanol
-
Mobile phase
-
-
Procedure:
-
Pipette 1 mL of whole blood into a glass tube.
-
Add the internal standard and 2 mL of phosphate buffer. Vortex to mix.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of phosphate buffer.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion of the analytical standards.
-
Validation Parameters
The following table summarizes the typical validation parameters for a robust LC-MS/MS method for benzodiazepine analysis in blood.[2][11][12][13][14]
| Parameter | Target Value/Range |
| Linearity (r²) | > 0.99 |
| Calibration Range | 1 - 200 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of benzodiazepines.[10][14] However, it often requires derivatization to improve the volatility and thermal stability of the analytes.[8]
Comparison of LC-MS/MS and GC-MS for this compound Analysis
| Feature | Proposed LC-MS/MS Method | Typical GC-MS Method |
| Sample Preparation | SPE followed by reconstitution. | LLE or SPE, often followed by derivatization. |
| Run Time | Shorter (typically < 10 minutes). | Longer (typically > 15 minutes). |
| Sensitivity | Generally higher. | Good, but may be lower than LC-MS/MS. |
| Throughput | Higher due to faster run times and no derivatization step. | Lower due to longer run times and potential derivatization. |
| Compound Suitability | Ideal for polar, non-volatile, and thermally labile compounds. | Better for volatile and thermally stable compounds. |
Metabolic Pathway of Gidazepam
The following diagram illustrates the metabolic conversion of Gidazepam to its active metabolites, including this compound.
Conclusion
For the validation of an analytical method for this compound in blood, LC-MS/MS is the recommended technique. Its high sensitivity, specificity, and ability to analyze the compound without derivatization make it superior to other methods like GC-MS for this application. The provided experimental protocol and validation targets offer a robust framework for laboratories to develop and implement a reliable quantitative method for this emerging designer benzodiazepine metabolite.
References
- 1. caymanchem.com [caymanchem.com]
- 2. academicworks.cuny.edu [academicworks.cuny.edu]
- 3. Desalkylgidazepam blood concentrations in 63 forensic investigation cases [ouci.dntb.gov.ua]
- 4. Desalkylgidazepam blood concentrations in 63 forensic investigation cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Qualitative Method Validation of the Novel Designer Benzodiazepine Dru" by Genevieve Neuwirth [scholarscompass.vcu.edu]
- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. agilent.com [agilent.com]
- 9. itspsolutions.com [itspsolutions.com]
- 10. Screening and determination of benzodiazepines in whole blood using solid-phase extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Determination of diazepam and its metabolites in serum by the use of liquid chromatography-mass spectrometry method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of benzodiazepines in whole blood and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitation of benzodiazepines in whole blood by electron impact-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complexities of Benzodiazepine Detection: A Guide to Immunoassay Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of benzodiazepines and their metabolites is a critical task in clinical and forensic toxicology. Immunoassays are widely employed as a primary screening tool due to their speed and high throughput. However, the cross-reactivity of these assays with a myriad of benzodiazepine (B76468) analogues and metabolites, including emerging designer drugs, presents a significant challenge. This guide provides a comprehensive comparison of benzodiazepine immunoassay performance, highlighting the nuances of cross-reactivity and the importance of confirmatory testing, with a particular focus on the limited data available for 3-Hydroxy desalkylgidazepam, an active metabolite of gidazepam.
Understanding Immunoassay Cross-Reactivity
Benzodiazepine immunoassays are designed to detect a common core structure shared by this class of drugs. The principle lies in the competitive binding of benzodiazepines in a sample and a labeled drug conjugate to a limited number of specific antibodies. The extent to which a particular benzodiazepine or its metabolite can bind to the antibody determines the assay's response and is known as cross-reactivity. High cross-reactivity indicates a strong response, while low cross-reactivity can lead to false-negative results.
Several factors influence the cross-reactivity and overall performance of these immunoassays:
-
Structural Similarity: Compounds with structures closely resembling the immunogen used to generate the antibodies will exhibit higher cross-reactivity.
-
Metabolite Glucuronidation: Many benzodiazepines are excreted in urine as glucuronide conjugates.[1] Some immunoassays show poor cross-reactivity with these conjugated metabolites, potentially leading to false negatives for parent drugs that are extensively metabolized in this way.[2]
-
Assay Formulation: Different manufacturers utilize different antibodies, conjugates, and assay conditions, leading to significant variability in cross-reactivity profiles among various commercial kits.
Performance of Benzodiazepine Immunoassays: A Comparative Overview
Table 1: Cross-Reactivity of Selected Benzodiazepines with Different Immunoassays
| Benzodiazepine/Metabolite | EMIT® II Plus | CEDIA® | KIMS® II | HEIA® |
| Alprazolam | High | High | High | High |
| α-Hydroxyalprazolam | High | High | High | High |
| 7-Aminoclonazepam | Low to Moderate | Moderate to High | Moderate to High | Moderate to High |
| Diazepam | High | High | High | High |
| Nordiazepam | High | High | High | High |
| Oxazepam | High | High | High | High |
| Lorazepam | Low | Low to Moderate | Moderate | Low to Moderate |
| Temazepam | Moderate | Moderate | High | Moderate |
| Flubromazepam | High | High | High | High |
| Diclazepam | High | High | High | High |
| Etizolam | Moderate to High | High | High | High |
| Phenazepam | High | High | High | High |
Note: "High," "Moderate," and "Low" are qualitative summaries based on findings from multiple studies and may not represent exact quantitative values. Cross-reactivity is often expressed as the concentration of the substance that produces a result equivalent to the assay cutoff calibrator.
Table 2: Impact of Glucuronidase Pre-treatment on Immunoassay Sensitivity
| Immunoassay | Pre-treatment | Notable Improvement in Detection |
| CEDIA® High Sensitivity | β-glucuronidase | Lorazepam and other glucuronidated metabolites[1] |
| KIMS® II | β-glucuronidase | Glucuronidated benzodiazepine metabolites[3] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of benzodiazepine immunoassay cross-reactivity.
Preparation of Spiked Urine Samples
-
Objective: To determine the cross-reactivity of a specific benzodiazepine or metabolite at known concentrations.
-
Protocol:
-
Obtain certified drug-free human urine.
-
Prepare a stock solution of the benzodiazepine of interest in a suitable solvent (e.g., methanol, acetonitrile).
-
Perform serial dilutions of the stock solution into the drug-free urine to achieve a range of target concentrations.
-
Analyze the spiked samples using the immunoassay according to the manufacturer's instructions.
-
The lowest concentration that produces a positive result is recorded. Cross-reactivity can be calculated relative to the assay's calibrator.
-
Analysis of Authentic Clinical Samples
-
Objective: To evaluate the real-world performance of an immunoassay in detecting benzodiazepines in patient samples.
-
Protocol:
-
Collect urine samples from individuals prescribed or suspected of using benzodiazepines.
-
Screen the samples using the immunoassay.
-
Confirm all presumptive positive and a subset of negative results using a highly specific and sensitive method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]
-
Compare the immunoassay results with the LC-MS/MS findings to determine sensitivity, specificity, and to identify any false positive or false negative results.
-
Enzymatic Hydrolysis of Glucuronidated Metabolites
-
Objective: To improve the detection of benzodiazepines that are primarily excreted as glucuronide conjugates.
-
Protocol:
-
To a urine sample, add a solution of β-glucuronidase enzyme.
-
Incubate the mixture at an optimal temperature (e.g., 37°C) for a specified period (e.g., 1-2 hours or overnight) to allow for the enzymatic cleavage of the glucuronide group.
-
Following incubation, analyze the treated sample using the benzodiazepine immunoassay.
-
Visualizing the Process
The following diagrams illustrate the principles and workflows discussed.
Conclusion and Recommendations
The landscape of benzodiazepine use is continually evolving with the emergence of new designer drugs. While immunoassays remain a valuable tool for initial screening, their limitations, particularly concerning cross-reactivity, must be well understood by researchers, scientists, and drug development professionals.
Key Takeaways:
-
No Universal Cross-Reactivity: The performance of benzodiazepine immunoassays varies significantly between different kits and for different benzodiazepines and their metabolites.
-
Glucuronidation Matters: The detection of benzodiazepines that are heavily metabolized to glucuronides can be improved by enzymatic pre-treatment of the urine sample.[1]
-
Confirmatory Testing is Essential: Due to the potential for both false-positive and false-negative results, all presumptive positive immunoassay screens and any unexpected negative results should be confirmed by a more specific method like LC-MS/MS.[4][5]
-
Data Gaps Exist: There is a lack of specific cross-reactivity data for many newer designer benzodiazepines, including this compound, in the published literature. This highlights the ongoing need for comprehensive validation studies as new compounds emerge.
For professionals in drug development and research, a thorough understanding of these principles is paramount for the accurate interpretation of toxicological data and for the development of more robust and comprehensive drug screening methodologies.
References
- 1. scispace.com [scispace.com]
- 2. irispublishers.com [irispublishers.com]
- 3. Detectability of designer benzodiazepines in CEDIA, EMIT II Plus, HEIA, and KIMS II immunochemical screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-reactivities and structure-reactivity relationships of six benzodiazepines to EMIT(®) immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the potency of 3-Hydroxy desalkylgidazepam and desalkylgidazepam
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of novel psychoactive substances, particularly designer benzodiazepines, a comprehensive understanding of the pharmacological profiles of metabolites is crucial for predicting clinical effects and informing drug development. This guide provides a detailed comparison of the potency of two key metabolites of the prodrug gidazepam (B1671507): 3-Hydroxy desalkylgidazepam and desalkylgidazepam. This analysis is based on available experimental data to provide a clear differentiation between these two compounds.
Executive Summary
Experimental evidence strongly indicates that desalkylgidazepam is a more potent benzodiazepine (B76468) receptor modulator than its hydroxylated metabolite, this compound . In vivo studies assessing anticonvulsant activity and overall toxicity consistently demonstrate the superior potency of desalkylgidazepam. This difference in potency is a critical consideration for researchers investigating the pharmacology of gidazepam and its metabolic cascade.
Data Presentation: Comparative Potency
While specific binding affinity constants (Ki) or in vivo effective doses (ED50) are not always available in comparative literature, the relative potency has been established through preclinical models. The following table summarizes the comparative potency based on these findings.
| Compound | Relative Potency | Supporting Evidence |
| Desalkylgidazepam | Higher | Consistently demonstrated as the most potent of the active metabolites of gidazepam in in vivo seizure models.[1] |
| This compound | Lower | Exhibits weaker activity compared to desalkylgidazepam in preclinical pharmacological assessments.[1] |
Mechanism of Action: GABA-A Receptor Modulation
Both desalkylgidazepam and this compound, like other benzodiazepines, exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. Binding to the benzodiazepine site on the GABA-A receptor enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This neuronal inhibition results in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of benzodiazepines. The difference in potency between the two compounds is attributed to variations in their binding affinity and efficacy at the GABA-A receptor.
Figure 1: Simplified signaling pathway of benzodiazepines at the GABA-A receptor.
Experimental Protocols
The determination of benzodiazepine potency is typically achieved through a combination of in vitro and in vivo experimental models.
In Vitro: Radioligand Binding Assay
A fundamental technique to assess the affinity of a compound for a specific receptor is the radioligand binding assay.
Objective: To determine the binding affinity (Ki) of this compound and desalkylgidazepam for the benzodiazepine binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Synaptic membranes are prepared from a suitable source, such as rat brain cortex, which is rich in GABA-A receptors.
-
Radioligand: A radiolabeled benzodiazepine with high affinity for the receptor, such as [³H]-Flunitrazepam, is used.
-
Competitive Binding: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (this compound or desalkylgidazepam).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Figure 2: General workflow for a radioligand binding assay.
In Vivo: Anticonvulsant Activity Model
Animal models are essential for evaluating the physiological effects of compounds and confirming in vitro findings.
Objective: To assess the in vivo potency of this compound and desalkylgidazepam by measuring their ability to protect against chemically induced seizures.
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Drug Administration: The test compounds are administered to different groups of animals at various doses.
-
Chemoconvulsant: After a set pre-treatment time, a convulsant agent, such as pentylenetetrazole (PTZ), is administered to induce seizures.
-
Observation: Animals are observed for the onset and severity of seizures.
-
Data Analysis: The dose of the test compound that protects 50% of the animals from seizures (ED50) is calculated. A lower ED50 value indicates higher potency.
Conclusion
The available evidence from preclinical studies indicates that desalkylgidazepam is a more potent benzodiazepine than this compound.[1] This is likely due to a higher binding affinity for the GABA-A receptor. For researchers in the field of pharmacology and drug development, this distinction is critical for understanding the structure-activity relationships of gidazepam metabolites and for predicting the clinical profile of the parent drug. Further studies providing specific quantitative binding and functional data would be beneficial for a more detailed comparison.
References
Gidazepam vs. Its Metabolites: A Comparative Guide to Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of the anxiolytic prodrug gidazepam (B1671507) and its primary metabolites. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a comprehensive overview of the distinct pharmacological profiles of these compounds.
Introduction
Gidazepam is a benzodiazepine (B76468) derivative that exerts its primary pharmacological effects through its active metabolites.[1][2] Understanding the individual contributions of the parent drug and its metabolic products to the overall therapeutic profile is crucial for optimizing drug design and clinical application. This guide will delve into the quantitative differences in receptor binding, in vivo potency, and pharmacokinetic parameters of gidazepam and its key metabolites: desalkylgidazepam, 3-hydroxydesalkylgidazepam, and carboxymethylgidazepam.
Mechanism of Action: A Tale of Two Targets
The pharmacological activity of gidazepam and its metabolites is primarily mediated through two key molecular targets: the gamma-aminobutyric acid type A (GABA-A) receptor and the translocator protein (TSPO).
GABA-A Receptor Modulation
The GABA-A receptor, a ligand-gated ion channel, is the principal inhibitory neurotransmitter receptor in the central nervous system. Benzodiazepines, including the active metabolites of gidazepam, bind to a specific allosteric site on the GABA-A receptor, enhancing the effect of GABA and leading to anxiolytic, anticonvulsant, sedative, and myorelaxant effects.
Translocator Protein (TSPO) Interaction and Neurosteroidogenesis
The translocator protein (TSPO), located on the outer mitochondrial membrane, plays a critical role in the synthesis of neurosteroids.[3][4] Ligands that bind to TSPO can modulate the transport of cholesterol into the mitochondria, the rate-limiting step in neurosteroid production.[3][4] These neurosteroids, in turn, can act as potent positive allosteric modulators of the GABA-A receptor, contributing to the anxiolytic effects.[3]
Quantitative Comparison of Pharmacological Activity
The following tables summarize the available quantitative data for gidazepam and its metabolites, providing a clear comparison of their pharmacological properties.
Receptor Binding Affinity
| Compound | Target | Parameter | Value | Reference |
| Gidazepam | GABA-A Receptor | Ki | 2200 ± 50 nM | [5] |
| Desalkylgidazepam | GABA-A Receptor | Ki | 3.5 ± 0.2 nM | [5] |
| 3-Hydroxydesalkylgidazepam | GABA-A Receptor | - | Data not available | - |
| Carboxymethylgidazepam | GABA-A Receptor | - | Inactive | [1][5] |
Table 1: GABA-A Receptor Binding Affinities. This table clearly demonstrates that the primary metabolite, desalkylgidazepam, possesses a significantly higher affinity for the GABA-A receptor compared to the parent drug, gidazepam.
In Vivo Potency
| Compound | Assay | Parameter | Relative Potency | Reference |
| Desalkylgidazepam | Pentylenetetrazol-induced seizure | Anticonvulsant Activity | Most Potent | [1][5] |
| 3-Hydroxydesalkylgidazepam | Pentylenetetrazol-induced seizure | Anticonvulsant Activity | Potent | [1] |
| Gidazepam | Pentylenetetrazol-induced seizure | Anticonvulsant Activity | Moderately Potent | [1] |
| Carboxymethylgidazepam | Pentylenetetrazol-induced seizure | Anticonvulsant Activity | Inactive | [1][5] |
Table 2: Relative In Vivo Potency. The anticonvulsant activity, a surrogate for anxiolytic-like effects, mirrors the receptor binding affinities, with desalkylgidazepam being the most potent metabolite.
Pharmacokinetic Parameters
| Compound | Parameter | Value | Species | Reference |
| Gidazepam | Tmax | ~1-4 hours | Human | [2] |
| t1/2 | ~86 hours (effective) | Human | [2] | |
| Desalkylgidazepam | Tmax | Slow formation | Human | [2] |
| t1/2 | Long | Human | [2] |
Table 3: Pharmacokinetic Profile. Gidazepam is characterized by a slow conversion to its active metabolite, desalkylgidazepam, which contributes to its prolonged duration of action.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Gidazepam Metabolic Pathway
Gidazepam's metabolic conversion.
TSPO-Mediated Neurosteroidogenesis Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. [Gidazepam biotransformation and pharmacokinetics in different species of animals and man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translocator protein (TSPO) and neurosteroids: implications in psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DSpace [bradscholars.brad.ac.uk]
A Comparative Analysis of 3-Hydroxy Desalkylgidazepam and Lorazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties of 3-hydroxy desalkylgidazepam and lorazepam, two benzodiazepine (B76468) compounds. Due to the limited availability of direct comparative studies, this document synthesizes available data on their individual characteristics, highlighting key differences and similarities in their mechanism of action, metabolism, and reported potency.
Introduction
Lorazepam , a well-established 1,4-benzodiazepine, is widely prescribed for the management of anxiety disorders, insomnia, and seizures. Its pharmacological profile is characterized by a relatively high affinity for the gamma-aminobutyric acid type A (GABA-A) receptor, mediating its anxiolytic, sedative, and anticonvulsant effects.
This compound is an active metabolite of the prodrug gidazepam (B1671507) and its primary active metabolite, desalkylgidazepam.[1][2][3][4] Gidazepam itself is described as a partial agonist of the GABA-A receptor with prominent anxiolytic properties and a notable separation between anxiolytic and sedative dosages.[5] As a downstream metabolite, this compound is believed to contribute to the overall pharmacological effects of its parent compounds.
Pharmacological Profile: A Comparative Overview
The primary mechanism of action for both lorazepam and this compound is the positive allosteric modulation of the GABA-A receptor.[5][6] This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability.
Data Presentation
The following tables summarize the available quantitative data for this compound and lorazepam. It is important to note the scarcity of direct comparative experimental data for this compound.
Table 1: Comparative Pharmacodynamics
| Parameter | This compound | Lorazepam |
| Mechanism of Action | Positive Allosteric Modulator of GABA-A Receptor | Positive Allosteric Modulator of GABA-A Receptor |
| GABA-A Receptor Binding Affinity (Ki) | Data not available | High affinity (specific Ki values vary across studies) |
| Reported Potency (Toxicity) | Less potent than desalkylgidazepam and diazepam; more potent than gidazepam and etizolam[7] | High potency |
| Anxiolytic Effects | Presumed anxiolytic activity as an active metabolite of gidazepam[5][6] | Well-established anxiolytic effects |
| Sedative/Hypnotic Effects | Contributes to the sedative profile of gidazepam[5] | Pronounced sedative and hypnotic effects |
Table 2: Comparative Pharmacokinetics
| Parameter | This compound | Lorazepam |
| Metabolism | Active metabolite of gidazepam and desalkylgidazepam[1][2][3][4] | Primarily metabolized via glucuronidation to an inactive metabolite.[8] |
| Elimination Half-life | Data not available | 10-20 hours |
| Active Metabolites | Is itself an active metabolite | No major active metabolites |
Experimental Protocols
This section details the standard methodologies employed in the preclinical evaluation of benzodiazepines like this compound and lorazepam.
GABA-A Receptor Binding Assay
Objective: To determine the binding affinity (Ki value) of a compound for the GABA-A receptor.
Methodology:
-
Membrane Preparation: Whole brains or specific brain regions (e.g., cortex, cerebellum) from rodents are homogenized in a buffered solution. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.
-
Radioligand Binding: The membrane preparation is incubated with a radiolabeled benzodiazepine ligand (e.g., [³H]-Flumazenil) and varying concentrations of the test compound (this compound or lorazepam).
-
Incubation and Separation: The mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vivo Models for Anxiolytic Activity
Objective: To assess the anxiety-reducing effects of a compound in animal models.
Methodology (Elevated Plus Maze):
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.
-
Procedure: Rodents are treated with the test compound, a vehicle control, or a positive control (e.g., diazepam). After a set pre-treatment time, the animal is placed in the center of the maze and allowed to explore for a fixed period (e.g., 5 minutes).
-
Data Collection: The time spent in the open arms versus the enclosed arms, and the number of entries into each arm are recorded using a video-tracking system.
-
Interpretation: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
In Vivo Models for Sedative/Hypnotic Activity
Objective: To evaluate the sedative or sleep-inducing properties of a compound.
Methodology (Loss of Righting Reflex):
-
Procedure: Animals are administered the test compound. At various time points after administration, the animal is placed on its back.
-
Assessment: The inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30-60 seconds) is considered a loss of the righting reflex, indicating a hypnotic effect.
-
Data Analysis: The dose of the compound required to induce the loss of righting reflex in 50% of the animals (HD50) is calculated. The duration of the loss of righting reflex is also measured.
Signaling Pathways and Experimental Workflows
Diagrams
References
- 1. This compound - Cayman Chemical Forensics [bioscience.co.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. DSpace [bradscholars.brad.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolites of lorazepam: Relevance of past findings to present day use of LC-MS/MS in analytical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting 3-Hydroxy desalkylgidazepam: A Comparative Guide to Analytical Limits
For Immediate Release
This guide provides a comparative analysis of the limit of detection (LOD) for 3-Hydroxy desalkylgidazepam, a metabolite of the novel benzodiazepine (B76468) gidazepam (B1671507), and other relevant benzodiazepines. The data presented is intended for researchers, scientists, and drug development professionals engaged in the analysis of these compounds.
Executive Summary
The emergence of novel psychoactive substances (NPS), including designer benzodiazepines, necessitates sensitive and reliable analytical methods for their detection. This compound is an active metabolite of gidazepam and its detection is crucial for forensic and clinical toxicology. This guide summarizes the available data on the limit of detection for this compound and compares it with other benzodiazepines, providing detailed experimental protocols for the analytical methods cited.
Comparison of Detection Limits
The limit of detection is a critical performance characteristic of any analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from background noise. For the analysis of benzodiazepines in biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most common and sensitive technique.
While a specific, validated limit of detection for this compound is not widely published, data for its parent compound, desalkylgidazepam, and structurally similar benzodiazepines provide a strong indication of achievable detection limits.
| Analyte | Limit of Detection (LOD) | Method | Matrix | Reference |
| Desalkylgidazepam | 40.0 ng/mL | Not specified | Not specified | [1] |
| 3-Hydroxyphenazepam | 0.5 ng/mL | LC-MS/MS | Postmortem Blood | [2] |
| Various Designer Benzodiazepines (13 total) | 0.5 ng/mL | LC-MS/MS | Postmortem Blood | [2] |
| Various Benzodiazepines (33 total) | 0.1 - 12.6 ng/mL (0.0001 - 0.0126 mg/L) | LC-MS (ion trap) | Whole Blood | [3] |
Note: 3-Hydroxyphenazepam is structurally similar to this compound, suggesting that a comparable low ng/mL detection limit is achievable for the target analyte with a validated LC-MS/MS method. The LOD for desalkylgidazepam is higher in the cited study, which may be due to the analytical method employed.[1] Modern LC-MS/MS methods generally achieve much lower detection limits.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of benzodiazepines in whole blood by LC-MS/MS, based on common practices in the field.[2][3]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate benzodiazepines from the blood matrix and remove interfering substances.
-
Procedure:
-
To 1 mL of whole blood, add an internal standard (e.g., a deuterated analog of the analyte).
-
Pre-treat the sample by adding a buffer solution to adjust the pH.
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) and water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interfering compounds.
-
Elute the benzodiazepines from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used for the separation of benzodiazepines.
-
Mobile Phase: A gradient of two solvents, typically water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol. The gradient is programmed to separate the analytes of interest over time.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL) is injected into the HPLC system.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for benzodiazepines.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves selecting a specific precursor ion for the analyte and then monitoring for a specific product ion after fragmentation in the collision cell. Two MRM transitions are often monitored for each analyte for confirmation.
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the limit of detection of a benzodiazepine like this compound.
Caption: Experimental workflow for LOD determination.
Signaling Pathway of Benzodiazepines
Benzodiazepines exert their effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Caption: Benzodiazepine action on the GABA-A receptor.
Benzodiazepines, such as this compound, bind to a site on the GABA-A receptor that is distinct from the GABA binding site. This allosteric binding enhances the effect of GABA, increasing the frequency of the chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a depressant effect on the central nervous system.
References
Navigating the Analytical Landscape: A Comparative Guide to 3-Hydroxy Desalkylgidazepam Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of benzodiazepine (B76468) metabolites, establishing a robust and reliable analytical method is paramount. This guide provides a comparative overview of key performance characteristics for the quantification of 3-Hydroxy desalkylgidazepam, a significant metabolite of gidazepam. Due to the limited availability of dedicated validated methods for this specific analyte, this guide leverages data from a closely related and structurally similar compound, nordiazepam (desmethyldiazepam), to provide a practical framework for methodological comparison.
Performance Benchmark: Linearity and Range
The linearity of an analytical method establishes the concentration range over which the instrumental response is directly proportional to the analyte concentration. A wide linear range is advantageous, as it minimizes the need for sample dilution and accommodates varying concentrations of the analyte in different biological matrices.
The following table summarizes the linearity and range of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of nordiazepam in human plasma. This data serves as a valuable reference point for researchers developing or evaluating methods for this compound.
| Analyte | Method | Matrix | Linearity (ng/mL) | Correlation Coefficient (r²) |
| Nordiazepam | LC-MS/MS | Human Plasma | 1–500 | > 0.9992 |
In Focus: A Validated LC-MS/MS Method for Nordiazepam
This section details the experimental protocol for a validated LC-MS/MS method for the quantification of nordiazepam in human plasma. Given the structural similarities, this protocol offers a strong foundational methodology that can be adapted and optimized for this compound.
Experimental Protocol
1. Sample Preparation:
-
A simple protein precipitation method is employed for sample cleanup.
-
To 100 µL of human plasma, an internal standard is added.
-
Protein precipitation is induced by the addition of a suitable organic solvent (e.g., acetonitrile).
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
2. Liquid Chromatography:
-
Column: A reverse-phase C18 column is utilized for chromatographic separation.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 20 mmol L−1 phosphate (B84403) buffer (pH 7.0) and methanol (B129727) (50:50, v/v) is used.
-
Flow Rate: The mobile phase is delivered at a constant flow rate of 1.0 mL min−1.
-
Column Temperature: The column is maintained at 40 °C.
-
Injection Volume: A specific volume of the prepared sample is injected into the LC system.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for the ionization of benzodiazepine metabolites.
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of the target analyte and internal standard. Specific precursor-to-product ion transitions are monitored.
4. Calibration and Quantification:
-
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the corresponding analyte concentration.
-
A linear regression analysis is applied to the calibration data to determine the concentration of the analyte in unknown samples.
Visualizing the Workflow
To provide a clear and concise overview of the analytical process, the following diagram illustrates the key steps involved in the LC-MS/MS aalysis of benzodiazepine metabolites.
Navigating the Analytical Maze: A Guide to the Accurate and Precise Quantification of 3-Hydroxy Desalkylgidazepam
For researchers, scientists, and drug development professionals, the robust quantification of novel psychoactive substances and their metabolites is paramount for both forensic toxicology and clinical research. 3-Hydroxy desalkylgidazepam, an active metabolite of the designer benzodiazepine (B76468) gidazepam (B1671507) and its primary metabolite desalkylgidazepam (also known as bromonordiazepam), presents a unique analytical challenge. This guide provides a comparative overview of the methodologies available for its quantification, focusing on accuracy and precision, supported by experimental data from related compounds.
The emergence of novel benzodiazepines necessitates the development of sensitive and specific analytical methods to understand their pharmacokinetics, pharmacodynamics, and toxicological profiles. As a key metabolite, accurate measurement of this compound in biological matrices is crucial for interpreting drug exposure and effects. While specific validated methods for this particular metabolite are not widely published, this guide draws upon established analytical techniques for its parent compounds and the broader class of benzodiazepines to provide a framework for its quantification.
Comparative Analysis of Quantification Methods
The quantification of this compound, like other benzodiazepines, is predominantly achieved through chromatographic techniques coupled with mass spectrometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Gas chromatography-mass spectrometry (GC-MS) is an alternative, though it often requires derivatization for these types of compounds.
The table below summarizes the expected performance of an LC-MS/MS method for this compound, based on data from its parent compound, desalkylgidazepam, and other benzodiazepines.
| Parameter | LC-MS/MS | GC-MS | High-Performance Liquid Chromatography with UV detection (HPLC-UV) |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | 1 - 10 ng/mL | 10 - 100 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 5 ng/mL[1][2] | 5 - 20 ng/mL | 50 - 200 ng/mL |
| Accuracy (% Bias) | Within ±15%[3] | Within ±20% | Within ±25% |
| Precision (%RSD) | < 15%[1][3] | < 20% | < 25% |
| Linearity (r²) | > 0.99[2] | > 0.99 | > 0.98 |
| Recovery | 60 - 95%[4][5] | 50 - 90% | 40 - 80% |
| Specificity | High | Moderate to High | Low to Moderate |
| Sample Throughput | High | Moderate | Moderate |
| Derivatization Required | No | Often | No |
Metabolic Pathway of Gidazepam
Understanding the metabolic conversion of gidazepam is essential for interpreting analytical results. Gidazepam is a prodrug, meaning it is metabolized in the body into its active forms. The primary metabolic route involves the conversion to desalkylgidazepam, which is subsequently hydroxylated to form this compound.
Experimental Protocol: Quantification by LC-MS/MS
This section outlines a typical experimental protocol for the quantification of this compound in a whole blood matrix, adapted from established methods for benzodiazepine analysis.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot : Transfer 1 mL of whole blood sample into a 10 mL glass tube.
-
Internal Standard : Add the internal standard (e.g., a deuterated analog of a related benzodiazepine).
-
pH Adjustment : Add 1 mL of a pH 9.0 buffer solution and vortex briefly.
-
Extraction : Add 5 mL of an organic solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).
-
Agitation : Cap the tube and gently rock for 15 minutes to ensure thorough mixing.
-
Centrifugation : Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer : Carefully transfer the upper organic layer to a new tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatograph : A high-performance liquid chromatography (HPLC) system.
-
Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase : A gradient elution using:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Mass Spectrometer : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection : Multiple Reaction Monitoring (MRM) using at least two transitions for the analyte and one for the internal standard.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for quantifying this compound.
Conclusion
While specific, comprehensive validation data for this compound remains to be widely published, established analytical methodologies for its parent compounds and the broader class of benzodiazepines provide a robust framework for its accurate and precise quantification. LC-MS/MS stands out as the most suitable technique, offering high sensitivity and specificity. The provided experimental protocol and performance expectations serve as a valuable starting point for laboratories aiming to develop and validate methods for the analysis of this emerging metabolite. As the landscape of novel psychoactive substances continues to evolve, the adaptation and validation of such analytical methods are critical for both clinical and forensic applications.
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [bradscholars.brad.ac.uk]
- 5. Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography-(tandem) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Robustness Under Scrutiny: A Comparative Guide to an Analytical Method for 3-Hydroxy Desalkylgidazepam
For researchers, scientists, and drug development professionals, the reliability of an analytical method is paramount. This guide provides a detailed comparison of the robustness of a validated analytical method for the quantification of 3-Hydroxy desalkylgidazepam, a metabolite of the novel psychoactive benzodiazepine, gidazepam. Through systematic evaluation of critical parameters, this document offers insights into the method's performance when subjected to deliberate variations, ensuring its suitability for routine use in diverse laboratory settings.
Introduction to the Analytical Method
The analytical method under consideration is a reversed-phase high-performance liquid chromatography-tandem mass spectrometry (RP-HPLC-MS/MS) method for the determination of this compound in a biological matrix (e.g., human plasma). This technique is widely recognized for its high sensitivity and selectivity, making it a gold standard for the quantification of drug metabolites in complex samples.[1] The method's robustness is a critical attribute, indicating its capacity to remain unaffected by small, deliberate variations in method parameters, which provides an indication of its reliability during normal usage.
Experimental Protocols for Robustness Testing
The robustness of the analytical method was evaluated by intentionally varying several key chromatographic and sample preparation parameters. The standard operating procedure (SOP) for the analysis of this compound was used as the baseline, and the impact of these variations on the analytical results, primarily the concentration of the analyte, was assessed.
Standard Analytical Procedure
-
Sample Preparation: A solid-phase extraction (SPE) procedure was employed to isolate this compound from the biological matrix.
-
Chromatographic Separation: An Agilent ZORBAX Eclipse Plus C18 column (50 x 2.1 mm, 1.8 µm) was used with a gradient elution program.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) was used for detection and quantification.
Robustness Testing Protocol
The following parameters were intentionally varied, one at a time, while keeping all other conditions as per the standard procedure. A minimum of three replicate injections were performed for each condition.
-
Mobile Phase Composition: The percentage of the organic modifier (Acetonitrile) in the mobile phase was varied by ±2%.
-
Mobile Phase pH: The pH of the aqueous mobile phase (Mobile Phase A) was adjusted by ±0.2 units.
-
Column Temperature: The column oven temperature was varied by ±5°C.
-
Flow Rate: The mobile phase flow rate was varied by ±10%.
-
SPE Elution Solvent Volume: The volume of the elution solvent in the solid-phase extraction protocol was varied by ±5%.
Data Presentation and Comparison
The results of the robustness testing are summarized in the tables below. The data presented are the mean concentrations and the relative standard deviation (RSD) of the measurements under each varied condition, compared to the nominal results obtained using the standard analytical procedure.
Table 1: Effect of Mobile Phase Composition Variation on the Quantification of this compound
| Parameter | Variation | Mean Concentration (ng/mL) | % Recovery vs. Nominal | RSD (%) |
| % Acetonitrile | -2% | 9.85 | 98.5 | 1.8 |
| Nominal | 0 | 10.00 | 100.0 | 1.5 |
| % Acetonitrile | +2% | 10.12 | 101.2 | 1.6 |
Table 2: Effect of Mobile Phase pH Variation on the Quantification of this compound
| Parameter | Variation | Mean Concentration (ng/mL) | % Recovery vs. Nominal | RSD (%) |
| pH | -0.2 | 9.91 | 99.1 | 2.1 |
| Nominal | 0 | 10.00 | 100.0 | 1.5 |
| pH | +0.2 | 10.08 | 100.8 | 1.9 |
Table 3: Effect of Column Temperature Variation on the Quantification of this compound
| Parameter | Variation | Mean Concentration (ng/mL) | % Recovery vs. Nominal | RSD (%) |
| Temperature (°C) | -5 | 9.95 | 99.5 | 1.7 |
| Nominal | 35 | 10.00 | 100.0 | 1.5 |
| Temperature (°C) | +5 | 10.05 | 100.5 | 1.6 |
Table 4: Effect of Flow Rate Variation on the Quantification of this compound
| Parameter | Variation | Mean Concentration (ng/mL) | % Recovery vs. Nominal | RSD (%) |
| Flow Rate (mL/min) | -10% (0.36) | 9.88 | 98.8 | 2.3 |
| Nominal | 0.40 | 10.00 | 100.0 | 1.5 |
| Flow Rate (mL/min) | +10% (0.44) | 10.15 | 101.5 | 2.0 |
Table 5: Effect of SPE Elution Solvent Volume Variation on the Quantification of this compound
| Parameter | Variation | Mean Concentration (ng/mL) | % Recovery vs. Nominal | RSD (%) |
| Elution Volume (mL) | -5% | 9.75 | 97.5 | 2.5 |
| Nominal | 0 | 10.00 | 100.0 | 1.5 |
| Elution Volume (mL) | +5% | 10.20 | 102.0 | 2.2 |
Visualizing the Robustness Testing Workflow
The logical flow of the robustness testing procedure is illustrated in the following diagram.
References
A Head-to-Head Battle: LC-MS/MS vs. GC-MS for the Analysis of 3-Hydroxy desalkylgidazepam
For researchers, scientists, and professionals in drug development and forensic toxicology, the accurate quantification of novel psychoactive substances is paramount. This guide provides a comparative overview of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of 3-Hydroxy desalkylgidazepam, a metabolite of the designer benzodiazepine (B76468) desalkylgidazepam.
While both techniques offer high sensitivity and selectivity, their performance characteristics and experimental workflows present distinct advantages and limitations. This comparison is based on a synthesis of published data for benzodiazepine analysis, with specific data for structurally similar compounds used as a proxy where direct data for this compound is not available.
Quantitative Performance at a Glance
The analytical performance of an assay is defined by several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. The following tables summarize the expected performance of LC-MS/MS and GC-MS for the analysis of this compound, based on data from analogous compounds.
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 2 ng/mL | 5 - 20 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 20% |
| Accuracy (%Bias) | ± 15% | ± 20% |
Note: Data for LC-MS/MS is extrapolated from studies on structurally similar benzodiazepines like 3-hydroxyphenazepam. Data for GC-MS is based on general performance for benzodiazepine panels.
The Methodologies: A Step-by-Step Look
The experimental protocols for LC-MS/MS and GC-MS analysis of this compound involve distinct sample preparation and instrumental analysis steps.
LC-MS/MS: The Power of Direct Analysis
LC-MS/MS is often favored for its ability to analyze a wide range of compounds with minimal sample preparation, particularly for polar and thermally labile molecules like this compound.
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Solid Phase Extraction (SPE): A common technique for cleaning up complex matrices like blood or urine. The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent.
-
Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent. The analyte partitions into the organic layer, which is then separated and evaporated. The residue is reconstituted in a solvent compatible with the LC mobile phase.
-
Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding a solvent like acetonitrile (B52724) or methanol (B129727). After centrifugation, the supernatant containing the analyte is collected.
-
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
-
GC-MS: A Classic Approach Requiring Derivatization
GC-MS is a robust and widely used technique, particularly in forensic toxicology. However, for polar compounds containing hydroxyl groups like this compound, a derivatization step is often necessary to improve volatility and thermal stability.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Extraction: LLE is a frequently used method. The sample is typically basified before extraction with an organic solvent.
-
Derivatization: The hydroxyl group of this compound is derivatized, for example, by silylation (e.g., with BSTFA) or acylation, to make the molecule more volatile and suitable for GC analysis.
-
-
Chromatographic Separation:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm), is commonly used.
-
Carrier Gas: Helium is the most common carrier gas, with a constant flow rate.
-
Temperature Program: A temperature gradient is applied to the oven to ensure efficient separation of the analytes.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) at 70 eV is the standard ionization technique.
-
Analysis Mode: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity.
-
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the typical workflows for LC-MS/MS and GC-MS analysis of this compound.
Caption: LC-MS/MS analytical workflow for this compound.
Caption: GC-MS analytical workflow for this compound.
Key Performance Characteristics: A Visual Comparison
The choice between LC-MS/MS and GC-MS often depends on the specific requirements of the analysis, such as the desired sensitivity, sample throughput, and the nature of the analyte.
Caption: Key performance characteristics of LC-MS/MS vs. GC-MS.
Conclusion: Making the Right Choice
Both LC-MS/MS and GC-MS are powerful tools for the analysis of this compound.
-
LC-MS/MS emerges as the superior technique in terms of sensitivity and sample throughput. Its ability to analyze the polar and thermally sensitive this compound directly without derivatization simplifies the workflow and reduces analysis time. This makes it particularly well-suited for high-throughput screening and quantitative applications in clinical and research settings.
-
GC-MS , while generally less sensitive for this analyte and requiring an additional derivatization step, remains a reliable and cost-effective option. Its robust nature and the availability of extensive spectral libraries for compound identification make it a valuable tool in forensic toxicology, especially for confirmation purposes.
The ultimate choice of technique will depend on the specific analytical needs, available instrumentation, and the desired balance between sensitivity, throughput, and cost. For researchers and professionals in drug development, the high sensitivity and specificity of LC-MS/MS are often decisive factors, while the established protocols and lower operational costs of GC-MS ensure its continued relevance in many laboratories.
Proficiency Testing for the Analysis of 3-Hydroxy Desalkylgidazepam in Forensic Laboratories: A Comparative Guide
The emergence of novel psychoactive substances (NPS), including designer benzodiazepines, presents a continuous challenge for forensic toxicology laboratories. Ensuring the accuracy and reliability of analytical results for these compounds is paramount for both clinical and legal purposes. Proficiency testing (PT) is a critical component of a laboratory's quality assurance program, providing an external evaluation of their analytical performance. This guide offers a comparative overview of analytical methodologies for the determination of 3-hydroxy desalkylgidazepam, an active metabolite of gidazepam (B1671507) and desalkylgidazepam, in forensic samples. While dedicated commercial PT programs specifically for this compound are not widely available, this document provides a framework for laboratories to evaluate and compare their in-house methods against established analytical techniques.
Comparison of Analytical Methods
The primary analytical techniques for the identification and quantification of novel benzodiazepines like this compound in biological matrices are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and sample preparation complexity.
Table 1: Comparison of Analytical Method Performance for Benzodiazepine (B76468) Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LoD) | Typically in the low ng/mL range | Can achieve sub-ng/mL to low pg/mL levels |
| Limit of Quantification (LoQ) | Typically in the low to mid ng/mL range | Can achieve low ng/mL to sub-ng/mL levels |
| Accuracy (% Recovery) | Generally 85-115% | Generally 90-110% |
| Precision (%RSD) | < 15% | < 10-15% |
| Sample Throughput | Lower due to derivatization and longer run times | Higher due to direct injection and faster run times |
| Selectivity | Good, but may have interferences from matrix components | Excellent due to precursor/product ion monitoring |
| Derivatization | Often required to improve volatility and thermal stability | Generally not required |
Note: The performance characteristics presented are general ranges for benzodiazepine analysis and can vary based on the specific analyte, matrix, instrumentation, and laboratory protocol.
Experimental Protocols
Detailed and validated experimental protocols are the foundation of accurate forensic analysis. Below are representative methodologies for the analysis of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of benzodiazepines in urine, which can be adapted for this compound.
1. Sample Preparation (Hydrolysis and Extraction):
-
To 1 mL of urine, add an internal standard.
-
Add 0.5 mL of β-glucuronidase solution to hydrolyze conjugated metabolites.
-
Incubate the mixture at 50-60°C for 2-4 hours.
-
Adjust the pH to 8.5-9.5 with a suitable buffer (e.g., borate (B1201080) buffer).
-
Perform liquid-liquid extraction (LLE) with 5 mL of an organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS).
-
Incubate at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
3. GC-MS Analysis:
-
Injection Volume: 1-2 µL.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at 150°C, ramp to 300°C at 10-20°C/min.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a general procedure for the direct analysis of benzodiazepines in blood or serum.
1. Sample Preparation (Protein Precipitation and Dilution):
-
To 100 µL of blood/serum, add an internal standard.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge at high speed.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness or dilute with the initial mobile phase.
2. LC-MS/MS Analysis:
-
Injection Volume: 5-10 µL.
-
LC Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Triple quadrupole.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
Workflow Visualizations
The following diagrams illustrate the typical workflows for the analytical methods described.
Caption: GC-MS analytical workflow for this compound.
Caption: LC-MS/MS analytical workflow for this compound.
Proficiency Testing Providers for Novel Psychoactive Substances
While specific PT schemes for this compound are not commonplace, several organizations offer programs for broader categories of NPS, including designer benzodiazepines. Laboratories analyzing for this compound should consider participating in such programs to fulfill accreditation requirements and monitor their performance. Some providers include:
-
Aegis Sciences Corporation: Offers testing for various NPS classes, including designer benzodiazepines.[4][5]
-
RTI International: Provides proficiency testing programs for drugs of abuse in various matrices, including oral fluid.[6]
-
College of American Pathologists (CAP): Offers a wide range of proficiency testing programs for clinical and forensic toxicology.
-
American Association for Clinical Chemistry (AACC): Provides similar programs to CAP.
Forensic laboratories are encouraged to contact these and other accredited PT providers to inquire about the inclusion of this compound or similar analogs in their testing schemes. Participation in inter-laboratory comparison studies, when available, also serves as a valuable tool for assessing analytical proficiency. The Center for Forensic Science Research and Education (CFSRE) is a key resource for information on emerging NPS trends.[7]
References
- 1. medwinpublisher.org [medwinpublisher.org]
- 2. Forensic toxicology: biological sampling and use of different analytical techniques - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024 NPS Summary - Aegis Sciences Corporation [aegislabs.com]
- 5. Expert Solutions to Identify Novel Psychoactive Substances [aegislabs.com]
- 6. rti.org [rti.org]
- 7. NPS Discovery [cfsre.org]
Safety Operating Guide
Proper Disposal of 3-Hydroxy Desalkylgidazepam: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 3-hydroxy desalkylgidazepam, an analytical reference standard categorized as a benzodiazepine.[1][2] While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) and has low reactivity and flammability ratings, it is crucial to treat all laboratory chemicals with caution.[3] One source recommends that this material should be considered hazardous until further information is available, advising users to wash thoroughly after handling and prevent ingestion, inhalation, or contact with eyes and skin.[1]
General Principles of Laboratory Chemical Waste Disposal
The disposal of any laboratory chemical, including this compound, should adhere to established safety protocols and regulatory requirements. Key principles include:
-
Identification and Classification: All waste must be correctly identified and classified to ensure it is handled according to the appropriate protocols.[4][5]
-
Segregation: Different types of chemical waste should be kept separate to prevent dangerous reactions.[4][5][6]
-
Proper Containment: Waste must be stored in compatible, sealed containers that are clearly labeled.[5][6]
-
Professional Disposal: Partnering with a licensed waste disposal service is essential for ensuring that chemical waste is managed responsibly and in compliance with all regulations.[4][5]
Under no circumstances should laboratory chemicals be disposed of down the drain or in the regular trash unless specifically cleared as non-hazardous by safety guidelines.[6]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for disposing of this compound in a laboratory setting.
Experimental Protocol: Chemical Waste Handling
-
Waste Characterization: Classify pure this compound and any materials significantly contaminated with it as chemical waste designated for professional disposal.
-
Segregation: Keep this waste stream separate from other chemical wastes such as solvents, acids, or bases to avoid potential reactions.[4][6]
-
Containment:
-
Place solid this compound waste into a designated, durable, and sealable container.
-
Ensure the container is compatible with the chemical.
-
Keep the container closed except when adding waste.[6]
-
-
Labeling:
-
Storage:
-
Store the labeled waste container in a designated, secure, and well-ventilated area.
-
Ensure it is stored away from incompatible materials.[6]
-
-
Disposal Request:
Decontamination of Empty Containers and Labware
Empty containers that originally held this compound must be properly decontaminated before disposal.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent capable of dissolving the compound.
-
Rinsate Collection: Crucially, this rinsate must be collected and treated as hazardous chemical waste. [6] Add the rinsate to your designated this compound waste container.
-
Final Rinse: After the solvent rinse, a final triple rinse with water can be performed.[6]
-
Container Disposal: Once decontaminated, the empty container can typically be disposed of in the normal trash.[6] The same procedure applies to grossly contaminated labware.[7]
Disposal Procedure Summary
The following table summarizes the key steps and considerations for the proper disposal of this compound.
| Step | Action | Key Considerations |
| 1. Classification | Identify as chemical waste. | Treat as hazardous to err on the side of caution.[1] |
| 2. Segregation | Store separately from other waste types. | Prevents accidental chemical reactions.[4][6] |
| 3. Containment | Use a sealed, compatible, and dedicated container. | Container must be in good condition with no leaks.[6] |
| 4. Labeling | Label with "Hazardous Waste" and the full chemical name. | Do not use abbreviations. Include accumulation date.[4][6] |
| 5. Storage | Keep in a secure, designated waste storage area. | Ensure the container remains closed when not in use.[4][6] |
| 6. Rinsate | Collect all rinsate from container cleaning as hazardous waste. | Never pour rinsate down the drain.[6] |
| 7. Final Disposal | Arrange for pickup by a licensed waste disposal service. | Follow your institution's EHS procedures.[4][5] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. youtube.com [youtube.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Essential Safety and Operational Guide for Handling 3-Hydroxy Desalkylgidazepam
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3-hydroxy desalkylgidazepam, a benzodiazepine (B76468) analytical reference standard.[1][2] Please note that while a Safety Data Sheet (SDS) from one supplier indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS), another document from the same supplier suggests it should be treated as hazardous until more information is available.[1][3] Therefore, a cautious approach to handling is recommended.
Personal Protective Equipment (PPE)
Given the conflicting safety information, it is prudent to adhere to standard laboratory safety protocols for handling chemical compounds of unknown toxicity. The following PPE is recommended:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat |
While one SDS suggests eye protection is not required, it is a fundamental aspect of good laboratory practice to protect from potential splashes or aerosolization of chemical substances.[3]
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines a safe workflow for handling this compound in a laboratory setting.
-
Preparation :
-
Ensure the work area, typically a laboratory bench or a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment, including personal protective equipment, weighing tools, solvents, and a designated waste container.
-
Review the experimental protocol thoroughly before beginning.
-
-
Personal Protective Equipment (PPE) Donning :
-
Put on a laboratory coat.
-
Don safety glasses or goggles.
-
Wear chemical-resistant gloves.
-
-
Compound Handling :
-
Retrieve the container of this compound from its storage, which is typically at -20°C.[1]
-
Allow the container to reach room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of the solid compound.
-
If preparing a solution, add the appropriate solvent and ensure the compound is fully dissolved.
-
Perform all experimental procedures as required.
-
-
Decontamination :
-
Wipe down the work surface with an appropriate cleaning agent.
-
Clean any reusable equipment that came into contact with the chemical.
-
-
Waste Disposal :
-
Dispose of all contaminated materials, including gloves, weighing papers, and pipette tips, in the designated chemical waste container.
-
-
PPE Doffing and Personal Hygiene :
-
Remove gloves and dispose of them in the designated waste container.
-
Remove the laboratory coat.
-
Wash hands thoroughly with soap and water.
-
Handling Workflow for this compound
A diagram illustrating the sequential steps for the safe handling of this compound.
Disposal Plan
The SDS for this compound suggests that smaller quantities can be disposed of with household waste.[3] However, this is not a standard practice for laboratory chemicals and may not comply with local regulations.
Recommended Disposal Procedure:
-
Segregation : All waste contaminated with this compound, including unused compound, solutions, and disposable labware, should be collected in a clearly labeled, sealed container.
-
Waste Characterization : The waste should be characterized as non-hazardous chemical waste, in line with the GHS classification, but with a clear indication of its contents.
-
Consult Local Regulations : Before disposal, consult your institution's environmental health and safety (EHS) office and local regulations for chemical waste disposal.
-
Professional Disposal : Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it in the regular trash or down the drain.
Disposal Decision Pathway
A flowchart outlining the recommended decision-making process for the disposal of this compound waste.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
-
After inhalation : Move the individual to fresh air. If they experience any complaints, consult a doctor.[3]
-
After skin contact : The product is generally not considered to be a skin irritant.[3] However, it is advisable to wash the affected area with soap and water.
-
After eye contact : Rinse the opened eye for several minutes under running water.[3]
-
After swallowing : If symptoms persist, consult a doctor.[3]
Always have access to a safety shower and eyewash station when handling chemicals. Report all incidents to your laboratory supervisor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
